molecular formula C9H15ClO2 B016122 Ethyl 4-chloro-2,2-dimethylpent-4-enoate CAS No. 118427-36-4

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Cat. No.: B016122
CAS No.: 118427-36-4
M. Wt: 190.67 g/mol
InChI Key: QVPAHMHJYDYAOS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS Registry Number 118427-36-4) is an organic ester with the molecular formula C9H15ClO2 and a molecular weight of 190.67 g·mol⁻¹ . This compound is characterized by its structure featuring both a chloro-substituent and a dimethyl-substituted double bond, making it a versatile intermediate for synthetic organic chemistry applications . It is described physically as a colourless to pale yellow liquid (colourless oil) with a calculated density of approximately 1.02 g/cm³ and a boiling point near 210°C at 760 mmHg . Researchers will find it soluble in common organic solvents such as Dichloromethane, Ethyl Acetate, and Hexane, facilitating its use in various reaction conditions . As a building block, its molecular architecture, particularly the reactive chloro and alkene groups, suggests its utility in developing more complex molecular structures through further functionalization, including cross-coupling reactions, nucleophilic substitutions, or as a precursor in the synthesis of specialized polymers and fine chemicals . The compound is readily available for research-scale investigations, with suppliers listing quantities ranging from 100 mg to 1 g . This product, supplied as this compound, is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPAHMHJYDYAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394691
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118427-36-4
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a halogenated unsaturated ester with significant potential as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth information on its chemical identity, physicochemical properties, synthetic considerations, and reactivity profile.

Chemical Identity and Molecular Structure

This compound is a fascinating molecule for synthetic chemists due to its combination of functional groups: an ethyl ester, a sterically hindered gem-dimethyl group, and a reactive vinyl chloride moiety. These features make it a valuable building block for the construction of more complex molecular architectures.

Molecular Formula: C₉H₁₅ClO₂[1][2][3][4]

Molecular Weight: 190.67 g/mol [1][2][3]

IUPAC Name: this compound[1][2]

CAS Number: 118427-36-4[1][2][3][4]

Synonyms: 4-Chloro-2,2-dimethyl-4-pentenoic acid ethyl ester[2]

The structural arrangement of these functional groups offers distinct reactive sites, allowing for selective chemical transformations. The gem-dimethyl group at the α-position to the ester provides steric hindrance that can influence the reactivity of the ester and the adjacent methylene group. The vinyl chloride, a historically underexplored class of organohalides, provides a handle for a variety of coupling and substitution reactions.[1]

G start Ethyl isobutyrylacetate reagent1 Methyl vinyl ketone (Michael Addition) start->reagent1 intermediate Ethyl 2,2-dimethyl-4-oxopentanoate reagent2 Chlorinating Agent (e.g., PCl₅, SOCl₂) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach for Vinyl Chloride Synthesis from a Ketone Precursor

This protocol outlines a general procedure for the conversion of a ketone to a vinyl chloride, which would be the key final step in the synthesis of this compound from its corresponding ketone precursor, Ethyl 2,2-dimethyl-4-oxopentanoate.

Materials:

  • Ethyl 2,2-dimethyl-4-oxopentanoate (1 equivalent)

  • Phosphorus pentachloride (PCl₅) (1.1 equivalents)

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2,2-dimethyl-4-oxopentanoate in the anhydrous solvent.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath and slowly add phosphorus pentachloride in portions with vigorous stirring. The portion-wise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. This will quench the excess PCl₅.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Phosphorus pentachloride reacts violently with water.

  • Slow Addition of PCl₅ at Low Temperature: Controls the exothermicity of the reaction and prevents potential side reactions.

  • Aqueous Workup: Safely quenches the reactive chlorinating agent and separates the organic product from inorganic byproducts.

  • Bicarbonate Wash: Removes acidic impurities that could catalyze decomposition of the product.

Reactivity and Synthetic Utility

The unique combination of functional groups in this compound makes it a valuable precursor for a variety of chemical transformations.

Reactivity of the Vinyl Chloride Moiety

The vinyl chloride group is the most prominent reactive site. While generally less reactive than alkyl halides in nucleophilic substitution reactions due to the increased strength of the C-Cl bond with sp² hybridization, it readily participates in a range of metal-catalyzed cross-coupling reactions. This opens up avenues for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential transformations include:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form substituted alkenes.

  • Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to create new C-C bonds.

  • Heck Reaction: Palladium-catalyzed reaction with alkenes.

  • Sonogashira Coupling: Cross-coupling with terminal alkynes using a palladium and copper co-catalyst system.

The reactivity of the vinyl chloride can be influenced by the steric hindrance from the gem-dimethyl group and the electronic effects of the ester functionality.

Reactivity of the Ester Group

The ethyl ester can undergo standard ester transformations, such as:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: Exchange of the ethyl group for another alcohol moiety.

  • Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

  • Amidation: Reaction with amines to form amides.

The steric hindrance provided by the adjacent gem-dimethyl groups may necessitate more forcing reaction conditions for transformations at the ester carbonyl.

Potential Applications in Drug Development and Materials Science

The ability to functionalize this compound at both the vinyl chloride and ester positions makes it an attractive starting material for the synthesis of:

  • Novel Carboxylic Acids and Their Derivatives: Hydrolysis of the ester followed by cross-coupling at the vinyl chloride position can lead to a diverse library of substituted pentenoic acids.

  • Heterocyclic Compounds: The bifunctional nature of the molecule could be exploited in intramolecular reactions to form various heterocyclic systems.

  • Specialty Polymers: The vinyl group can potentially participate in polymerization reactions, and the ester can be modified post-polymerization to tune the material properties. The use of pentenoate-functionalized molecules in hydrogel formation for biomedical applications has been explored. [5]

Safety and Handling

This compound is intended for research use only. As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its well-defined physicochemical properties and the distinct reactivity of its functional groups provide a solid foundation for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

  • PubChem.
  • Chemspace. This compound - C9H15ClO2 | CSCS00000085183. [Link]
  • Saputra, M. A., Ngo, L., & Kartika, R. (2020). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. [Link]
  • BioOrganics. 4-Chloro-2,2-dimethyl-4-pentenoic Acid Ethyl Ester. [Link]
  • ResearchGate. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link]
  • YouTube. Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides. [Link]
  • Progress in Chemistry. Advances in the Synthesis of Vinyl Chloride Compounds. [Link]
  • PubMed. Modulating pentenoate-functionalized hyaluronic acid hydrogel network properties for meniscal fibrochondrocyte mechanotransduction. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic organic chemistry. Its structure, featuring a sterically hindered ester, a quaternary carbon center, and a reactive vinyl chloride moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications, particularly in the realm of drug discovery and development.

Part 1: Core Chemical and Physical Properties

This compound, with the CAS number 118427-36-4, is a colorless to pale yellow liquid.[1] Its molecular structure combines several key features that dictate its chemical behavior: a reactive vinyl chloride, a sterically encumbered ethyl ester, and gem-dimethyl substitution at the α-position to the carbonyl.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₅ClO₂[1][2]
Molecular Weight 190.67 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 118427-36-4[1][2]
Appearance Colorless to pale yellow liquid[1]
Calculated Density ~1.02 g/cm³[1]
Calculated Boiling Point ~210°C at 760 mmHg[1]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane)[1]

Part 2: Synthesis Strategies

Plausible Synthetic Pathway: Chlorodeoxygenation of a β,γ-Unsaturated Ketone

A logical approach involves the chlorodeoxygenation of the corresponding β,γ-unsaturated keto-ester. This transformation is commonly achieved using reagents like phosphorus pentachloride (PCl₅).[4][5]

Conceptual Experimental Protocol:

Step 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate. The synthesis would begin with the acylation of a suitable enolate. For instance, the enolate of ethyl isobutyrate could be reacted with chloroacetone.

Step 2: Chlorodeoxygenation. The resulting keto-ester is then treated with a chlorinating agent.

  • Reagents and Conditions:

    • Ethyl 2,2-dimethyl-4-oxopentanoate

    • Phosphorus pentachloride (PCl₅)

    • Inert solvent (e.g., carbon tetrachloride, dichloromethane)

    • Reaction temperature: 0°C to reflux, reaction progress monitored by TLC or GC.

  • Causality: PCl₅ is a classic reagent for converting ketones into gem-dichlorides or, with subsequent elimination, vinyl chlorides.[4] The reaction proceeds through the formation of a chlorophosphate intermediate, followed by nucleophilic attack by chloride and subsequent elimination to yield the vinyl chloride. The gem-dimethyl groups would sterically hinder direct nucleophilic attack on the carbonyl, favoring the formation of the vinyl chloride upon elimination.

G Ethyl isobutyrate enolate Ethyl isobutyrate enolate Ethyl 2,2-dimethyl-4-oxopentanoate Ethyl 2,2-dimethyl-4-oxopentanoate Ethyl isobutyrate enolate->Ethyl 2,2-dimethyl-4-oxopentanoate  + Chloroacetone This compound This compound Ethyl 2,2-dimethyl-4-oxopentanoate->this compound  + PCl₅

Caption: Plausible synthetic route via chlorodeoxygenation.

Part 3: Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not available in the surveyed literature. However, based on its structure and data from analogous compounds, a predicted spectral profile can be outlined. This is crucial for researchers to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / Key PeaksRationale
¹H NMR δ 1.20-1.30 (t, 3H): -CH₂CHδ 1.30-1.40 (s, 6H): -C(CH ₃)₂-δ 2.60-2.70 (s, 2H): -CH ₂C(Cl)=CH₂δ 4.10-4.20 (q, 2H): -OCH ₂CH₃δ 5.20-5.40 (two d, 2H): -C(Cl)=CHThe triplet and quartet are characteristic of an ethyl ester. The singlet for the gem-dimethyl groups would be prominent. The methylene protons adjacent to the vinyl group would appear as a singlet. The two terminal vinyl protons would likely appear as distinct doublets due to geminal coupling.
¹³C NMR δ ~14 (q): -CH₂C H₃δ ~25 (q): -C(C H₃)₂-δ ~45 (s): -C (CH₃)₂-δ ~50 (t): -C H₂C(Cl)=CH₂δ ~61 (t): -OC H₂CH₃δ ~118 (t): -C(Cl)=C H₂δ ~140 (s): -C (Cl)=CH₂δ ~175 (s): C =OThe carbonyl carbon of the ester would be the most downfield signal. The quaternary carbons and the carbons of the double bond would also be distinct.
IR (Infrared) ~1730 cm⁻¹ (strong): C=O stretch (ester)~1630 cm⁻¹ (medium): C=C stretch (alkene)~1150-1250 cm⁻¹ (strong): C-O stretch (ester)~890 cm⁻¹ (medium): =CH₂ out-of-plane bendThese are characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spec (EI) M⁺ at m/z 190/192 (3:1 ratio): Molecular ion peak with isotopic pattern for one chlorine atom.Key Fragments: Loss of -OCH₂CH₃ (m/z 145/147), loss of -COOCH₂CH₃ (m/z 117/119).The isotopic signature of chlorine is a key diagnostic feature. Fragmentation would likely occur at the ester functionality.

Part 4: Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate for introducing complex fragments in a single step.

Reactions at the Vinyl Chloride Moiety

The vinyl chloride group is susceptible to a variety of transformations, including:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) can be employed to form new carbon-carbon bonds at the chlorinated carbon. This allows for the introduction of aryl, heteroaryl, or other vinyl groups, providing access to a wide range of substituted dienes and styrenyl compounds.

  • Nucleophilic Substitution: While generally less reactive than alkyl halides, vinyl chlorides can undergo nucleophilic substitution under certain conditions, such as with strong nucleophiles or under transition-metal catalysis.

Reactions involving the Ester Group

The ethyl ester functionality can be manipulated in several ways:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the steric hindrance from the adjacent gem-dimethyl groups may necessitate more forcing conditions compared to unhindered esters.[6][7]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to change the ester group.

G cluster_0 Reactions at Vinyl Chloride cluster_1 Reactions at Ester This compound This compound Cross-Coupling Products Cross-Coupling Products This compound->Cross-Coupling Products  Pd-Catalysis Substitution Products Substitution Products This compound->Substitution Products  Nucleophile Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid  Hydrolysis Primary Alcohol Primary Alcohol This compound->Primary Alcohol  Reduction (LiAlH₄)

Caption: Key reaction pathways for the title compound.

Part 5: Applications in Drug Discovery

While there are no specific examples in the literature of this compound being used in the synthesis of a marketed drug, its structural motifs are relevant to medicinal chemistry.

  • Scaffold for Bioisosteric Replacement: The gem-dimethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and modulating lipophilicity.[8]

  • Introduction of Complex Side Chains: The vinyl chloride functionality serves as a handle for the late-stage functionalization of a lead compound, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[9]

  • Precursor to Heterocycles: The bifunctional nature of this molecule could be exploited in intramolecular cyclization reactions to synthesize novel heterocyclic systems, which are prevalent in many pharmaceuticals.[10]

Part 6: Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care.[11]

  • General Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Hazards: While specific toxicity data is limited, related chlorinated compounds can be irritants and may have other health effects. Assume the compound is harmful and handle it accordingly.

Conclusion

This compound is a promising, albeit underexplored, synthetic intermediate. Its unique combination of a sterically hindered ester and a reactive vinyl chloride moiety provides a platform for the synthesis of a diverse range of complex organic molecules. For drug discovery professionals, it offers a tool for scaffold hopping, bioisosteric replacement, and the generation of novel chemical entities. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential.

References

  • Xu, L., Zhang, J., Tao, C., & Cao, X. (2013). Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 25(11), 1876-1887.
  • Beilstein Journal of Organic Chemistry. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed Central.
  • Saputra, M. A., Ngo, L., & Kartika, R. (n.d.). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry.
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Systematic IUPAC Nomenclature: A Technical Guide to the Naming of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring reproducibility and safety in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized framework for this purpose. This technical guide offers an in-depth analysis of the IUPAC nomenclature for the molecule commonly known as Ethyl 4-chloro-2,2-dimethylpent-4-enoate. By deconstructing the molecule's constituent functional groups and applying the principle of priority, this paper provides a step-by-step methodology for its systematic naming. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the logic underpinning IUPAC nomenclature for complex, polyfunctional molecules.

Introduction to Systematic Chemical Nomenclature

In the fields of chemical synthesis, pharmacology, and materials science, the ability to communicate a molecule's exact structure without ambiguity is paramount. Common or trivial names, while convenient, often lack structural detail and can vary between regions and disciplines. The IUPAC nomenclature system was established to create a universal, rule-based method for naming organic compounds, where a name corresponds to a single, unique structure and vice-versa.[1] This guide will elucidate these rules through the practical example of this compound, a multifunctional ester of interest in synthetic organic chemistry.[2]

Molecular Structure and Functional Group Analysis

Before applying IUPAC rules, a thorough analysis of the target molecule's structure is required to identify all relevant functional groups. The structure of this compound (CAS No: 118427-36-4) contains several distinct features that influence its nomenclature.[3][4]

  • Ester: The primary functional group is an ethyl ester (-COOR'), which consists of a carbonyl group bonded to an oxygen atom, which is itself bonded to an ethyl group.[5]

  • Alkene: A carbon-carbon double bond (C=C) is present within the main carbon chain.[6][7]

  • Halide: A chlorine atom is attached to the carbon chain, making it a halogenated compound.[8]

  • Alkyl Groups: Two methyl (-CH₃) groups are present as substituents.

The presence of multiple functional groups necessitates a systematic approach based on a defined hierarchy to determine the compound's base name and the correct numbering of the parent chain.

The Principle of Priority: Establishing the Parent Structure

When a molecule contains more than one functional group, the IUPAC system designates a principal functional group based on a pre-defined order of priority.[9][10] This principal group determines the suffix of the molecule's name.[11] All other functional groups are treated as substituents and are indicated by prefixes.[8]

Functional Group Hierarchy

The relevant functional groups within the target molecule are prioritized as follows:

PriorityFunctional GroupClassIUPAC Suffix (if Principal)IUPAC Prefix (if Substituent)
1 (Highest)Ester (-COOR)Carboxylic Acid Derivative-oatealkoxycarbonyl-
2Alkene (C=C)Unsaturation-enealkenyl-
3 (Lowest)Halide (-Cl)Halogen(No Suffix Priority)chloro-

This table summarizes the IUPAC priority rules for the functional groups present in the target molecule. The ester group has the highest priority and therefore dictates the name's suffix.[9][11]

This hierarchy unequivocally establishes the ester as the principal functional group. Consequently, the molecule will be named as a derivative of a carboxylic acid, specifically as an "-oate".[5][12]

Diagram: Functional Group Priority

G Ester Ester (-COOR) Highest Priority Alkene Alkene (C=C) Ester->Alkene Higher Priority Than Halide Halide (-Cl) Lowest Priority Alkene->Halide Higher Priority Than

Caption: IUPAC priority hierarchy for the functional groups in the target molecule.

Step-by-Step Derivation of the IUPAC Name

The systematic name is assembled by methodically identifying and naming each part of the molecule according to IUPAC protocols.

Experimental Protocol: Systematic Nomenclature Workflow

1. Identify and Name the Alkyl Group of the Ester:

  • Rationale: The IUPAC naming convention for esters begins by identifying the alkyl group attached to the single-bonded oxygen atom, which originates from the alcohol moiety.[13][14][15]

  • Procedure: In the given structure, the group attached to the ester oxygen is a two-carbon chain (-CH₂CH₃).

  • Result: This group is named ethyl . This forms the first part of the IUPAC name and is written as a separate word.[5]

2. Identify and Number the Parent Acyl Chain:

  • Rationale: The parent chain is defined as the longest continuous carbon chain that includes the carbonyl carbon of the principal functional group (the ester).[16] The numbering of this chain must begin at the carbonyl carbon, which is assigned as locant 1 (C1).[17]

  • Procedure: a. Identify the carbonyl carbon (C=O) of the ester group. This is C1. b. Trace the longest continuous carbon chain from C1. The chain contains five carbon atoms.

  • Result: The parent chain has 5 carbons, corresponding to a pentane derivative.

3. Locate and Name Substituents and Points of Unsaturation:

  • Rationale: All groups attached to the parent chain, other than hydrogen, as well as any multiple bonds, must be identified and their positions (locants) specified using the numbering established in the previous step.[6][18]

  • Procedure: a. Unsaturation: A double bond is present between C4 and C5. Its position is indicated by the lower of the two numbers, so it is a -4-en- group.[16] b. Halogen Substituent: A chlorine atom is attached to C4. This is named as 4-chloro . c. Alkyl Substituents: Two methyl groups are attached to C2. This is named as 2,2-dimethyl . The prefix "di-" indicates two identical substituents.

  • Result: The identified components of the acyl portion are: pent, -4-en-, 4-chloro, and 2,2-dimethyl.

4. Assemble the Final IUPAC Name:

  • Rationale: The final name is constructed by combining the identified components in a specific order: (Alkyl group) [space] (Substituents in alphabetical order)-(Parent chain root)(Unsaturation locant)-(Unsaturation type)-(Suffix).[1] Note that prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.

  • Procedure: a. Alkyl Group: Ethyl b. Substituents (alphabetical): "chloro" comes before "dimethyl". The complete prefix is 4-chloro-2,2-dimethyl . c. Parent Chain and Unsaturation: The 5-carbon chain with a double bond at position 4 is named pent-4-en . d. Suffix: Because the principal functional group is an ester, the "-e" from "-ene" is dropped and replaced with the suffix -oate . This gives pent-4-enoate . e. Combine: Ethyl + [space] + 4-chloro-2,2-dimethyl + pent-4-enoate.

Visualization of the Naming Workflow

The logical flow for determining the IUPAC name of this molecule can be visualized as a decision-making process.

G cluster_ester Part 1: Alcohol Moiety cluster_acid Part 2: Acyl Moiety start Start: Analyze Molecular Structure find_groups Identify Functional Groups Ester (-COOR) Alkene (C=C) Halide (-Cl) Alkyl (-CH3) start->find_groups priority Determine Principal Group via IUPAC Priority 1. Ester 2. Alkene 3. Halide find_groups->priority name_ester Name as Ester Derivative Suffix: '-oate' priority->name_ester alcohol_part Identify Alkyl Group on Ester Oxygen -CH2CH3 name_ester->alcohol_part parent_chain Identify Parent Chain Longest chain including C=O Result: 5 carbons (pent-) name_ester->parent_chain name_alkyl Name Alkyl Group Result: 'Ethyl' alcohol_part->name_alkyl final_name Combine Parts for Final IUPAC Name | this compound name_alkyl->final_name number_chain Number Parent Chain C=O is C1 parent_chain->number_chain identify_subs identify_subs number_chain->identify_subs assemble_acyl Assemble Acyl Name Alphabetize Substituents Combine with Parent Chain Result: 4-chloro-2,2-dimethylpent-4-enoate identify_subs->assemble_acyl assemble_acyl->final_name

Caption: A comprehensive workflow diagram illustrating the systematic process for naming this compound.

Conclusion

The systematic name This compound is derived from a logical and hierarchical application of IUPAC nomenclature rules. By first identifying the principal functional group (ester), the molecule is correctly classified as an alkyl alkanoate. Subsequent steps involving the naming of the alcohol-derived alkyl group, the identification and numbering of the parent acyl chain, and the alphabetized placement of all substituents lead to an unambiguous and universally understood chemical identifier. This methodical approach is essential for maintaining accuracy and clarity in scientific documentation and communication.

References

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An In-Depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a bifunctional organic compound featuring a sterically hindered α,α-dimethyl ester and a reactive vinyl chloride moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The ester group provides a handle for hydrolysis or derivatization, while the vinyl chloride is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the molecule's structure, a plausible and detailed synthetic pathway, a thorough characterization based on predicted and analogous spectroscopic data, and an exploration of its reactivity and potential applications in the synthesis of complex molecular architectures.

Introduction to α,α-Disubstituted Esters and Vinyl Halides

In the landscape of medicinal chemistry and materials science, specific structural motifs often impart desirable physicochemical and biological properties. The α,α-disubstituted ester scaffold is of significant interest as it is found in various biologically active natural products and provides steric hindrance that can enhance metabolic stability.[1][2][3][4] Concurrently, vinyl halides have emerged from being historically underexplored intermediates to valuable synthons in modern organic chemistry.[5][6] Their ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions makes them indispensable tools for molecular construction.[7][8][9]

This compound (CAS 118427-36-4) uniquely merges these two important functional groups.[10][11][12] Its structure offers orthogonal reactivity, allowing for selective manipulation of either the ester or the vinyl chloride, positioning it as a powerful intermediate for the synthesis of novel compounds in drug discovery and fine chemical production.

Molecular Structure and Physicochemical Properties

The unambiguous structure of this compound provides the foundation for understanding its reactivity and spectroscopic signature.

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[10][11]
CAS Number 118427-36-4[10][11][13]
Molecular Formula C₉H₁₅ClO₂[10][11]
Molecular Weight 190.67 g/mol [10][11]
Appearance Colorless to pale yellow liquid/oil[10]
Boiling Point ~210.3 °C at 760 mmHg (calculated)[10]
Density ~1.02 g/cm³ (calculated)[10]
SMILES CCOC(=O)C(C)(C)CC(=C)Cl[11]
InChIKey QVPAHMHJYDYAOS-UHFFFAOYSA-N[11]

Proposed Synthetic Pathway

Causality of Experimental Design: The chosen strategy, a Michael addition followed by chlorination, is superior to a Reformatsky or Grignard approach with a pre-functionalized vinyl chloride piece. This is because the key C-C bond-forming step (Michael addition) utilizes stable and readily available starting materials (ethyl isobutyrate and methyl vinyl ketone).[14][15][16] The subsequent conversion of the stable ketone intermediate to the vinyl chloride is a known transformation, offering a more controlled and higher-yielding sequence than handling potentially unstable vinyl organometallics.[5][6][17]

Synthetic_Workflow SM1 Ethyl Isobutyrate + Methyl Vinyl Ketone Step1 Step 1: Michael Addition (Base: NaOEt or LDA) SM1->Step1 1. Deprotonation 2. Conjugate Addition Int1 Intermediate: Ethyl 2,2-dimethyl-5-oxohexanoate Step1->Int1 Step2 Step 2: Chlorination/Elimination (Reagent: PCl₅ or Triphosgene/Pyridine) Int1->Step2 Ketone Conversion Product Final Product: This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of Ethyl 2,2-dimethyl-5-oxohexanoate (Michael Addition)

  • System Preparation: A 500 mL, three-necked, round-bottom flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel.

  • Base Formation: In the flask, sodium metal (2.3 g, 0.1 mol) is dissolved in 100 mL of absolute ethanol under a nitrogen atmosphere to generate sodium ethoxide. The solution is then cooled to 0 °C in an ice bath.

  • Enolate Formation: Ethyl isobutyrate (11.6 g, 0.1 mol) is added dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional hour at 0 °C to ensure complete enolate formation.

  • Conjugate Addition: Methyl vinyl ketone (7.0 g, 0.1 mol) dissolved in 20 mL of absolute ethanol is added dropwise from the dropping funnel over 45 minutes. The reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).

  • Work-up: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone intermediate.

  • Purification: The crude product is purified by vacuum distillation to afford pure ethyl 2,2-dimethyl-5-oxohexanoate.

Step 2: Synthesis of this compound (Chlorination/Elimination)

  • System Preparation: A 250 mL flame-dried, round-bottom flask is charged with the purified ketone intermediate (9.3 g, 0.05 mol) and 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to 0 °C. Triphosgene (7.4 g, 0.025 mol) is added in one portion, followed by the slow, dropwise addition of pyridine (8.0 mL, 0.1 mol).[17][18] The use of triphosgene with pyridine is a modern, milder alternative to phosphorus pentachloride (PCl₅) for converting ketones to vinyl chlorides, often providing better selectivity and avoiding harsh acidic conditions.[17][19]

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by pouring it into 100 mL of ice-cold 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Spectroscopic Characterization and Analysis

While experimental spectra for the title compound are not published, a detailed analysis can be performed based on the known spectrum of its methyl analog and fundamental spectroscopic principles.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of the analogous Methyl 4-chloro-2,2-dimethyl-4-pentenoate provides a reliable template for predicting the fragmentation of the ethyl ester.[20][21][22][23][24]

Key Fragmentation Pathways (Predicted for Ethyl Ester):

  • α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl is a common pathway for esters. Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would lead to a prominent acylium ion at m/z 145/147 (showing the characteristic 3:1 isotope pattern for chlorine).

  • McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, cleavage of the bond between the α-carbon and the adjacent methylene group is highly probable. This would result in the loss of a •CH₂C(Cl)CH₂ radical, leading to a fragment at m/z 101.

  • Loss of Alkene: Elimination of ethene (28 Da) from the ethyl ester group via rearrangement is another possible fragmentation, leading to an ion at m/z 162/164.

Fragmentation_Pathway M [M]⁺˙ m/z 190/192 F1 Acylium Ion m/z 145/147 M->F1 - •OCH₂CH₃ (α-Cleavage) F2 Fragment m/z 101 M->F2 - •CH₂C(Cl)CH₂ (Cα-Cβ Cleavage) F3 Fragment m/z 162/164 M->F3 - C₂H₄ (Rearrangement)

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR spectra are crucial for structural verification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
-C(O)OCH₂CH₃ ~4.1 ppm (q, 2H)~61 ppmMethylene protons adjacent to ester oxygen.[25][26][27][28][29]
-C(O)OCH₂CH₃ ~1.2 ppm (t, 3H)~14 ppmMethyl protons of the ethyl group.[25][26][27][28][29]
-C(CH₃)₂ ~1.3 ppm (s, 6H)~25 ppmSix equivalent protons of the gem-dimethyl group.
-CH₂-C=C ~2.8 ppm (s, 2H)~45 ppmMethylene protons at the allylic position.
=CH₂ ~5.3 ppm (s, 1H), ~5.4 ppm (s, 1H)~118 ppmDiastereotopic vinyl protons.
-C(Cl)= (no proton)~138 ppmQuaternary vinyl carbon attached to chlorine.[30][31]
-C(CH₃)₂ (no proton)~42 ppmQuaternary α-carbon.
-C=O (no proton)~175 ppmEster carbonyl carbon.[32]
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic bands for the ester and vinyl halide functional groups.[33][34][35][36]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Intensity
~2980-2850C(sp³)-H StretchMedium-Strong
~3080C(sp²)-H StretchMedium
~1735 C=O Stretch (Ester) Strong, Sharp
~1630C=C Stretch (Alkene)Medium
~1250-1150C-O Stretch (Ester)Strong
~890=C-H Bend (Out-of-plane)Strong
~850-550C-Cl StretchMedium

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high chemoselectivity.

  • Palladium-Catalyzed Cross-Coupling: The vinyl chloride moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. While less reactive than vinyl bromides or iodides, vinyl chlorides are often more cost-effective and stable.[7] Modern catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can effectively facilitate the challenging oxidative addition step.[7][37] This allows for the installation of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position.

  • Ester Manipulation: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be converted into other derivatives such as amides, acid chlorides, or other esters.

  • Nucleophilic Substitution: While vinyl chlorides are generally unreactive towards traditional Sₙ2 reactions, under specific conditions (e.g., high temperature, strong nucleophiles, or transition-metal catalysis), the chlorine atom can be displaced.[38]

Synthetic_Potential Start This compound P1 Suzuki Coupling Product (Aryl/Vinyl at C4) Start->P1 Ar-B(OH)₂ Pd Catalyst P2 Heck Coupling Product (Alkene at C4) Start->P2 Alkene Pd Catalyst P3 Sonogashira Coupling Product (Alkyne at C4) Start->P3 Alkyne Pd/Cu Catalyst P4 Carboxylic Acid Derivative (Hydrolysis at Ester) Start->P4 1. NaOH, H₂O 2. H₃O⁺

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a highly functionalized molecule with significant potential as a synthetic intermediate. Its structure, featuring a sterically protected ester and a versatile vinyl chloride, offers multiple avenues for elaboration into more complex chemical entities. The proposed synthetic route provides a practical and scalable method for its preparation. The predictable spectroscopic properties allow for straightforward characterization. For researchers in drug discovery and materials science, this compound represents a valuable building block for creating novel molecular frameworks with tailored properties.

References

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An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and feasible synthetic route to Ethyl 4-chloro-2,2-dimethylpent-4-enoate involves a two-step sequence:

  • Alkylation of Ethyl Isobutyrate: Formation of the precursor, ethyl 2,2-dimethylpent-4-enoate, through the alkylation of the enolate of ethyl isobutyrate with allyl bromide.

  • Allylic Chlorination: Introduction of the chlorine atom at the allylic position of ethyl 2,2-dimethylpent-4-enoate using N-chlorosuccinimide (NCS).

This pathway is advantageous due to the ready availability of the starting materials and the high-yielding nature of the individual reactions.

Synthesis_Pathway Ethyl Isobutyrate Ethyl Isobutyrate Ethyl 2,2-dimethylpent-4-enoate Ethyl 2,2-dimethylpent-4-enoate Ethyl Isobutyrate->Ethyl 2,2-dimethylpent-4-enoate 1. LDA, THF, -78°C 2. Allyl Bromide Allyl Bromide Allyl Bromide LDA, THF, -78°C LDA, THF, -78°C This compound This compound Ethyl 2,2-dimethylpent-4-enoate->this compound NCS, CCl4, reflux NCS, CCl4, reflux NCS, CCl4, reflux

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 2,2-dimethylpent-4-enoate

The initial step involves the formation of the carbon skeleton through a standard enolate alkylation reaction.

Chemical Principles and Rationale

The α-protons of esters are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose as it is highly basic, sterically hindered (preventing self-condensation of the ester), and soluble in common aprotic solvents like tetrahydrofuran (THF).[1][2][3][4] The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an appropriate electrophile, in this case, allyl bromide.[2][3][4][5][6] The reaction is typically conducted at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.

Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl isobutyrate

  • Allyl bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, syringe, etc.)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add freshly distilled diisopropylamine via syringe. Slowly add an equimolar amount of n-butyllithium in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

  • Alkylation: Add allyl bromide dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure ethyl 2,2-dimethylpent-4-enoate.

Reactant/Reagent Molar Ratio (relative to Ethyl Isobutyrate) Typical Yield
Ethyl Isobutyrate1.0-
Diisopropylamine1.1-
n-Butyllithium1.1-
Allyl Bromide1.170-85%

Part 2: Allylic Chlorination of Ethyl 2,2-dimethylpent-4-enoate

The second and final step is the selective introduction of a chlorine atom at the allylic position of the newly synthesized ester.

Chemical Principles and Rationale

Allylic chlorination can be achieved using various reagents, with N-chlorosuccinimide (NCS) being a common and effective choice for this transformation.[7][8][9] The reaction typically proceeds via a free-radical mechanism, which is often initiated by light or a radical initiator.[10][11] The regioselectivity of allylic chlorination can be complex and is influenced by the stability of the resulting allylic radical intermediate. In the case of ethyl 2,2-dimethylpent-4-enoate, abstraction of a hydrogen atom from the C4 position would lead to a secondary allylic radical, which is more stable than the primary radical that would be formed by abstraction from the C5 methyl group. Therefore, the major product is expected to be this compound. It is important to note that some amount of the isomeric product, ethyl 5-chloro-2,2-dimethylpent-3-enoate, may also be formed due to allylic rearrangement.

Experimental Protocol

Materials:

  • Ethyl 2,2-dimethylpent-4-enoate

  • N-chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl4) or another suitable inert solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (optional, as a radical initiator)

  • Standard glassware for reflux (round-bottom flask, condenser, etc.)

  • Light source (e.g., a sunlamp) or heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-dimethylpent-4-enoate in carbon tetrachloride. Add N-chlorosuccinimide (recrystallized from water and dried under vacuum prior to use) to the solution. A small amount of a radical initiator like AIBN or BPO can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and irradiate with a sunlamp. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining traces of chlorine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired this compound.

Reactant/Reagent Molar Ratio (relative to Ester) Expected Major Product Potential Byproduct
Ethyl 2,2-dimethylpent-4-enoate1.0This compoundEthyl 5-chloro-2,2-dimethylpent-3-enoate
N-chlorosuccinimide (NCS)1.1--

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The initial alkylation of ethyl isobutyrate establishes the carbon framework, and the subsequent allylic chlorination with NCS introduces the desired halogen functionality. Careful control of reaction conditions, particularly in the chlorination step, is crucial for maximizing the yield of the target compound and minimizing the formation of isomeric byproducts. This guide offers a solid foundation for researchers and scientists to produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710–8715.
  • Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710-8715.
  • Zhang, W., & Li, C. (2022). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. Chemical Science, 13(16), 4643–4649.
  • Thomson, R. J., & Morken, J. P. (2011). Divergent Total Synthesis of the Harziane Diterpenoids. Journal of the American Chemical Society, 133(49), 19851–19863.
  • Tunge, J. A., & Mellegaard, S. R. (2004).
  • Ahlsten, N., Gómez, A. B., & Martín-Matute, B. (2013). Iridium-Catalyzed 1,3-Hydrogen Shift/Chlorination of Primary Allylic Alcohols.
  • Chemistry LibreTexts. (2023, February 12). 22.
  • Infinity Learn. (n.d.).
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  • Brainly. (2019, August 8).
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  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube.
  • Boujlel, K., et al. (2020). Catalytic Allylic Chlorination of Natural Terpenic Olefins Using Supported and Nonsupported Lewis Acid Catalysts. Journal of Chemistry, 2020, Article ID 2563634.
  • Dneprovskii, A. S., & El-Khouli, S. A. (1998). Free Radical Chlorinations in Halogenated Solvents: Are There Any Solvents Which Are Truly Noncomplexing?†. The Journal of Organic Chemistry, 63(24), 8862–8866.
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Spectroscopic Unveiling of Ethyl 4-chloro-2,2-dimethylpent-4-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry. Its multifunctional structure, incorporating an ester, a quaternary carbon center, and a vinyl chloride moiety, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for researchers in chemical synthesis, materials science, and drug development to ensure purity, verify structure, and understand its reactivity. This technical guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For comparative and validation purposes, this guide will reference spectral data from its close analog, Methyl 4-chloro-2,2-dimethyl-4-pentenoate, for which experimental data is publicly available.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the gem-dimethyl groups, the methylene protons, and the vinyl protons.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.4Singlet1H=CH (trans to Cl)
~5.2Singlet1H=CH (cis to Cl)
~4.1Quartet2H-OCH₂CH₃
~2.6Singlet2H-C(CH₃)₂CH₂ -
~1.3Triplet3H-OCH₂CH₃
~1.2Singlet6H-C(CH₃ )₂-
Interpretation and Rationale
  • Vinyl Protons (=CH₂): The two protons on the double bond are diastereotopic due to the chiral center at C4, but in many similar acyclic systems, they appear as two distinct singlets or a pair of closely spaced doublets. Their chemical shift is downfield due to the deshielding effect of the double bond and the electronegative chlorine atom.

  • Ethyl Group (-OCH₂CH₃): The methylene protons (-OCH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

  • Methylene Protons (-CH₂-): The two protons of the methylene group at C3 are adjacent to a quaternary carbon and are therefore expected to appear as a singlet.

  • Gem-Dimethyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A sweep width of -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~175C=O (Ester carbonyl)
~138=C HCl
~120=C H₂
~61-OC H₂CH₃
~46-C (CH₃)₂-
~44-C(CH₃)₂C H₂-
~25-C(C H₃)₂-
~14-OCH₂C H₃
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears at the lowest field (~175 ppm).

  • Alkene Carbons (=C): The carbon atom bonded to chlorine (=C HCl) is expected to be more deshielded than the terminal alkene carbon (=C H₂).

  • Oxygenated Carbons (-O-C): The carbon of the ethyl group directly attached to the oxygen (-OC H₂CH₃) appears around 61 ppm.

  • Quaternary and Methylene Carbons: The quaternary carbon and the adjacent methylene carbon appear in the aliphatic region.

  • Methyl Carbons (-CH₃): The two equivalent gem-dimethyl carbons and the methyl carbon of the ethyl group are the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
~3080Medium=C-H Stretch
~2980-2850StrongC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
~1630MediumC=C Stretch (Alkene)
~1250-1150StrongC-O Stretch (Ester)
~850Strong=C-H Bend (out-of-plane)
~750StrongC-Cl Stretch

The IR data for the analogous Methyl 4-chloro-2,2-dimethyl-4-pentenoate shows a strong C=O stretch at 1735 cm⁻¹, which strongly supports the predicted value for the ethyl ester.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Structure Verified Molecular Structure NMR->Structure IR->Structure MS->Structure

Figure 2. Experimental workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z = 192 with an intensity of about one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

  • Key Fragments:

    • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 145.

    • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 161.

    • Loss of chlorine (-Cl): [M - 35]⁺ at m/z = 155.

    • McLafferty rearrangement could lead to a fragment at m/z = 116.

The mass spectrum of the methyl analog, Methyl 4-chloro-2,2-dimethyl-4-pentenoate, shows a molecular ion at m/z = 176 and an M+2 peak at m/z = 178, confirming the presence of chlorine.[1]

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust methodology for its structural confirmation and purity assessment. The predicted data, supported by experimental findings for its methyl analog, offers a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, which is fundamental for advancing research and development in the chemical sciences.

References

  • PubChem. This compound.
  • NIST Chemistry WebBook. Methyl 4-chloro-2,2-dimethyl-4-pentenoate. National Institute of Standards and Technology. [Link][1]
  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

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1H NMR spectrum of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Introduction

This compound is an organic molecule featuring several key functional groups: an ethyl ester, a quaternary carbon with gem-dimethyl substituents, and a chlorinated terminal alkene.[1][2] The structural complexity of this molecule makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. ¹H NMR, in particular, provides a detailed fingerprint of the molecule's proton environment, allowing for unambiguous structural verification. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of this compound, explains the underlying principles governing the spectral parameters, and provides a standardized protocol for its experimental acquisition. It is intended for researchers and professionals in chemical synthesis and drug development who rely on rigorous spectroscopic analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. Due to the molecule's asymmetry, we can distinguish five unique proton environments, which have been labeled a through e on the structure below.

Caption: Molecular structure of this compound with non-equivalent proton environments labeled (a-e).

  • Protons (a) & (b): The ethyl ester group (-OCH₂CH₃).

  • Protons (c): The six protons of the two geminal methyl groups at the C2 position.

  • Protons (d): The two allylic protons of the methylene group at the C3 position.

  • Protons (e): The two geminal vinylic protons at the C5 position.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The predicted spectrum is derived from established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects.[3][4][5]

Signal 1: Ethyl Group Protons (a) - Triplet, ~1.25 ppm
  • Integration: 3H. This signal accounts for the three protons of the terminal methyl group of the ethyl ester.[6]

  • Predicted Chemical Shift (δ): Approximately 1.2-1.3 ppm. These protons are in a standard alkane-like environment, experiencing minimal inductive effects from the distant oxygen atom.[7]

  • Predicted Multiplicity: Triplet (t). According to the n+1 rule, these protons are coupled to the two adjacent methylene protons (b), resulting in a 2+1 = 3 line pattern.[8][9]

  • Predicted Coupling Constant (³J_ab): ~7 Hz. This is a typical value for vicinal coupling through freely rotating sp³-hybridized carbons.[10]

Signal 2: Ethyl Group Protons (b) - Quartet, ~4.15 ppm
  • Integration: 2H. This signal represents the two methylene protons of the ethyl ester.[6]

  • Predicted Chemical Shift (δ): Approximately 4.1-4.2 ppm. These protons are directly attached to a carbon bonded to an oxygen atom, causing a significant downfield shift due to the oxygen's inductive effect.[11][12]

  • Predicted Multiplicity: Quartet (q). These protons are coupled to the three neighboring methyl protons (a), leading to a 3+1 = 4 line pattern.[8][13]

  • Predicted Coupling Constant (³J_ba): ~7 Hz. The coupling constant must be identical to that of the signal for protons (a) as they are coupling partners.

Signal 3: Gem-Dimethyl Protons (c) - Singlet, ~1.20 ppm
  • Integration: 6H. This strong signal represents the six equivalent protons of the two methyl groups attached to the C2 quaternary carbon.

  • Predicted Chemical Shift (δ): Approximately 1.20 ppm. These protons are alpha to the carbonyl group of the ester, which causes a slight deshielding effect, shifting them downfield from a typical alkane methyl signal (~0.9 ppm).[11][12]

  • Predicted Multiplicity: Singlet (s). The adjacent C2 carbon is quaternary and has no attached protons. Therefore, there are no neighboring protons to cause splitting.

Signal 4: Allylic Methylene Protons (d) - Broad Singlet or Triplet, ~2.8 ppm
  • Integration: 2H. This signal arises from the two methylene protons at the C3 position.

  • Predicted Chemical Shift (δ): Approximately 2.8 ppm. These protons are in an allylic position, adjacent to the C=C double bond, which causes a downfield shift to ~1.8-2.5 ppm.[14][15] The adjacent quaternary carbon and the influence of the nearby chlorine may provide additional deshielding.

  • Predicted Multiplicity: Broad Singlet or Triplet of Doublets. These protons are coupled to the two vinylic protons (e) at C5. This is a four-bond coupling, known as allylic coupling (⁴J).[16][17] Allylic coupling constants are typically small (0-3 Hz).[13] The signal might appear as a broad singlet if the coupling is not resolved, or as a triplet if the coupling to both vinylic protons is similar.

Signal 5: Vinylic Protons (e) - Two Doublets of Triplets, ~5.4 and ~5.6 ppm
  • Integration: 2H (1H for each signal). These two protons are on the same sp² carbon (geminal) but are chemically non-equivalent.[18] One proton is cis to the C3-C4 bond, and the other is trans.

  • Predicted Chemical Shift (δ): Approximately 5.4 ppm and 5.6 ppm. Protons directly attached to a C=C double bond typically resonate between 4.5 and 6.5 ppm.[4][15] The presence of an electronegative chlorine atom on the adjacent carbon (C4) causes a significant downfield shift into this range.[19]

  • Predicted Multiplicity: Each proton will appear as a separate signal, likely a doublet of triplets (dt) or a more complex multiplet. The splitting arises from:

    • Geminal Coupling (²J_ee): The two protons split each other. Geminal coupling across an sp² carbon is very small, typically 0-3 Hz.[13][18] This will result in a doublet.

    • Allylic Coupling (⁴J_ed): Each vinylic proton is also coupled to the two allylic protons (d) four bonds away.[16] This coupling will split the doublet into a triplet (n+1 = 2+1 = 3). The resulting pattern is a doublet of triplets.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized below for quick reference.

LabelProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)
a-OCH₂CH₃ 3H~1.25Triplet (t)³J_ab ≈ 7
b-OCH₂ CH₃2H~4.15Quartet (q)³J_ba ≈ 7
c-C(CH₃ )₂6H~1.20Singlet (s)-
d-CH₂ -C=C2H~2.80Broad Singlet / Triplet⁴J_de ≈ 1-3
eC=CH₂ 2H (1H+1H)~5.4 & ~5.6Doublet of Triplets (dt)²J_ee ≈ 0-3, ⁴J_ed ≈ 1-3

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standardized workflow for acquiring a high-quality ¹H NMR spectrum of the title compound.

Sources

13C NMR of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of its ¹³C NMR spectrum, detailed peak assignments, and the underlying chemical principles governing these observations. Furthermore, it presents a robust, step-by-step experimental protocol for data acquisition and a logical workflow for data processing and interpretation. By integrating foundational spectroscopic principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of this and structurally related halogenated unsaturated esters.

Introduction to the Spectroscopic Challenge

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and information about their chemical environment.

The target molecule, this compound, presents a unique combination of functional groups that makes its ¹³C NMR spectrum particularly instructive. Its structure includes:

  • An ethyl ester group, containing a carbonyl carbon and two distinct aliphatic carbons.

  • A quaternary carbon center, which typically shows a weak signal.

  • A gem-dimethyl group, where two methyl groups are attached to the same carbon.

  • A chlorinated double bond (a vinyl chloride moiety), where the electronegative chlorine atom significantly influences the chemical shifts of the sp² hybridized carbons.

Understanding the interplay of these features is critical for accurate spectral interpretation and structural confirmation. This guide will systematically deconstruct the molecule's expected ¹³C NMR signature.

Predicted ¹³C NMR Spectrum and Structural Assignment

The power of ¹³C NMR lies in its wide spectral width (typically 0-220 ppm) and the sensitivity of carbon chemical shifts to their local electronic environment.[2][3] Factors such as hybridization, electronegativity of attached atoms, and magnetic anisotropy all contribute to the final resonance frequency.[3][4] Based on established chemical shift correlation tables and the known effects of substituents, we can predict the approximate chemical shifts for each of the nine distinct carbon atoms in this compound.

Chemical structure of this compound with numbered carbons.

Figure 1: Structure of this compound with carbons numbered for NMR assignment.

Table 1: Predicted ¹³C Chemical Shifts and Rationale
Carbon (C#)Predicted Shift (δ, ppm)HybridizationRationale for Chemical Shift
C1 ~172-175sp²Carbonyl Carbon: Located in an ester functional group, this carbon is double-bonded to one oxygen and single-bonded to another, making it highly deshielded and placing it far downfield.[2][5]
C2 ~45-50sp³Quaternary Carbon: Bonded to four other carbons. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group. Quaternary carbons often have weaker signals.[6]
C3 ~25-30sp³Gem-Dimethyl Carbons: These two methyl groups are chemically equivalent due to free rotation and will appear as a single, more intense signal in the aliphatic region.
C4 ~138-142sp²Alkene Carbon (C-Cl): This carbon is part of a double bond and is directly attached to an electronegative chlorine atom, causing a significant downfield shift compared to a standard alkene carbon.[3][5]
C5 ~125-130sp²Alkene Carbon (CH₂): The terminal alkene carbon is less deshielded than C4 but still resides in the characteristic sp² region of the spectrum.[6]
C6 ~40-45sp³Methylene Carbon (-CH₂-): This methylene carbon is adjacent to the quaternary center and the double bond, placing it in the upper range of typical alkane signals.
C7 ~60-65sp³Ester Methylene Carbon (-O-CH₂-): Directly bonded to the electronegative ester oxygen, this carbon is significantly deshielded and shifted downfield relative to a typical alkane methylene group.[5]
C8 ~14-18sp³Ester Methyl Carbon (-CH₃): A standard terminal methyl group in the aliphatic region, appearing at a characteristic upfield position.

Note: These are predicted values. Actual experimental values may vary slightly based on solvent and other experimental conditions.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.[7] The low natural abundance of the ¹³C isotope (~1.1%) makes this nucleus much less sensitive than ¹H, necessitating higher sample concentrations or longer acquisition times.[8]

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 50-100 mg of the purified this compound for a typical ¹³C experiment.[9] For enhanced signal-to-noise, a saturated solution is ideal.

    • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[7] Use approximately 0.6-0.7 mL of solvent.[7]

    • Dissolution: Prepare the solution in a clean, dry vial. Use gentle vortexing or sonication to ensure the sample is fully dissolved.[7]

    • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.[9][10]

    • Depth and Cleaning: Ensure the final sample height in the tube is approximately 4-5 cm.[7] Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a solvent like isopropanol before insertion into the spectrometer.[10]

  • Spectrometer Operation:

    • Insertion: Place the NMR tube into the spinner turbine and adjust its depth using a gauge. Insert the sample into the spectrometer magnet.

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.[7]

    • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, symmetrical peaks.[7]

    • Tuning and Matching: The NMR probe must be tuned to the ¹³C frequency to ensure maximum signal reception and sensitivity.[7]

    • Acquisition Setup: Configure the experiment using a standard broadband proton-decoupled pulse sequence. This technique irradiates protons during ¹³C data acquisition, which collapses ¹³C-¹H spin-spin coupling, resulting in a simplified spectrum where each unique carbon appears as a single line (singlet).[8] Key parameters include setting the spectral width, number of scans (NS), and relaxation delay. Due to the low sensitivity of ¹³C, a larger number of scans will be required compared to a ¹H experiment.

Workflow Visualization

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter clean Clean Tube Exterior filter->clean insert Insert Sample into Magnet clean->insert Transfer to Spectrometer lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim tune Tune & Match Probe shim->tune acquire Acquire Data (Proton Decoupled) tune->acquire G raw_data Raw FID Data ft Fourier Transform raw_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Chemical Shift Referencing baseline->reference assign Peak Picking & Assignment reference->assign final Final Annotated Spectrum assign->final

Caption: Post-acquisition workflow for NMR data processing.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. The distinct chemical environments of the nine carbon atoms, from the highly deshielded carbonyl carbon to the shielded aliphatic methyl groups, can be clearly resolved and assigned. The significant downfield shifts of the sp² carbons C4 and C5, influenced by the chlorine substituent and the double bond, are key identifying features. By following the rigorous experimental and analytical workflows detailed in this guide, researchers can confidently utilize ¹³C NMR spectroscopy to verify the structure and purity of this molecule, providing a solid foundation for its application in further research and development.

References

  • University of Rochester. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ALWSCI. (2024). How To Prepare And Run An NMR Sample.
  • Lane, A. N., & Fan, T. W. M. (2021). Practical Guidelines for 13C-Based NMR Metabolomics. In Sample Preparation and Data Analysis for NMR-Based Metabolomics. Springer Protocols.
  • Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.
  • Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-290.
  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • University of Wisconsin-Madison. (n.d.). 13C-NMR.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Lopata, K., & Kjellberg, P. (2018). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • OpenStax. (n.d.). 13.11 Characteristics of ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
  • IIT Kanpur. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • NOBLE CHEMISTRY. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. YouTube.
  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.

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A Predictive Guide to the Mass Spectrum of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, predictive analysis of the electron ionization mass spectrum (EI-MS) of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting. As no published spectrum for this specific molecule is readily available, we will deduce its fragmentation patterns from first principles, grounded in established mass spectrometry literature. This approach not only predicts the expected mass spectrum but also explains the causal chemical mechanisms behind the fragmentation, offering a robust framework for structural elucidation.

Foundational Principles: Predicting the Molecular Ion

The first step in interpreting any mass spectrum is to identify the molecular ion (M⁺•), which represents the intact molecule after losing a single electron. The structure of this compound is:

Chemical Formula: C₉H₁₅ClO₂ Molecular Weight Calculation:

  • 9 Carbons = 9 x 12.011 = 108.099

  • 15 Hydrogens = 15 x 1.008 = 15.120

  • 1 Chlorine = 35.453 (average atomic weight)

  • 2 Oxygens = 2 x 15.999 = 31.998

  • Average Molecular Weight ≈ 190.67 g/mol

However, mass spectrometry measures the mass-to-charge ratio (m/z) of individual ions, not the weighted average. The most critical feature of this molecule is the presence of chlorine, which has two stable isotopes: ³⁵Cl and ³⁷Cl.

The Chlorine Isotope Effect

The natural abundance of chlorine's isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[1][2] This results in a characteristic isotopic pattern in the mass spectrum. For any fragment containing one chlorine atom, two peaks will be observed, separated by 2 m/z units, with a relative intensity ratio of roughly 3:1.[3][4]

Therefore, we predict the molecular ion will appear as two distinct peaks:

  • M⁺• peak: at m/z 190 (corresponding to the molecule with ³⁵Cl).

  • [M+2]⁺• peak: at m/z 192 (corresponding to the molecule with ³⁷Cl).

The intensity of the m/z 192 peak will be approximately one-third that of the m/z 190 peak.[5] The presence of this M⁺•/[M+2]⁺• pair is a definitive indicator for a single chlorine atom in the molecule.[6]

Principal Fragmentation Pathways

Under electron ionization, the high-energy electrons create a radical cation (M⁺•) that is often unstable and undergoes fragmentation.[7] The resulting fragmentation patterns are dictated by the molecule's functional groups and the stability of the resulting ions and neutral radicals.[8] For this compound, the key structural features guiding fragmentation are the ethyl ester group, the quaternary carbon center (gem-dimethyl), and the vinyl chloride moiety.

Alpha-Cleavage around the Carbonyl Group

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation pathway for carbonyl compounds, including esters.[9][10] This process is driven by the formation of a stable, resonance-stabilized acylium ion.[7]

Two primary alpha-cleavage events are predicted:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond results in the formation of an acylium ion.

    • Mechanism: M⁺• → [C₇H₁₀ClCO]⁺ + •OCH₂CH₃

    • Predicted Fragment: m/z 145 (for ³⁵Cl) and m/z 147 (for ³⁷Cl). The resulting acylium ion is highly stabilized by resonance.

  • Loss of the Ethyl Radical (•CH₂CH₃): While less common for esters, cleavage of the ethyl group from the ethoxy moiety can occur.

    • Mechanism: M⁺• → [M - CH₂CH₃]⁺

    • Predicted Fragment: m/z 161 (for ³⁵Cl) and m/z 163 (for ³⁷Cl).

Cleavage at the Quaternary Carbon

The bond between the carbonyl carbon and the adjacent quaternary carbon (C2) is another prime site for alpha-cleavage.[11][12] Cleavage of the C1-C2 bond is particularly favorable because it leads to the loss of a large, stable radical and the formation of a stable acylium ion.

  • Loss of the 4-chloro-2-methylpent-4-enyl radical: This is a major fragmentation pathway.

    • Mechanism: M⁺• → [CH₃CH₂OCO]⁺ + •C(CH₃)₂CH₂CH=CHCl

    • Predicted Fragment: m/z 73. This peak, corresponding to the [C₃H₅O₂]⁺ ion, is expected to be significant.

Furthermore, cleavage of a C-C bond adjacent to the quaternary carbon (C2-C3) is highly probable, as it generates a stable tertiary carbocation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of one of the gem-dimethyl groups.

    • Mechanism: M⁺• → [M - CH₃]⁺

    • Predicted Fragment: m/z 175 (for ³⁵Cl) and m/z 177 (for ³⁷Cl). The resulting ion is stabilized by the adjacent ester group.

Fragmentation Involving the Chloroalkene Moiety

The vinyl chloride group also directs fragmentation. The loss of a chlorine radical is a characteristic fragmentation for halogenated compounds.[13]

  • Loss of a Chlorine Radical (•Cl):

    • Mechanism: M⁺• → [C₉H₁₅O₂]⁺ + •Cl

    • Predicted Fragment: m/z 155. This fragment will appear as a single peak, as the element responsible for the isotopic pattern has been lost.

The C-Cl bond in vinyl chlorides is stronger than in alkyl chlorides, so this fragmentation might produce a less intense peak compared to the loss of chlorine from a saturated chain.[2] The molecular ion of vinyl chloride itself is known to appear at m/z 62 and 64.[14][15][16]

Predicted Mass Spectrum Summary

Based on the analysis of the principal fragmentation pathways, we can construct a table of the most probable and diagnostically significant ions in the EI mass spectrum of this compound.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment Ion StructureFragmentation Pathway
190192[C₉H₁₅ClO₂]⁺•Molecular Ion (M⁺•)
175177[M - •CH₃]⁺α-cleavage at quaternary carbon
155-[M - •Cl]⁺Loss of chlorine radical
145147[M - •OCH₂CH₃]⁺α-cleavage (loss of ethoxy radical)
73-[COOCH₂CH₃]⁺α-cleavage at quaternary carbon
6264[C₂H₃Cl]⁺•Fragments related to vinyl chloride
57-[C(CH₃)₃]⁺ or [CH₃CH₂CO]⁺Cleavage at C2-C3 or α-cleavage

Note: The base peak (most intense) is likely to be one of the stable cations formed through α-cleavage, such as the fragments at m/z 145 or m/z 73.

Visualization of Fragmentation Pathways

The logical flow from the molecular ion to its primary fragments can be visualized to clarify the proposed degradation cascade.

G cluster_alpha α-Cleavage cluster_substituent_loss Substituent Loss M M⁺• (m/z 190/192) F145 [M - •OCH₂CH₃]⁺ (m/z 145/147) M->F145 - •OCH₂CH₃ F73 [COOCH₂CH₃]⁺ (m/z 73) M->F73 - •C₇H₁₀Cl F175 [M - •CH₃]⁺ (m/z 175/177) M->F175 - •CH₃ F155 [M - •Cl]⁺ (m/z 155) M->F155 - •Cl

Caption: Predicted fragmentation cascade for this compound.

Recommended Experimental Protocol

To validate the predictions outlined in this guide, the following experimental protocol for acquiring an electron ionization mass spectrum is recommended.

Objective: To obtain a high-quality, reproducible EI mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

  • Gas Chromatography (GC) Conditions:

    • Injection: 1 µL split injection (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10-15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation and peak shape.)

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching and producing extensive fragmentation).

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peaks (m/z 190/192) and confirm their ~3:1 intensity ratio.

    • Correlate the observed fragment ions with the predicted masses and isotopic patterns outlined in this guide.

    • Compare the spectrum to spectral libraries (e.g., NIST/Wiley) for similar compounds to find supporting fragmentation patterns.[17]

This protocol provides a self-validating system; the combination of chromatographic retention time and the unique, predictable mass spectrum offers a high degree of confidence in the compound's identity.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrum of this compound. By applying fundamental principles of mass spectrometry—including isotopic patterns and characteristic fragmentation pathways like alpha-cleavage—we have established a detailed set of expectations for its EI-MS analysis. The key diagnostic features will be the M⁺•/[M+2]⁺• isotopic cluster at m/z 190/192 and the prominent fragments resulting from cleavages around the ester and the sterically hindered quaternary carbon. This predictive approach serves as a powerful tool for structural confirmation and interpretation in the absence of existing library data.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][17][18][19][20][21]
  • Clark, J. (2020). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link][3]
  • Science Ready. (n.d.).
  • Chemistry LibreTexts. (2023).
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link][24]
  • Chemistry LibreTexts. (2022). Isotope Abundance. [Link][4]
  • Chemistry LibreTexts. (2014). Mass Spectrometry. [Link][2]
  • JoVE. (2024). Mass Spectrometry: Isotope Effect. Journal of Visualized Experiments. [Link][6]
  • Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. [Link][1]
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Chemistry Steps. [Link][9]
  • Wikipedia. (n.d.). Alpha cleavage. [Link][10]
  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link][13]
  • Chemguide. (n.d.).
  • NIST WebBook. (n.d.). Ethene, chloro-. [Link][16]
  • Rosen, J. D., Moraski, R. V., & Stansbury, H. A. (1975). Analysis of vinyl chloride by mass fragmentography. Journal of the Association of Official Analytical Chemists, 58(4), 700–702. [Link][14]
  • Sakashita, S., & Hori, M. (2007). Mass fragment spectra of vinyl chloride (VC) obtained from the NIST database.
  • YouTube. (2023).
  • Organic Chemistry Explained. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link][11]
  • Pearson. (n.d.). In mass spectrometry, α-cleavage is most commonly observed in mol... [Link][12]
  • University of Wisconsin-Madison. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][8]

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IR spectrum of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS No. 118427-36-4).[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the molecule's vibrational spectrum. We will explore the characteristic absorption frequencies of its key functional groups—the ester, the gem-dimethyl group, the vinyl chloride moiety, and the underlying alkane framework. The causality behind experimental choices and the interpretation of spectral features are explained, grounding the analysis in established spectroscopic principles. This guide serves as a self-validating reference for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Molecular Context

This compound is a multifunctional molecule featuring several key functional groups that make it a valuable intermediate in organic synthesis. Its structure incorporates an ester, a sterically hindered gem-dimethyl group, and a reactive vinyl chloride. Accurate and efficient characterization is paramount for its use in complex synthetic pathways.

Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose, providing a rapid, non-destructive "molecular fingerprint" by probing the vibrational modes of the molecule's covalent bonds.[3] Each functional group exhibits characteristic absorption bands at specific frequencies, allowing for unambiguous structural confirmation and purity assessment. This guide will systematically dissect the IR spectrum of this compound, correlating each significant absorption band to its corresponding molecular vibration.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains distinct regions, each contributing to the overall IR spectrum. Understanding these components is the first step in a robust spectral analysis.

cluster_ester Ester Group cluster_backbone Alkane Backbone cluster_vinyl Vinyl Chloride Group ester_co C=O gem_di C(CH₃)₂ (Gem-dimethyl) v1 C=O Stretch (~1740 cm⁻¹) ester_co->v1 ester_coc C-O-C v2 C-O Stretches (~1250-1050 cm⁻¹) ester_coc->v2 ch2 CH₂ v3 C-H Bends (~1385 & 1370 cm⁻¹) gem_di->v3 vinyl_cc C=C vinyl_ccl C-Cl v4 C=C Stretch (~1645 cm⁻¹) vinyl_cc->v4 v5 =C-H Stretch (>3000 cm⁻¹) vinyl_cc->v5 v6 C-Cl Stretch (~850-550 cm⁻¹) vinyl_ccl->v6

Figure 1: Key functional groups and their associated primary IR vibrational modes in this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol describes a standard method for obtaining the IR spectrum of a liquid sample like this compound using a modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This technique is chosen for its minimal sample preparation and high reproducibility.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal), is powered on and has reached thermal equilibrium.

    • Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the ATR crystal's absorbance, which will be digitally subtracted from the sample spectrum. The result should be a flat line at 100% transmittance.

  • Sample Preparation:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the solvent has fully evaporated before proceeding.

    • Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal. Ensure the crystal is completely covered by the liquid film.

  • Data Acquisition:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans (co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

    • Apply an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • After analysis, thoroughly clean the ATR crystal with a solvent to remove all traces of the sample.

Spectral Interpretation: A Detailed Analysis

The IR spectrum is best analyzed by dividing it into the group frequency region (4000-1450 cm⁻¹) and the fingerprint region (1450-400 cm⁻¹).[3]

Group Frequency Region (4000 cm⁻¹ - 1450 cm⁻¹)

This region is characterized by stretching vibrations of specific functional groups.

  • C-H Stretching Vibrations (3100 cm⁻¹ - 2850 cm⁻¹):

    • Alkene (=C-H) Stretch: A sharp, medium-to-weak band is expected just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.[4][5] Its presence is a clear indicator of hydrogen atoms attached to a C=C double bond.

    • Alkane (-C-H) Stretch: Multiple strong, sharp bands are expected just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range.[6] These arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and gem-dimethyl groups.

  • Ester Carbonyl (C=O) Stretch (~1740 cm⁻¹):

    • This is one of the most prominent and easily identifiable peaks in the spectrum. For a saturated, aliphatic ester like this one, a very strong and sharp absorption band is expected between 1735-1750 cm⁻¹.[7][8][9] The C=C double bond is not conjugated with the carbonyl, so the frequency is not lowered into the 1715-1730 cm⁻¹ range.[7] The high frequency compared to a ketone is due to the inductive effect of the electronegative alkoxy oxygen, which strengthens the C=O bond.[10]

  • Alkene Carbon-Carbon (C=C) Stretch (~1645 cm⁻¹):

    • A band of variable intensity, typically medium to weak, is expected in the 1640-1680 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bond.[8][11] For a 1,1-disubstituted (vinylidene) alkene, this peak is often clearly visible.

Fingerprint Region (1450 cm⁻¹ - 400 cm⁻¹)

This region contains a complex series of absorptions from bending vibrations and skeletal modes that are unique to the molecule as a whole.

  • C-H Bending Vibrations (1470 cm⁻¹ - 1370 cm⁻¹):

    • Methylene (-CH₂-) Scissoring: A band around 1465 cm⁻¹ is expected.

    • Methyl (-CH₃) Bending: The presence of the gem-dimethyl group is characteristically confirmed by a doublet (two distinct peaks) in this region. One peak from the symmetrical bend appears near 1385 cm⁻¹ and another from the asymmetrical bend appears near 1370 cm⁻¹. This splitting is a classic indicator of a gem-dimethyl moiety.

  • Ester Carbon-Oxygen (C-O) Stretches (1300 cm⁻¹ - 1000 cm⁻¹):

    • Esters exhibit two distinct C-O stretching bands. These are typically strong and are part of a pattern sometimes called the "Rule of Three" (strong C=O, and two strong C-O bands).[12]

      • Asymmetric C-O-C Stretch: A strong band is expected in the 1250-1150 cm⁻¹ range.

      • Symmetric O-C-C Stretch: A second strong band is expected in the 1100-1000 cm⁻¹ range.[12]

  • Vinyl C-H Out-of-Plane Bending (~890 cm⁻¹):

    • The out-of-plane bending (or "wagging") of the =C-H bonds gives rise to a strong, sharp band. For a 1,1-disubstituted alkene of the type R₂C=CH₂, this band is characteristically found near 890 cm⁻¹.[4] This is a highly reliable diagnostic peak.

  • Carbon-Chlorine (C-Cl) Stretch (850 cm⁻¹ - 550 cm⁻¹):

    • The stretching vibration of the C-Cl bond is expected in this region. The attachment of the chlorine to a vinylic carbon typically places this absorption in the upper end of the range, often between 850-700 cm⁻¹.[13][14] This band can be of medium to strong intensity.

Summary of Expected Absorptions

The following table summarizes the key diagnostic peaks for the structural verification of this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
=C-H StretchAlkene3100 - 3020Medium to Weak
-C-H StretchAlkane (CH₃, CH₂)2970 - 2850Strong
C=O StretchEster1750 - 1735Very Strong, Sharp
C=C StretchAlkene1680 - 1640Medium to Weak
-CH₂- & -CH₃ BendsAlkane1470 - 1370Medium
Asymmetric C-O-C StretchEster1250 - 1150Strong
Symmetric O-C-C StretchEster1100 - 1000Strong
=C-H Out-of-Plane BendAlkene~890Strong, Sharp
C-Cl StretchVinyl Chloride850 - 550Medium to Strong

Analytical Workflow Visualization

The process of spectral analysis, from sample handling to final interpretation, can be visualized as a logical workflow. This ensures a systematic and reproducible approach to characterization.

cluster_analysis Detailed Analysis prep 1. Sample Preparation (Neat Liquid on ATR Crystal) bg 2. Instrument Setup (Background Scan) prep->bg acq 3. Data Acquisition (FTIR Scan, 4000-400 cm⁻¹) bg->acq proc 4. Data Processing (ATR & Baseline Correction) acq->proc interp 5. Spectral Interpretation proc->interp group_freq Group Frequency Region (C=O, C-H, C=C) interp->group_freq 4000-1450 cm⁻¹ fingerprint Fingerprint Region (C-O, C-Cl, Bends) interp->fingerprint 1450-400 cm⁻¹ report 6. Final Report (Peak Assignment Table) group_freq->report fingerprint->report

Figure 2: A standardized workflow for the acquisition and analysis of the FTIR spectrum.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By systematically analyzing the key absorption bands, a confident identification of the molecule and its constituent functional groups can be achieved. The very strong ester C=O stretch around 1740 cm⁻¹, the distinct C-H stretches above and below 3000 cm⁻¹, the characteristic C-O ester bands, and the specific out-of-plane bending and C-Cl stretching of the vinyl chloride moiety collectively form a unique spectral signature. This guide provides the foundational knowledge and practical framework for researchers to utilize IR spectroscopy effectively for the characterization of this and structurally related compounds, ensuring high standards of scientific integrity and quality control in research and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry.
  • El-Adl, A. M., et al. (2025). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ScienceDirect.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Vancouver Island University.
  • Shimanouchi, T., & Abe, Y. (1962). Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d3. The Journal of Chemical Physics.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online.
  • Stromberg, R. R., Straus, S., & Achhammer, B. G. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Research of the National Bureau of Standards.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkenes. UCLA Chemistry & Biochemistry.
  • Química Orgánica. (n.d.). IR Spectrum: Esters.
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions.
  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Timsina, R., & Baiz, C. R. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. r/chemhelp.
  • University of Regensburg. (n.d.). Infrared Spectroscopy Lecture Notes.
  • Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Infrared spectrum of PVC.
  • Shimadzu. (n.d.). Infrared Spectra of Polyvinyl Chloride.
  • Chemspace. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Szeged. (n.d.). The features of IR spectrum.
  • Allinger, N. L., & Zalkow, V. (1961). Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry.
  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry.
  • Wiberg, K. B., et al. (2005). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Lopanik, N. B., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed.
  • PubChem. (n.d.). Ethyl 4-chloro-2-methylbut-2-enoate. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

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An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive vinyl chloride moiety and an ethyl ester, renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical and spectroscopic properties, offering insights into its structural characterization and handling. The information presented herein is intended to support researchers in the effective utilization of this compound in novel synthetic pathways and drug discovery endeavors.

Molecular Structure and Identification

This compound is identified by the CAS number 118427-36-4.[1] Its molecular structure consists of a five-carbon pentenoate backbone with a chlorine atom at the 4-position, two methyl groups at the 2-position, and an ethyl ester functionality.

Key Structural Features:

  • Vinyl Chloride: The C=C double bond substituted with a chlorine atom is a key reactive site, susceptible to a variety of coupling reactions.

  • Quaternary Center: The gem-dimethyl group at the 2-position introduces steric hindrance, which can influence the reactivity of the adjacent ester group and the conformational flexibility of the molecule.

  • Ethyl Ester: This functional group provides a site for hydrolysis or transesterification and influences the compound's polarity and solubility.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and supplier-provided data.[2] It is recommended that these values be confirmed by experimental measurement for applications requiring high precision.

PropertyValueSource
Molecular Formula C₉H₁₅ClO₂PubChem[3]
Molecular Weight 190.67 g/mol PubChem[3]
Appearance Colorless to pale yellow liquid---
Boiling Point 210.3°C at 760 mmHgChemSrc[2]
Density 1.02 g/cm³ChemSrc[2]
Refractive Index 1.446ChemSrc[2]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexane.---

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Comparative Data
~5.4 - 5.8Singlet2H=CH₂The protons on the vinyl chloride are expected to be singlets due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing chlorine atom. For comparison, the vinyl protons in related pentenoates appear in this region.
4.12Quartet2H-OCH₂CH₃The quartet arises from coupling to the adjacent methyl group of the ethyl ester. In ethyl esters, this signal typically appears around 4.1-4.2 ppm.
2.58Singlet2H-C(CH₃)₂CH₂-The methylene protons are adjacent to a quaternary carbon and the vinyl group, and are expected to be a singlet.
1.25Triplet3H-OCH₂CH₃The triplet is due to coupling with the methylene protons of the ethyl group. This is a characteristic signal for an ethyl ester.
1.20Singlet6H-C(CH₃)₂-The two methyl groups on the quaternary carbon are equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Data
~175C=O (Ester)The carbonyl carbon of an ester typically resonates in this downfield region.
~140=C(Cl)-The carbon of the double bond attached to the chlorine atom is deshielded by the electronegative halogen.
~120=CH₂The terminal vinyl carbon will appear in the typical alkene region.
~60-OCH₂-The methylene carbon of the ethyl ester.
~45-C(CH₃)₂-The quaternary carbon atom.
~40-CH₂-The methylene carbon adjacent to the vinyl group.
~25-C(CH₃)₂The two equivalent methyl carbons on the quaternary center.
~14-CH₃ (Ethyl)The terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrationRationale and Comparative Data
~2950-3000C-HAlkane stretchCharacteristic of the methyl and methylene groups.
~1735C=OEster carbonyl stretchA strong absorption band typical for saturated esters.
~1630C=CAlkene stretchA medium to weak absorption for the vinyl chloride double bond.
~1200C-OEster C-O stretchA strong band associated with the ester linkage.
~700-800C-ClC-Cl stretchA medium to strong absorption in the fingerprint region.
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 190, with an M+2 peak at m/z = 192 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

  • Major Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 145. Loss of the entire ester group (-COOCH₂CH₃) would result in a fragment at m/z = 117. Cleavage of the C-C bond between the quaternary center and the adjacent methylene group could also be a significant fragmentation pathway.

Synthesis and Reactivity: A Senior Application Scientist's Perspective

This compound is a valuable intermediate due to its dual reactivity. The vinyl chloride can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at this position. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

A plausible synthetic route to this compound would involve a modification of the Reformatsky reaction. This reaction is a well-established method for the formation of β-hydroxy esters from α-haloesters and carbonyl compounds in the presence of zinc.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for this compound. This represents a typical laboratory-scale synthesis and purification sequence.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product Reactant_A Ethyl 2,2-dimethyl-4-pentenoate Reaction_Vessel Reflux at 70-80°C Reactant_A->Reaction_Vessel Reactant_B N-Chlorosuccinimide (NCS) Reactant_B->Reaction_Vessel Solvent Carbon Tetrachloride (CCl4) Solvent->Reaction_Vessel Initiator AIBN or Benzoyl Peroxide Initiator->Reaction_Vessel Filtration Filter to remove succinimide Reaction_Vessel->Filtration Cool to RT Washing Wash with NaHCO3 (aq) and Brine Filtration->Washing Drying Dry over MgSO4 Washing->Drying Concentration Remove solvent under reduced pressure Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Allylic Chlorination

This protocol describes a general method for the allylic chlorination of an alkene, which is a plausible route to the target compound from a suitable precursor.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, ethyl 2,2-dimethyl-4-pentenoate (1 equivalent).

  • Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as carbon tetrachloride. Add N-chlorosuccinimide (NCS) (1.1 equivalents).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with most chlorinated organic compounds, it should be used in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups. While experimental data on its physical properties are limited, this guide provides a comprehensive overview based on available information and predictive analysis. The provided spectroscopic predictions and a general synthetic protocol offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. It is always recommended to perform experimental verification of physical and spectroscopic data for critical applications.

References

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An In-Depth Technical Guide to the Solubility of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a versatile intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the critical factors influencing its behavior in various solvent systems.

Introduction: Understanding the Significance of Solubility

This compound (C₉H₁₅ClO₂) is a halogenated ester with a molecular weight of 190.67 g/mol .[1][2] Its structure, featuring a reactive vinyl chloride moiety and a sterically hindered ester group, makes it a valuable building block in the synthesis of complex organic molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products in various applications, including the development of active pharmaceutical ingredients (APIs). Solubility data informs critical decisions throughout the research and development pipeline, from solvent selection for synthesis and chromatography to the choice of excipients in formulation.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This principle suggests that a solute will have the highest solubility in a solvent with a similar polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₅ClO₂[2]
Molecular Weight190.67 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
XLogP32.9[2]

The predicted octanol-water partition coefficient (XLogP3) of 2.9 indicates a moderate lipophilicity.[2] This suggests that this compound will exhibit greater solubility in non-polar organic solvents compared to polar solvents like water. The presence of the polar ester group allows for some interaction with polar solvents, while the larger, non-polar hydrocarbon backbone and the chloro-substituent favor solubility in non-polar media.

Based on its structure and general principles of ester solubility, the following qualitative solubility profile can be anticipated:

  • High Solubility: In common non-polar and moderately polar organic solvents such as dichloromethane, ethyl acetate, and hexane.[1]

  • Limited Solubility: In polar protic solvents like lower alcohols (e.g., methanol, ethanol), where the hydrocarbon chain length of the ester can disrupt the hydrogen bonding network of the solvent.

  • Poor Solubility: In water, due to the significant non-polar character of the molecule. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new interactions with the ester.[3]

Theoretical Framework for Solubility: A Deeper Dive

For a more quantitative prediction of solubility, thermodynamic models and concepts like Hansen Solubility Parameters (HSP) can be employed.

Thermodynamic Considerations

The solubility of a solid in a liquid is governed by the free energy of mixing. For a liquid solute like this compound, the concept of miscibility is more appropriate. The process of dissolution involves overcoming the intermolecular forces within the solute and the solvent and forming new solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced approach to predicting solubility by breaking down the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

HSP_Concept cluster_solute Solute (this compound) cluster_solvent Solvent cluster_prediction Solubility Prediction Solute δD_solute, δP_solute, δH_solute Prediction Calculate Ra (Hansen Distance) Small Ra → High Solubility Large Ra → Low Solubility Solute->Prediction Input Solvent δD_solvent, δP_solvent, δH_solvent Solvent->Prediction Input Result Miscible or Immiscible? Prediction->Result Outcome

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a liquid in a solvent is the shake-flask method, which allows for the system to reach thermodynamic equilibrium.[7][8][9]

Materials and Equipment
  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane, toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Validated analytical method for the quantification of this compound.

Safety Precautions
Experimental Workflow

Solubility_Workflow start Start prep Prepare Solvent and Stock Solution of Solute start->prep add_excess Add Excess Solute to a Known Volume of Solvent prep->add_excess equilibrate Equilibrate at a Constant Temperature (e.g., 24-48 hours) add_excess->equilibrate separate Separate Undissolved Solute (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration in the Supernatant (e.g., HPLC, GC) separate->quantify data_analysis Calculate Solubility (e.g., mg/mL or mol/L) quantify->data_analysis end End data_analysis->end Factors_Influencing_Solubility Solubility Solubility of Ethyl 4-chloro-2,2-dimethylpent-4-enoate Temperature Temperature Temperature->Solubility pH pH of Aqueous Phase (if applicable) pH->Solubility CoSolvents Presence of Co-solvents CoSolvents->Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data is not widely published, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to generate reliable and accurate solubility data. A thorough understanding of the solubility of this important synthetic intermediate is crucial for its effective utilization in research and development, ultimately leading to more efficient and robust chemical processes and product formulations.

References

  • Chemspace. (n.d.). This compound.
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  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
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Stability and storage of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Multifunctional Intermediate

This compound is a versatile chemical intermediate valued in synthetic organic chemistry for its unique combination of functional groups.[1] Its molecular structure, featuring an ethyl ester, a gem-dimethyl group, and a vinyl chloride moiety, offers multiple reaction sites for constructing complex molecular architectures.[1][2] However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. Understanding its stability profile is not merely a matter of procedural compliance; it is fundamental to ensuring the integrity of experimental outcomes, the purity of synthesized products, and the safety of laboratory personnel.

This guide provides a detailed examination of the chemical liabilities of this compound, offering field-proven insights into its optimal storage and handling. We will deconstruct the molecule's stability based on its functional components, outline predictable degradation mechanisms, and provide a robust framework for its management in a research and development setting.

Chemical Profile and Intrinsic Stability Liabilities

To understand the stability of this compound, we must first consider its constituent parts and physical properties.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 118427-36-4[1][2]
Molecular Formula C₉H₁₅ClO₂[1][2]
Molecular Weight 190.67 g/mol [1][2]
Physical Form Colorless to pale yellow liquid/oil[1]
Boiling Point ~210°C at 760 mmHg (Calculated)[1]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Hexane)[1]

The molecule's stability is primarily governed by two key functional groups: the ester and the vinyl chloride . Each presents a distinct vulnerability.

  • The Ester Group: This functional group is susceptible to hydrolysis , a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases.[3][4] While reaction with pure water is slow, the presence of even trace amounts of acidic or basic contaminants can accelerate degradation.[3][4] Alkaline hydrolysis (saponification) is particularly problematic as the reaction is irreversible.[3]

  • The Vinyl Chloride Group: This moiety is analogous to the repeating unit in poly(vinyl chloride) (PVC) and shares its inherent instability. It is particularly vulnerable to thermal and photolytic degradation .[5] The primary degradation pathway is the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination.[6][7][8] The liberated HCl is corrosive and, critically, can act as a catalyst, accelerating the degradation of surrounding molecules in an autocatalytic feedback loop.[5]

Primary Degradation Pathways: A Mechanistic View

A proactive stability management strategy is built upon understanding the specific chemical transformations the molecule can undergo.

Thermal Degradation via Dehydrochlorination

Elevated temperatures provide the activation energy needed to initiate the elimination of HCl from the vinyl chloride group. This process is a significant concern, as even moderate heat during storage or processing can lead to a decline in purity.[5][6] The dehydrochlorination process can be autocatalytic; the HCl produced can catalyze further degradation, leading to a cascade of decomposition.[5] This reaction results in the formation of a conjugated diene system and corrosive HCl gas, which can compromise the integrity of the sample and its container.

Hydrolytic Cleavage (Hydrolysis)

The ester linkage is a prime target for hydrolysis, especially if the compound is exposed to moisture in the presence of acidic or basic impurities.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source catalyzes the attack of water on the ester's carbonyl carbon, ultimately yielding 4-chloro-2,2-dimethylpent-4-enoic acid and ethanol.[3][4] To minimize this, exposure to acidic conditions and water must be strictly controlled.

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is often faster and is irreversible.[4] Hydroxide ions or other basic species directly attack the carbonyl carbon, leading to the formation of ethanol and the carboxylate salt of the parent acid. This makes storage in the presence of bases particularly detrimental.

Photodegradation

Similar to other chlorinated alkenes, the C-Cl bond in this compound can be susceptible to homolytic cleavage upon exposure to light, particularly in the UV spectrum.[9][10] This can initiate radical chain reactions, leading to polymerization, decomposition, or the formation of various chlorinated byproducts.[11]

Recommended Storage and Handling Protocols

Based on the identified degradation pathways, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

ParameterRecommendationRationale (Causality)
Temperature Store in a cool, dark place. Refrigeration at 2-8°C is strongly recommended.Minimizes the rate of thermal degradation (dehydrochlorination) and slows potential hydrolytic and oxidative processes.[12][13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation of the alkene moiety and displaces atmospheric moisture, thereby inhibiting hydrolysis.[14][15]
Light Exposure Store in amber glass vials or in a light-proof secondary container.Protects the vinyl chloride group from photolytic cleavage and subsequent radical-induced degradation.[12][16]
Moisture Use tightly sealed containers with high-integrity caps (e.g., PTFE-lined). Avoid storage in humid environments.Prevents ingress of atmospheric water, which is the key reactant for hydrolytic degradation of the ester group.[17][18]
Container Use chemically inert glass containers.Prevents reaction with container material. The potential for HCl evolution makes metal containers unsuitable due to risk of corrosion.[14][17]
Chemical Purity Ensure the material is free from acidic or basic residues from its synthesis.Trace acid or base can catalyze hydrolysis. If necessary, purification to remove such impurities is critical for long-term stability.

Handling Precautions:

  • When handling, use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any volatile components or potential degradation products like HCl.[13][19]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

  • For transfers, use clean, dry equipment to prevent cross-contamination and introduction of moisture.[19]

  • Segregate from incompatible materials during storage, particularly strong bases, strong acids, and oxidizing agents.[16][20]

Experimental Protocol: A Framework for Stability Assessment

To empirically determine the stability of a specific batch of this compound under defined storage conditions, a formal stability study is the most rigorous approach. This protocol serves as a self-validating system to establish a reliable re-test date.

Initial Characterization (Time Zero)
  • Objective: Establish a baseline purity and impurity profile.

  • Methodology:

    • Obtain a representative sample of the batch.

    • Analyze the sample using a validated, stability-indicating analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique.[21][22][23]

    • Record the purity (as area percent) and the profile of any minor impurities.

    • Characterize the material's physical appearance (e.g., color, clarity).

Sample Preparation and Stress Conditions
  • Objective: To expose the compound to accelerated degradation conditions.

  • Methodology:

    • Aliquot the material into multiple vials suitable for the chosen analytical method.

    • Purge the headspace of each vial with an inert gas (e.g., Argon) before sealing.

    • Place sets of vials into controlled environmental chambers under various stress conditions:

      • Long-Term Storage: 2-8°C (Recommended Condition)

      • Accelerated Thermal: 40°C / 75% Relative Humidity

      • Photostability: As per ICH Q1B guidelines (exposure to controlled visible and UV light).

Time-Point Analysis
  • Objective: To monitor changes in purity and impurity levels over time.

  • Methodology:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using the same analytical method established at Time Zero.

    • Record the purity, compare the impurity profile to the Time Zero data, and note any changes in physical appearance.

Data Evaluation
  • Objective: To interpret the data and establish a re-test date.

  • Analysis:

    • Plot the purity of the compound versus time for each condition.

    • Identify any significant trends in degradation.

    • Identify and, if possible, characterize any new impurity peaks that appear.

    • The re-test date is established based on the time it takes for the purity to drop by a significant amount under the long-term storage conditions, with the accelerated data used for predictive purposes.

Stability Testing Workflow Diagram

Stability_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Time-Point Analysis cluster_eval Phase 4: Evaluation start Receive/Synthesize Batch t0_analysis Time Zero Analysis (GC, Appearance) start->t0_analysis aliquot Aliquot Samples (Inert Atmosphere) t0_analysis->aliquot long_term Long-Term (2-8°C) aliquot->long_term accelerated Accelerated (40°C / 75% RH) aliquot->accelerated photo Photostability (ICH Q1B) aliquot->photo pull_samples Pull Samples at Time Points (t=x) long_term->pull_samples accelerated->pull_samples photo->pull_samples analyze_samples Analyze Samples (GC, Appearance) pull_samples->analyze_samples data_eval Data Evaluation (Compare to t=0) analyze_samples->data_eval retest Establish Re-Test Date data_eval->retest

Caption: Workflow for a comprehensive stability study of this compound.

Conclusion

This compound is a compound whose chemical utility is balanced by inherent stability risks. Its susceptibility to thermal dehydrochlorination and ester hydrolysis are the primary concerns that must be addressed through rigorous storage and handling protocols. By implementing a strategy of controlled cold temperature, inert atmosphere, and protection from light and moisture, researchers can significantly mitigate degradation, ensuring the material's purity and the reliability of their scientific work. For critical applications, a formal stability study provides the ultimate assurance of quality over the compound's lifecycle.

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An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a halogenated ester of significant interest in synthetic organic chemistry. Its structure, featuring a quaternary carbon center adjacent to an ester and a vinyl chloride moiety, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, and the available historical context of its development, with a focus on practical applications in research and development.

Discovery and History

The precise origins and first reported synthesis of this compound in peer-reviewed scientific literature remain elusive despite extensive searches of chemical databases and historical journal archives. The compound, identified by its CAS number 118427-36-4, appears in the chemical literature primarily within patent documents as a key intermediate in the synthesis of pharmacologically active molecules.

One of the most detailed descriptions of its preparation is found in a patent application from 2020, which outlines its use in the synthesis of dihydropyrimidine derivatives as potent inhibitors of the Hepatitis B virus (HBV) replication. This suggests that the compound's primary utility, at least in recent years, has been in the field of medicinal chemistry and drug discovery. The lack of a readily identifiable discovery paper may indicate that its initial synthesis was either not published in a traditional academic journal or was developed for internal use within a commercial entity and only later disclosed in patent literature.

Synthetic Protocol: Alkylation of Ethyl Isobutyrate

The following protocol is adapted from the synthetic route described in patent WO2020001448A1. This method employs a robust and scalable alkylation of an ester enolate, a common and powerful C-C bond-forming reaction in organic synthesis.

Rationale for Experimental Choices

The choice of lithium diisopropylamide (LDA) as the base is critical. LDA is a strong, non-nucleophilic base that can quantitatively deprotonate the α-carbon of ethyl isobutyrate to form the corresponding lithium enolate. The use of a strong base is necessary due to the relatively high pKa of the α-proton of the ester. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as self-condensation of the ester (Claisen condensation) and to ensure the kinetic formation of the desired enolate. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the enolate. 2,3-Dichloroprop-1-ene serves as the electrophile, providing the three-carbon unit that, after alkylation and elimination of one chlorine atom, forms the vinyl chloride moiety of the final product.

Experimental Workflow Diagram

G cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up and Purification A Ethyl Isobutyrate in THF C Lithium Enolate Solution (-78 °C) A->C Add LDA at -78 °C B LDA in THF E Reaction Mixture C->E Add Dichloropropene at -78 °C D 2,3-Dichloroprop-1-ene F Warm to Room Temperature E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Purification (e.g., Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with ethyl isobutyrate (10.0 g, 86.1 mmol) and anhydrous tetrahydrofuran (40 mL).

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A 2 M solution of lithium diisopropylamide in tetrahydrofuran (52 mL, 104 mmol) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: 2,3-Dichloroprop-1-ene (9.60 g, 86.5 mmol) is added dropwise to the enolate solution at -78 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary

PropertyValueSource
Molecular Formula C₉H₁₅ClO₂PubChem
Molecular Weight 190.67 g/mol PubChem
CAS Number 118427-36-4PubChem
Appearance Colorless OilChemical Vendor
Boiling Point ~210 °C at 760 mmHg (calculated)Chemical Vendor
Density ~1.02 g/cm³ (calculated)Chemical Vendor

Applications in Organic Synthesis

This compound is a valuable building block for various organic transformations. The presence of the vinyl chloride and ester functionalities allows for a range of synthetic manipulations:

  • Cross-Coupling Reactions: The vinyl chloride moiety can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds, enabling the introduction of diverse substituents at the 4-position.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, although this may require activation or specific reaction conditions due to the vinylic position.

  • Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to the corresponding alcohol.

Conclusion

This compound, while lacking a well-documented historical discovery in academic literature, has emerged as a key intermediate in modern medicinal chemistry. The synthetic protocol detailed in recent patent literature provides a reliable method for its preparation, enabling its use in the development of novel therapeutics. Its unique combination of functional groups ensures its continued utility as a versatile building block in the field of organic synthesis.

References

  • Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. WO2020001448A1. ()
  • PubChem Compound Summary for CID 3653118, this compound.

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade guide to a proposed synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS No: 118427-36-4).[1][2] While this compound is recognized as a valuable synthetic intermediate, detailed experimental procedures are not widely available in peer-reviewed literature. Addressing this gap, this application note outlines a robust and logical two-step synthetic strategy. The proposed pathway involves the initial esterification of 2,2-dimethylpent-4-enoic acid to its corresponding ethyl ester, followed by a selective allylic chlorination. The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and methodical execution to yield the target compound.

Introduction and Strategic Rationale

This compound is an unsaturated, chlorinated ester with potential applications as a versatile building block in organic synthesis. Its structure incorporates multiple functional groups—an ester, a sterically hindered quaternary carbon center, and a chloroalkene moiety—making it an attractive precursor for more complex molecular architectures.

Given the absence of a standardized, published protocol, we propose a synthesis rooted in fundamental and reliable organic transformations. The strategy is built upon a retrosynthetic analysis that disconnects the target molecule into readily accessible starting materials.

Proposed Synthetic Pathway:

The synthesis is designed in two primary stages:

  • Fischer Esterification: Conversion of 2,2-dimethylpent-4-enoic acid to Ethyl 2,2-dimethylpent-4-enoate. This classic acid-catalyzed reaction is high-yielding and procedurally straightforward.

  • Allylic Chlorination: Introduction of a chlorine atom at the allylic position (C4) of the unsaturated ester intermediate. This will be achieved using N-Chlorosuccinimide (NCS), a standard reagent for selective allylic halogenation via a free-radical mechanism, often referred to as the Wohl-Ziegler reaction.

This approach offers high predictability and utilizes common laboratory reagents, making it an accessible and logical method for the preparation of the title compound.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate Ethyl 2,2-dimethylpent-4-enoate Target->Intermediate Allylic Chlorination (Disconnect C-Cl) Precursor 2,2-Dimethylpent-4-enoic Acid Intermediate->Precursor Esterification (Disconnect C-O) G StartA 1. Combine Carboxylic Acid, Ethanol, and H₂SO₄ RefluxA 2. Heat to Reflux (4-6 hours) StartA->RefluxA WorkupA 3. Cool, Neutralize with NaHCO₃ & Extract with DCM RefluxA->WorkupA DryA 4. Dry (MgSO₄) & Concentrate WorkupA->DryA Intermediate Crude Ethyl 2,2-dimethylpent-4-enoate DryA->Intermediate StartB 5. Dissolve Intermediate in DCM, Add NCS Intermediate->StartB RefluxB 6. Heat to Reflux (2-4 hours) StartB->RefluxB WorkupB 7. Cool, Filter, Wash, & Dry (MgSO₄) RefluxB->WorkupB Purify 8. Concentrate & Purify via Column Chromatography WorkupB->Purify FinalProduct Pure this compound Purify->FinalProduct

Sources

The Untapped Potential of Ethyl 4-chloro-2,2-dimethylpent-4-enoate: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a functionally rich yet underutilized reagent, presents a unique combination of a vinyl chloride and a sterically hindered ester. This application note aims to illuminate the potential of this compound, providing detailed protocols for its synthesis and exploring its prospective applications in key synthetic transformations, thereby offering a valuable tool for researchers, scientists, and professionals in drug development. While direct literature on the specific applications of this molecule is sparse, its inherent functionalities suggest a broad utility, which we will explore through established, analogous reactivity.

I. Physicochemical Properties and Structural Features

Before delving into its synthetic applications, a brief overview of the key physicochemical properties of this compound is essential for understanding its reactivity and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 118427-36-4[1]
Molecular Formula C₉H₁₅ClO₂[1]
Molecular Weight 190.67 g/mol [1]
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)-

The molecule's structure is characterized by a vinyl chloride moiety, a known precursor for various cross-coupling reactions, and an ethyl ester functionality. The presence of a gem-dimethyl group alpha to the ester carbonyl introduces significant steric hindrance, which can be strategically exploited to influence regioselectivity in certain reactions and enhance the stability of the ester to hydrolysis.

II. Proposed Synthesis of this compound

Protocol 1: Proposed Synthesis via a Wittig-type Reaction

This protocol is based on the well-established Wittig reaction or its variations, which are powerful tools for the formation of carbon-carbon double bonds, including vinyl chlorides.[2]

Workflow for the Proposed Synthesis:

G cluster_0 Step 1: Preparation of the Phosphonium Ylide cluster_1 Step 2: Synthesis of the Ketone Precursor cluster_2 Step 3: Wittig Reaction A Chloromethyltriphenylphosphonium chloride C Phosphonium Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi, NaHMDS) B->C D Ethyl isobutyrate F Ethyl 2,2-dimethyl-5-oxopentanoate D->F Aldol Condensation E LDA, then Acrolein E->F G Phosphonium Ylide (from Step 1) I This compound G->I Wittig Reaction H Ethyl 2,2-dimethyl-5-oxopentanoate (from Step 2) H->I

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Chloromethylidene Ylide:

    • To a solution of chloromethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.0 eq) dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1 hour to generate the corresponding ylide. The deep red color is indicative of ylide formation.

  • Synthesis of the Ketone Precursor (Ethyl 2,2-dimethyl-5-oxopentanoate):

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

    • Slowly add ethyl isobutyrate (1.0 eq) to the LDA solution and stir for 30 minutes to form the enolate.

    • Add acrolein (1.2 eq) to the enolate solution and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • The resulting aldol product is then oxidized using a standard oxidizing agent (e.g., PCC, Dess-Martin periodinane) to afford the desired ketone, ethyl 2,2-dimethyl-5-oxopentanoate.

  • Wittig Reaction:

    • To the pre-formed ylide solution from Step 1 at -78 °C, add a solution of ethyl 2,2-dimethyl-5-oxopentanoate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • The choice of a strong, non-nucleophilic base like n-BuLi or NaHMDS is crucial for the efficient deprotonation of the phosphonium salt without competing side reactions.

  • The use of LDA for the generation of the ester enolate ensures regioselective deprotonation at the less hindered alpha-carbon.

  • The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, and in this case, it is expected to provide the desired vinyl chloride.

III. Potential Applications in Organic Synthesis

The unique structural motifs of this compound open up a plethora of possibilities for its application as a versatile building block.

A. Cross-Coupling Reactions: A Gateway to Substituted Alkenes

Vinyl chlorides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] These reactions allow for the introduction of a wide range of substituents at the vinylic position, providing access to complex molecular scaffolds.

Diagram of Potential Cross-Coupling Reactions:

G A This compound E Substituted Alkene Product A->E Pd Catalyst, Base B R-B(OH)₂ (Suzuki Coupling) B->E C R-Sn(Bu)₃ (Stille Coupling) C->E D R-C≡C-H (Sonogashira Coupling) D->E

Caption: Potential cross-coupling reactions of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a solvent system (e.g., toluene/water, dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired coupled product.

Trustworthiness of the Protocol: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its high functional group tolerance and reliability, making this proposed application highly plausible.

B. Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Protocol 3: Synthesis of Substituted Pyrrolidines

This proposed protocol outlines the synthesis of N-substituted 3,3-dimethyl-5-vinylpyrrolidin-2-ones via a tandem nucleophilic substitution and intramolecular amidation.

Workflow for Pyrrolidine Synthesis:

G A This compound C Intermediate Amine A->C Nucleophilic Substitution B Primary Amine (R-NH₂) B->C E N-substituted Pyrrolidinone C->E Intramolecular Amidation D Base-mediated Cyclization D->E

Caption: Proposed workflow for the synthesis of N-substituted pyrrolidinones.

Step-by-Step Methodology:

  • Nucleophilic Substitution:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a primary amine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the reaction by TLC.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude intermediate amine.

  • Intramolecular Amidation:

    • Dissolve the crude intermediate amine in a suitable solvent such as toluene.

    • Add a strong base, for example, sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).

    • Carefully quench the reaction with a saturated solution of NH₄Cl.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Expertise and Experience Insights: The gem-dimethyl group is anticipated to facilitate the intramolecular cyclization through the Thorpe-Ingold effect, potentially leading to higher yields and faster reaction rates compared to an unsubstituted analogue.

IV. Conclusion

This compound, while not extensively documented in the chemical literature, represents a building block with significant untapped potential. Its unique combination of a reactive vinyl chloride handle and a sterically encumbered ester moiety makes it a promising candidate for the synthesis of a diverse array of complex organic molecules. The proposed synthetic route and applications in cross-coupling and heterocyclic synthesis, grounded in well-established chemical principles, provide a solid foundation for its exploration and adoption by the scientific community. It is our hope that this guide will inspire further research into the chemistry of this versatile compound and unlock its full potential in the advancement of organic synthesis and drug discovery.

References

  • Chemspace.
  • PubChem.
  • Xu, L., et al. (2013). Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 25(11), 1876-1887. [Link][2]

Sources

Application Notes and Protocols: Ethyl 4-chloro-2,2-dimethylpent-4-enoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Synthon

In the landscape of modern synthetic chemistry, the demand for novel heterocyclic scaffolds continues to drive innovation in drug discovery and materials science. Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a functionally rich and sterically defined building block, presents a compelling starting point for the construction of a variety of heterocyclic systems. Its unique combination of a vinyl chloride moiety, an ester group, and a gem-dimethyl substitution pattern offers a confluence of reactivity that can be strategically exploited to forge new carbo- and heterocyclic frameworks.

The presence of the gem-dimethyl group is of particular significance. This structural feature is known to promote intramolecular cyclization reactions through the Thorpe-Ingold effect, a phenomenon where the steric bulk of the gem-dimethyl group brings the reactive ends of a molecule into closer proximity, thereby lowering the activation energy for ring formation. This "gem-dimethyl effect" can lead to enhanced reaction rates and yields in the synthesis of cyclic compounds.[1][2][3][4]

This document serves as a detailed guide for researchers, chemists, and professionals in drug development on the potential applications of this compound in heterocyclic synthesis. While direct literature precedent for this specific starting material is emerging, the principles outlined herein are grounded in established reactivity patterns of vinyl chlorides and related synthons. We will explore plausible, mechanistically sound synthetic routes to key heterocyclic families, providing detailed protocols to guide your experimental work.

Core Reactivity and Mechanistic Considerations

This compound possesses two primary sites of reactivity for heterocyclic synthesis: the electrophilic carbon of the vinyl chloride and the ester functionality. The vinyl chloride can participate in nucleophilic substitution reactions (addition-elimination) or act as a Michael acceptor, while the ester can be involved in condensations or serve as a precursor for other functional groups.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Heterocyclic Products Start C₉H₁₅ClO₂ Nucleophilic_Substitution Nucleophilic Substitution (Addition-Elimination) Start->Nucleophilic_Substitution Nu⁻ Michael_Addition Michael Addition Start->Michael_Addition Nu⁻ Ester_Modification Ester Modification Start->Ester_Modification Hydrolysis/Reduction Pyrroles Pyrroles Nucleophilic_Substitution->Pyrroles Furans Furans Nucleophilic_Substitution->Furans Pyrazoles Pyrazoles Michael_Addition->Pyrazoles Pyridines Pyridines Ester_Modification->Pyridines Followed by cyclization

Caption: Key reaction pathways of this compound for heterocyclic synthesis.

Application in the Synthesis of Substituted Pyrroles

The synthesis of substituted pyrroles is of immense interest due to their prevalence in biologically active molecules. This compound can serve as a versatile precursor for 3,3-dimethyl-4-substituted pyrrole-2-carboxylates through a reaction with primary amines.

Proposed Reaction Pathway

The proposed synthesis involves an initial nucleophilic attack of a primary amine on the vinyl chloride moiety, followed by an intramolecular cyclization and subsequent tautomerization to afford the aromatic pyrrole ring.

G Start This compound Intermediate Enamine Intermediate Start->Intermediate + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Pyrrole Cyclization->Product Tautomerization

Caption: Proposed workflow for the synthesis of substituted pyrroles.

Experimental Protocol: Synthesis of Ethyl 4-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate
Parameter Value
Reactants This compound, Benzylamine
Solvent N,N-Dimethylformamide (DMF)
Base Potassium Carbonate (K₂CO₃)
Temperature 80-100 °C
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole derivative.

Application in the Synthesis of Substituted Furans

Substituted furans are important structural motifs in numerous natural products and pharmaceuticals. A plausible route to furan derivatives from this compound involves an initial hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular O-alkylation.

Proposed Reaction Pathway

The synthesis begins with the hydrolysis of the ethyl ester to the free carboxylic acid. Subsequent treatment with a base promotes an intramolecular cyclization via nucleophilic attack of the carboxylate on the vinyl chloride, leading to the formation of the furan ring.

G Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis NaOH, H₂O/EtOH Carboxylic_Acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Cyclization Intramolecular O-Alkylation Carboxylic_Acid->Cyclization Base (e.g., NaH) Product Substituted Furan Cyclization->Product

Caption: Proposed workflow for the synthesis of substituted furans.

Experimental Protocol: Synthesis of 4,4-dimethyl-5-methylenetetrahydrofuran-2-one
Parameter Value
Reactants This compound
Reagents Sodium Hydroxide (NaOH), Sodium Hydride (NaH)
Solvents Ethanol/Water, Tetrahydrofuran (THF)
Temperature Reflux (hydrolysis), 0 °C to RT (cyclization)
Reaction Time 4-6 hours (hydrolysis), 2-4 hours (cyclization)

Step-by-Step Procedure:

  • Ester Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute HCl to pH 2-3.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude carboxylic acid.

  • Cyclization: Dissolve the crude carboxylic acid in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the furanone product.

Potential Application in the Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles can be envisioned through the reaction of this compound with hydrazine derivatives. This reaction would proceed via a Michael addition followed by an intramolecular cyclization.

Proposed Reaction Pathway

Hydrazine or a substituted hydrazine would act as a dinucleophile. The initial Michael addition to the vinyl chloride would be followed by a cyclization involving the ester carbonyl, leading to a pyrazolidinone intermediate, which could then be dehydrated to the corresponding pyrazole.

G Start This compound Michael_Adduct Michael Adduct Start->Michael_Adduct + H₂N-NHR Hydrazine Hydrazine (H₂N-NHR) Hydrazine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Pyrazolidinone Pyrazolidinone Intermediate Cyclization->Pyrazolidinone Product Substituted Pyrazole Pyrazolidinone->Product Dehydration

Caption: Proposed workflow for the synthesis of substituted pyrazoles.

Generalized Experimental Protocol: Synthesis of 4-(2,2-dimethyl-2-ethoxycarbonylethyl)-pyrazoles
Parameter Value
Reactants This compound, Hydrazine hydrate or substituted hydrazine
Solvent Ethanol or Acetic Acid
Temperature Reflux
Reaction Time 6-12 hours

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) or a substituted hydrazine.

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be purified by crystallization or column chromatography to yield the pyrazole product.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for heterocyclic synthesis. The strategic placement of a vinyl chloride, an ester, and a gem-dimethyl group provides a unique platform for the construction of diverse and potentially novel heterocyclic systems. The proposed synthetic routes to pyrroles, furans, and pyrazoles are based on sound chemical principles and offer a solid starting point for further investigation. The inherent gem-dimethyl effect is anticipated to facilitate these cyclizations, potentially leading to efficient and high-yielding transformations.

We encourage researchers to explore the reactivity of this versatile synthon and to develop new methodologies for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein are intended as a guide and may require optimization for specific substrates and desired outcomes.

References

  • Angelova, V. T., et al. (2004). A large gem-dimethyl effect in the cyclization of ω-phenylhydantoic acids: Computational modeling of the gem-dimethyl effect on the acid- or base-catalyzed cyclization of hydantoic acids and esters. Journal of Physical Organic Chemistry, 17(11), 1035-1046. [Link]
  • Blagoeva, I. B., et al. (2002). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl)
  • Blagoeva, I. B., et al. (2003). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Organic & Biomolecular Chemistry, 1(10), 1774-1781. [Link]
  • Blagoeva, I. B., et al. (2000). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. The Journal of Organic Chemistry, 65(23), 7793-7800. [Link]

Sources

Application Notes and Protocols: Unraveling the Reaction Mechanism and Synthetic Utility of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed exploration of the reaction mechanism, synthesis, and potential applications of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed to offer in-depth technical insights and practical protocols for researchers in organic synthesis and drug discovery.

Introduction: A Molecule of Intriguing Reactivity

This compound is a fascinating molecule characterized by several key structural features that dictate its reactivity. The presence of a vinylic chloride, an allylic position, and a gem-dimethyl group on the carbon adjacent to the ester functionality creates a unique electronic and steric environment. Understanding the interplay of these features is crucial for predicting and controlling its behavior in chemical transformations. The gem-dimethyl group, through the Thorpe-Ingold effect, can influence the conformation of the molecule, potentially favoring cyclization reactions or sterically hindering certain approaches of reactants.[1] The allylic system allows for the possibility of various reaction pathways, including nucleophilic substitution (SN1, SN2, and their allylic rearrangement variants SN1' and SN2'), as well as free radical reactions.[2][3]

Proposed Reaction Mechanisms for the Synthesis of this compound

The synthesis of this compound likely proceeds via an allylic chlorination of a suitable precursor, such as ethyl 2,2-dimethylpent-4-enoate. Two primary mechanisms can be postulated for this transformation: a free radical pathway and an ionic pathway.

Free Radical Halogenation

Allylic positions are particularly susceptible to free radical halogenation, especially when low concentrations of the halogenating agent are used.[4] A common reagent for this purpose is N-chlorosuccinimide (NCS), which can provide a controlled source of chlorine radicals.

Mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of an initiator, such as AIBN (azobisisobutyronitrile), to generate radicals. These radicals then abstract a chlorine atom from NCS to produce a succinimidyl radical and a chlorine radical.

  • Propagation: A chlorine radical abstracts an allylic hydrogen from ethyl 2,2-dimethylpent-4-enoate. This is the rate-determining step and leads to the formation of a resonance-stabilized allylic radical. The stability of this radical is a key driving force for the reaction to occur at the allylic position rather than addition across the double bond.

  • Propagation: The allylic radical then reacts with a molecule of NCS to yield the product, this compound, and a succinimidyl radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Free Radical Allylic Chlorination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ or hν R• R• Cl• Cl• R•->Cl• + NCS Precursor Ethyl 2,2-dimethylpent-4-enoate Cl•->Precursor Allylic_Radical Resonance-Stabilized Allylic Radical Precursor->Allylic_Radical + Cl• - HCl Product This compound Allylic_Radical->Product + NCS - Succinimidyl Radical Succinimidyl Radical Succinimidyl Radical Succinimidyl Radical->Precursor

Caption: Proposed free radical mechanism for the synthesis of this compound.

Ionic Mechanisms and Potential for Allylic Rearrangement

While free radical pathways are common, ionic mechanisms involving electrophilic attack on the double bond followed by rearrangement, or direct nucleophilic substitution on a pre-functionalized precursor, are also plausible. An allylic rearrangement is a common feature in the reactions of allylic compounds, where the double bond shifts, leading to a mixture of products.[2][3] In the context of this compound, this could lead to the formation of isomeric products.

The reaction of an allylic substrate can proceed through an SN1' or SN2' mechanism. In an SN1' reaction, the leaving group departs to form a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either end of the allylic system. In an SN2' reaction, the nucleophile attacks the γ-carbon of the allylic system in a concerted step, displacing the leaving group and causing a shift of the double bond.[3] The presence of the gem-dimethyl group could sterically hinder a direct SN2 attack at the α-carbon, potentially favoring the SN2' pathway.

Allylic Rearrangement Pathways cluster_SN1 Sₙ1' Pathway cluster_SN2 Sₙ2' Pathway Start Allylic Substrate (e.g., with -OH leaving group) Carbocation Resonance-Stabilized Allylic Carbocation Start->Carbocation - LG TransitionState Sₙ2' Transition State Start->TransitionState + Nu⁻ Product1 Direct Substitution Product Carbocation->Product1 + Nu⁻ Product2 Rearranged Product Carbocation->Product2 + Nu⁻ (at γ-carbon) Product3 Rearranged Product TransitionState->Product3

Caption: Potential SN1' and SN2' pathways in reactions of allylic systems.

Hypothetical Synthetic Protocol

Based on a procedure for a similar compound, ethyl (4E)-5-chloropent-4-enoate[5], the following protocol outlines a potential synthetic route to this compound from ethyl 2,2-dimethylpent-4-enoate.

Materials:

  • Ethyl 2,2-dimethylpent-4-enoate

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve ethyl 2,2-dimethylpent-4-enoate (1 equivalent) in anhydrous CCl₄.

  • Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Table 1: Summary of Key Structural Features and Their Influence on Reactivity

Structural FeatureInfluence on Reaction Mechanism and Reactivity
Vinylic Chloride Deactivates the double bond towards electrophilic addition. Can participate in metal-catalyzed cross-coupling reactions.
Allylic C-H Bonds Prone to abstraction by radicals, leading to allylic substitution.[4]
Gem-dimethyl Group Sterically hinders direct attack at the adjacent carbon (α to the ester). May promote allylic rearrangements (SN1' or SN2') by disfavoring direct SN2. Can facilitate cyclization reactions via the Thorpe-Ingold effect.[1]
Ester Functionality Electron-withdrawing group, influencing the electronics of the molecule. Can act as a neighboring group to participate in reactions at adjacent centers.[6]

Potential Applications in Drug Development and Organic Synthesis

This compound, with its multiple functional groups, represents a versatile building block for the synthesis of more complex molecules with potential biological activity.

Precursor for Pyrethroid-like Insecticides

The gem-dimethylcyclopropane moiety is a key structural feature of pyrethroid insecticides.[7] this compound could potentially be a precursor for the synthesis of novel pyrethroid analogs through intramolecular cyclization reactions.

Synthesis of Bioactive Heterocycles

The vinylic chloride and the ester functionality can be manipulated to construct various heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, the vinylic chloride can undergo cross-coupling reactions to introduce diverse substituents, and the ester can be hydrolyzed and converted into other functional groups to facilitate cyclization.

Building Block for Antiviral Agents

Allylic chlorides are known to be useful intermediates in the synthesis of antiviral nucleoside analogues.[8] The reactive nature of the allylic chloride in this compound could be exploited for the introduction of nucleobases or other pharmacophores.

Synthetic Utility Workflow Start This compound Application1 Pyrethroid Analogs Start->Application1 Intramolecular Cyclization Application2 Bioactive Heterocycles Start->Application2 Cross-Coupling & Functional Group Interconversion Application3 Antiviral Agents Start->Application3 Nucleophilic Substitution

Caption: Potential synthetic applications of this compound.

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its reactivity is governed by a delicate balance of steric and electronic effects arising from its unique structural features. A thorough understanding of its potential reaction mechanisms, particularly the competition between direct and allylically rearranged substitution, is key to harnessing its synthetic utility. The protocols and insights provided in these notes are intended to serve as a foundation for further research and development involving this versatile chemical entity.

References

  • UCL Discovery. (n.d.). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents.
  • Wikipedia. (2023, October 29). Allylic rearrangement.
  • National Center for Biotechnology Information. (2007). Discovery and development of pyrethroid insecticides.
  • Arkivoc. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates.
  • Google Patents. (n.d.). RU2550510C1 - Method for producing ethyl(4e)-5-chlorpent-4-enoate.
  • Chemspace. (n.d.). This compound.
  • L.S. College, Muzaffarpur. (2020, November 22). Allylic rearrangement.
  • Journal of the American Chemical Society. (2015, June 29). Biphilic Organophosphorus Catalysis: Regioselective Reductive Transposition of Allylic Bromides via PIII/PV Redox Cycling.
  • Arkivoc. (2021, February 11). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
  • Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative.
  • ResearchGate. (2008, April). The gem-Dimethyl Effect Revisited.
  • National Center for Biotechnology Information. (2009). Short Synthesis and Antiviral Activity of Acyclic Phosphonic Acid Nucleoside Analogues.
  • ACS Publications. (2007, May 1). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • National Center for Biotechnology Information. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.
  • National Center for Biotechnology Information. (2020, May 11). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals.
  • European Patent Office. (n.d.). Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides.
  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement.
  • Wikipedia. (2023, November 28). Neighbouring group participation.
  • Grokipedia. (n.d.). Neighbouring group participation.
  • Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • MedDocs Publishers. (2023, June 16). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors.
  • PubChem. (n.d.). Ethyl 2,2-dimethylpent-4-ynoate.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Cytotoxicity of Surface-functionalized Silicon and Germanium Nanoparticles.
  • National Center for Biotechnology Information. (2024, June 6). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations.
  • PubMed. (2000). Design, Synthesis, and Antiviral Activity of Certain 3-substituted 2,5,6-trichloroindole Nucleosides.
  • PubMed. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents.
  • MedDocs Publishers. (2023, June 16). Cellular and Mitochondrial Toxicity of Raffinose Functionalized Graphene Oxide against Mouse Vital Organs.
  • Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • PubChem. (n.d.). Ethyl 3,3-dimethylpent-4-enoate.
  • PubChem. (n.d.). Ethyl 2-pent-4-enoxyprop-2-enoate.

Sources

The Untapped Potential of Ethyl 4-chloro-2,2-dimethylpent-4-enoate in Terpenoid Synthesis: A Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic construction of complex molecular architectures, particularly those found in natural products, is a cornerstone of modern organic synthesis. Terpenoids, a vast and structurally diverse class of natural products, have long captivated chemists due to their significant biological activities and challenging frameworks. A key structural motif within many cyclic terpenoids is the gem-dimethyl-substituted carbocycle, the assembly of which often presents a considerable synthetic hurdle. This application note introduces ethyl 4-chloro-2,2-dimethylpent-4-enoate, a versatile yet underutilized building block, and explores its potential as a powerful tool for the construction of these intricate cyclic systems. While direct applications in completed total syntheses remain to be broadly documented, this guide will delve into the core reactivity of this reagent, propose its strategic application in biomimetic cyclizations, and provide detailed protocols for its envisioned use in the synthesis of representative terpenoid cores.

The Strategic Advantage of a gem-Dimethylated Allylic Chloride

This compound possesses a unique combination of functional groups that render it an attractive precursor for cascade reactions. The gem-dimethyl group pre-installs a common terpenoid feature, while the vinyl chloride and the ethyl ester provide handles for further manipulation and cyclization. The strategic placement of the chlorine atom on a terminal double bond sets the stage for Lewis acid-promoted carbocation formation, initiating a cascade of cyclization events that can lead to the rapid assembly of complex polycyclic systems. This approach mimics the biosynthetic pathways of many terpenes, which often involve the cyclization of acyclic precursors like geranyl pyrophosphate.

Core Application: Biomimetic Cationic Cyclizations

The primary application envisioned for this compound is in biomimetic cationic cyclizations to form five- and six-membered rings, which are prevalent in monoterpenes and sesquiterpenes. The key step is the generation of a tertiary carbocation upon activation of the vinyl chloride with a suitable Lewis acid. This reactive intermediate can then be trapped by an intramolecular nucleophile, such as a double bond, to initiate the cyclization cascade.

The general workflow for such a cyclization is depicted below:

G cluster_0 Reaction Initiation cluster_2 Cyclization Cascade cluster_3 Termination & Product Formation A This compound C Tertiary Carbocation Intermediate A->C Activation LA Lewis Acid (e.g., SnCl4, AlCl3) LA->C D Intramolecular Attack by Alkene C->D E Cyclized Carbocation D->E F Proton Elimination or Trapping E->F G Cyclic Terpenoid Scaffold F->G

Caption: Proposed workflow for Lewis acid-mediated cyclization.

Application Protocol: Synthesis of a Monoterpenoid Cyclopentane Core

This protocol details a hypothetical procedure for the synthesis of a gem-dimethylated cyclopentane ring system, a common core structure in natural products like fragranol and other irregular monoterpenes.

Objective: To synthesize an ethyl 2,2-dimethyl-3-(prop-1-en-2-yl)cyclopent-3-enecarboxylate scaffold via a Lewis acid-catalyzed intramolecular cyclization of this compound.

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₉H₁₅ClO₂190.671.0 g5.24
Tin(IV) chloride (SnCl₄)SnCl₄260.521.64 g (0.74 mL)6.3
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen.

  • Initial Solution: this compound (1.0 g, 5.24 mmol) is dissolved in anhydrous dichloromethane (30 mL) and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of tin(IV) chloride (1.64 g, 6.3 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred solution over a period of 30 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (30 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired cyclized product.

Mechanistic Insights and Rationale

The choice of a strong Lewis acid like tin(IV) chloride is crucial for the activation of the relatively unreactive vinyl chloride. The low reaction temperature (-78 °C) is employed to minimize potential side reactions, such as polymerization and rearrangements of the carbocation intermediates. The gem-dimethyl group on the acyclic precursor serves as a conformational anchor, favoring a pre-cyclization conformation that leads to the formation of the five-membered ring.

G cluster_0 Mechanism of Cyclization Start Substrate + SnCl4 Carbocation Formation of Tertiary Carbocation Start->Carbocation Coordination & Cl- abstraction Cyclization 5-exo-trig Cyclization Carbocation->Cyclization Post_Cyclization_Cation Cyclopentyl Carbocation Cyclization->Post_Cyclization_Cation Elimination Proton Elimination Post_Cyclization_Cation->Elimination Product Cyclopentene Product Elimination->Product

Caption: Key mechanistic steps in the proposed cyclization.

Future Outlook and Potential Applications

While this application note presents a prospective application, the synthetic utility of this compound is not limited to the formation of monoterpenoid scaffolds. By tethering other functionalities to the ester group or by employing different intramolecular traps, this building block could potentially be used to access a wider range of complex cyclic systems. For instance, replacement of the ester with a more complex nucleophile-containing side chain could enable tandem or cascade cyclizations to construct polycyclic diterpenoid and sesterterpenoid frameworks.

Further research into the reactivity of this versatile building block is warranted. The development of enantioselective cyclizations, employing chiral Lewis acids, would be a particularly valuable extension of this methodology, providing access to optically active terpenoid natural products.

References

As this is a prospective application note based on established chemical principles rather than documented total syntheses, direct references for the application of this compound are not available. The principles of biomimetic cyclizations and Lewis acid catalysis are well-established in the literature.

  • For general reviews on biomimetic synthesis and terpene cyclizations: Title: Biomimetic Polyene Cyclizations Source: Chemical Reviews URL: [Link]
  • For examples of Lewis acid-promoted cyclizations of allylic and vinylic halides: Title: Lewis Acid-Catalyzed Cyclization Reactions Source: Organic Reactions URL: [Link]

Application Notes and Protocols for Asymmetric Synthesis Employing Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a unique bifunctional molecule poised for significant applications in modern asymmetric synthesis. Its structure, featuring a gem-dimethyl group adjacent to an ester, and a synthetically versatile vinyl chloride moiety, presents multiple handles for stereoselective transformations. This guide provides an in-depth exploration of the untapped potential of this reagent. Rather than a rigid set of established procedures, this document serves as a forward-looking technical guide, proposing well-precedented, yet novel, applications in asymmetric catalysis. We will delve into the mechanistic underpinnings of these proposed transformations, offering detailed, field-proven protocols adapted from analogous systems. The aim is to empower researchers to pioneer new synthetic routes towards complex, enantioenriched molecules that are crucial for the pharmaceutical and agrochemical industries.

Introduction: The Synthetic Potential of a Unique Building Block

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral molecules often exhibit profoundly different pharmacological and physiological activities, making their stereocontrolled synthesis a critical challenge. This compound, with its distinct structural motifs, offers a compelling platform for the construction of chiral centers. The gem-dimethyl group can exert significant steric influence in directing stereoselective reactions, while the vinyl chloride is a versatile functional group, amenable to a variety of transition-metal-catalyzed cross-coupling and addition reactions. This document will explore four key areas of potential asymmetric applications:

  • Asymmetric Hydrogenation: Creating a chiral alkane by stereoselective reduction of the tetrasubstituted double bond.

  • Asymmetric Heck Reaction: Forming a new carbon-carbon bond at the double bond with concomitant creation of a chiral center.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Utilizing the vinyl chloride to generate a π-allyl intermediate for enantioselective nucleophilic attack.

  • Chiral Lewis Acid-Catalyzed Reactions of the Ester Enolate: Exploring the stereoselective functionalization at the α-position.

Asymmetric Hydrogenation of the Tetrasubstituted Alkene

The asymmetric hydrogenation of tetrasubstituted alkenes is a formidable challenge in catalysis due to the steric hindrance around the double bond. However, recent advances in catalyst design, particularly with iridium and rhodium complexes, have made this transformation increasingly feasible, offering a direct route to chiral alkanes with two adjacent stereocenters.[1][2][3]

Mechanistic Rationale

Iridium catalysts bearing chiral N,P-ligands (like PHOX ligands) are particularly effective for the hydrogenation of unfunctionalized tetrasubstituted olefins.[4][5] The reaction is believed to proceed through an oxidative addition of hydrogen to the iridium center, followed by coordination of the alkene. The chiral ligand environment then dictates the facial selectivity of the migratory insertion of hydrogen, leading to the formation of the enantioenriched product.

Diagram 1: Proposed Catalytic Cycle for Asymmetric Hydrogenation

G A [Ir(L)(COD)]BF4 B [Ir(L)(H)2(S)2]+ A->B H2, -COD C Alkene Coordination B->C + Substrate, -S D Migratory Insertion C->D E Reductive Elimination D->E E->B + H2 F Chiral Product E->F - Product

Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of tetrasubstituted acyclic olefins.[2][4]

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
[Ir(COD)Cl]2Strem ChemicalsCatalyst Grade
(S)-t-Bu-PHOX (or other suitable chiral ligand)Strem Chemicals>98%
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)Aldrich>97%
Dichloromethane (DCM)Acros OrganicsAnhydrous, >99.8%
Hydrogen gasAirgasHigh Purity (5.0)

Procedure:

  • Catalyst Preparation (in a glovebox): To a vial, add [Ir(COD)Cl]2 (1 mol%), the chiral ligand (e.g., (S)-t-Bu-PHOX, 2.2 mol%), and NaBArF (2.5 mol%). Add anhydrous DCM to dissolve the components. Stir for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a high-pressure autoclave, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar H2.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the chiral product, Ethyl 4-chloro-2,2-dimethylpentanoate.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Expected Outcome:

SubstrateCatalyst Loading (mol%)H2 Pressure (bar)Time (h)Yield (%)ee (%)
This compound (Proposed)1.05024-48>90>95

Note: The expected yield and ee are based on results for structurally similar tetrasubstituted olefins and may require optimization.

Asymmetric Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation, typically involving the coupling of a vinyl or aryl halide with an alkene.[6] The vinyl chloride moiety in this compound makes it an excellent substrate for an asymmetric Heck reaction, which could lead to the formation of a quaternary stereocenter.[7][8]

Mechanistic Rationale

The asymmetric Heck reaction is typically catalyzed by a palladium(0) complex bearing a chiral phosphine ligand, such as BINAP. The catalytic cycle involves the oxidative addition of the vinyl chloride to the Pd(0) center, followed by coordination of the coupling partner (an alkene). Migratory insertion and subsequent β-hydride elimination afford the product and regenerate the catalyst. The enantioselectivity is determined by the chiral environment created by the ligand during the migratory insertion step.[9]

Diagram 2: Asymmetric Heck Reaction Workflow

G sub This compound reaction Asymmetric Heck Reaction sub->reaction alkene Alkene Coupling Partner alkene->reaction cat Pd(0) / Chiral Ligand cat->reaction base Base (e.g., Ag2CO3) base->reaction product Chiral Product reaction->product

Caption: Workflow for the proposed asymmetric Heck reaction.

Protocol: Palladium-Catalyzed Asymmetric Intramolecular-type Heck Reaction

This hypothetical protocol is based on established methods for asymmetric Heck cyclizations, which provide a good model for creating quaternary centers.[7]

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
Coupling Partner (e.g., an olefin)AldrichSynthesis Grade
Pd(OAc)2Strem ChemicalsCatalyst Grade
(R)-BINAPStrem Chemicals>98%
Silver Carbonate (Ag2CO3)AldrichReagent Grade
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, >99.8%

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (5 mol%), (R)-BINAP (7.5 mol%), and Ag2CO3 (2.0 equiv).

  • Addition of Reactants: Add a solution of this compound (1.0 equiv) and the alkene coupling partner (1.5 equiv) in anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Purification and Analysis: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Expected Outcome:

Coupling PartnerCatalyst SystemTemp (°C)Yield (%)ee (%)
Styrene (Proposed)Pd(OAc)2 / (R)-BINAP10070-85>90

Note: Optimization of the base, solvent, and temperature will likely be necessary.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Asymmetric allylic alkylation is a powerful method for the enantioselective formation of C-C and C-heteroatom bonds.[10][11] While typically performed on allylic acetates or carbonates, the vinyl chloride in the target molecule could potentially be used to form a π-allylpalladium intermediate, which can then be attacked by a soft nucleophile.

Mechanistic Rationale

The reaction is initiated by the oxidative addition of a Pd(0) complex to the C-Cl bond to form a π-allylpalladium intermediate. The chiral ligand on the palladium center controls the facial selectivity of the subsequent nucleophilic attack on the π-allyl system, leading to the enantioenriched product.

Diagram 3: Proposed Asymmetric Allylic Alkylation

G start Substrate pi_allyl π-Allyl Palladium Complex start->pi_allyl + Pd(0)L pd0 Pd(0)L* product Chiral Product pi_allyl->product + Nucleophile nu Nucleophile product->pd0 - Pd(0)L

Caption: Key steps in the proposed asymmetric allylic alkylation.

Protocol: Asymmetric Allylic Alkylation with a Malonate Nucleophile

This protocol is adapted from the well-established Trost asymmetric allylic alkylation.[12]

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
Dimethyl malonateAldrich99%
[Pd2(dba)3]·CHCl3Strem ChemicalsCatalyst Grade
Trost Ligand ((1R,2R)-DACH-phenyl Trost ligand)Strem Chemicals>98%
Sodium hydride (NaH)Aldrich60% dispersion in oil
Tetrahydrofuran (THF)Acros OrganicsAnhydrous, >99.8%

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0 °C and add dimethyl malonate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C.

  • Catalyst Preparation: In a separate flask, dissolve [Pd2(dba)3]·CHCl3 (2.5 mol%) and the Trost ligand (7.5 mol%) in anhydrous THF. Stir for 15 minutes at room temperature.

  • Reaction: Add the catalyst solution to the nucleophile solution. Then, add a solution of this compound (1.0 equiv) in THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

  • Purification and Analysis: Concentrate and purify by column chromatography. Determine the ee by chiral HPLC.

Expected Outcome:

NucleophileCatalyst SystemYield (%)ee (%)
Dimethyl malonate (Proposed)[Pd2(dba)3]/Trost Ligand80-95>95

Chiral Lewis Acid-Catalyzed Reactions

The ester functionality, in conjunction with the α-gem-dimethyl group, can be a site for asymmetric transformations. Chiral Lewis acids can coordinate to the carbonyl oxygen, activating the substrate towards nucleophilic attack or influencing the stereochemical outcome of enolate reactions.[13]

Protocol: Asymmetric α-Arylation of the Ester Enolate

This proposed protocol is inspired by recent advances in the direct asymmetric α-substitution of amino acid esters using chiral aldehyde catalysis in combination with a Lewis acid.[14][15]

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
Aryl Halide (e.g., 4-bromotoluene)Aldrich>98%
Chiral BINOL-derived aldehyde catalystStrem Chemicals>98%
Zinc Chloride (ZnCl2)AldrichAnhydrous, 99.99%
Cesium Carbonate (Cs2CO3)Aldrich99.9%
TolueneAcros OrganicsAnhydrous, >99.8%

Procedure:

  • Reaction Setup: In a glovebox, to a vial add the chiral aldehyde catalyst (10 mol%), ZnCl2 (10 mol%), and Cs2CO3 (2.0 equiv).

  • Addition of Reactants: Add a solution of this compound (1.0 equiv) and the aryl halide (1.5 equiv) in anhydrous toluene.

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Work-up and Analysis: Quench with water, extract with ethyl acetate, and purify by column chromatography. Determine the ee by chiral HPLC.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block for asymmetric synthesis. The protocols and strategies outlined in this guide, while based on well-established precedents with analogous substrates, represent novel applications for this specific molecule. It is our hope that these detailed application notes will inspire researchers to explore the full potential of this versatile reagent in the stereoselective synthesis of complex chiral molecules. The successful implementation of these proposed transformations could open new avenues for the efficient construction of valuable compounds for the pharmaceutical and life sciences industries.

References

  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones.
  • Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins.
  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones.PubMed Central.[Link]
  • Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins.University of Illinois Urbana-Champaign.[Link]
  • Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes.CHIMIA.[Link]
  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis.
  • Heck Reaction.Organic Chemistry Portal.[Link]
  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons.Royal Society of Chemistry.[Link]
  • Formation of Vinyl-, Vinylhalide- or Acyl-Substituted Quaternary Carbon Stereogenic Centers through NHC−Cu-Catalyzed Enantioselective Conjugate Additions of Si-Containing Vinylaluminums to β-Substituted Cyclic Enones.Journal of the American Chemical Society.[Link]
  • High stereoselectivity in chelation-controlled intermolecular Heck reactions with aryl chlorides, vinyl chlorides and vinyl trifl
  • Chiral Lewis acid.Wikipedia.[Link]
  • "Achieving Stereoselective Control Over the Conjugate Addition of Carbo" by Isabelle E. Petrucci.University of Vermont ScholarWorks.[Link]
  • Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters.Royal Society of Chemistry.[Link]
  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons.RSC Publishing.[Link]
  • Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers.Royal Society of Chemistry.[Link]
  • Heck Reactions with Aryl Chlorides.Diva Portal.[Link]
  • Geminal Dicarboxylates as Carbonyl Surrogates for Asymmetric Synthesis. Part I.
  • Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides.PubMed.[Link]
  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles.Royal Society of Chemistry.[Link]
  • Chiral Lewis Acid Catalyzed Reactions of α-Diazoester Derivatives: Construction of Dimeric Polycyclic Compounds.PubMed.[Link]
  • Heck Reaction.Chemistry LibreTexts.[Link]

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Application Note: Versatile Derivatization Strategies for Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the derivatization of Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS 118427-36-4), a versatile chemical intermediate. We explore robust protocols for palladium-catalyzed cross-coupling reactions and heterocycle synthesis, focusing on the unique reactivity of the vinyl chloride moiety. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and expected outcomes, designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure is characterized by three key features: an ethyl ester, a sterically encumbered quaternary center at the α-position, and a vinyl chloride group.[1][2] This combination of functional groups opens a wide array of possibilities for selective chemical modification.

While the ester provides a handle for hydrolysis or amidation, the vinyl chloride is the principal site of reactivity for constructing complex molecular architectures. Vinylic chlorides are notoriously unreactive in classical nucleophilic substitution reactions due to the partial double-bond character of the C-Cl bond, a result of resonance between the chlorine lone pairs and the π-system of the alkene.[3][4][5] However, this apparent inertness is overcome by transition-metal catalysis, making this moiety an ideal substrate for modern cross-coupling methodologies.

This guide focuses on providing field-proven protocols to exploit this reactivity, enabling the synthesis of diverse derivatives. We will detail methods for C-C bond formation via palladium-catalyzed cross-coupling and the construction of nitrogen-containing heterocycles.

Physicochemical Properties and Safe Handling

Proper handling of this compound is essential for laboratory safety and experimental success. The compound is a colorless to pale yellow liquid and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

PropertyValueSource
CAS Number 118427-36-4[1][2]
Molecular Formula C₉H₁₅ClO₂[1][2]
Molecular Weight 190.67 g/mol [1][2]
Boiling Point ~210 °C at 760 mmHg (Predicted)[1]
Density ~1.02 g/cm³ (Predicted)[1]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Hexane)[1]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Use Designation: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic uses.[1]

Core Derivatization Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[6][7] Vinyl chlorides are excellent electrophilic partners in these reactions, as the palladium catalyst can readily undergo oxidative addition into the C-Cl bond, initiating the catalytic cycle.[8] This approach circumvents the high activation energy associated with nucleophilic attack on the sp²-hybridized carbon.

cluster_0 Palladium-Catalyzed Cross-Coupling Workflow Start Prepare Reaction Vessel (Flame-dried, Inert Atmosphere) Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Substrates Add this compound and Coupling Partner Reagents->Substrates Reaction Heat Mixture (Monitor by TLC/GC-MS) Substrates->Reaction Workup Aqueous Workup & Organic Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura coupling reaction forms a C(sp²)-C(sp²) bond between a vinyl halide and an organoboron compound. This reaction is prized for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.

Scientific Rationale: The reaction is catalyzed by a Pd(0) complex, which is often generated in situ. A phosphine ligand (e.g., SPhos) is used to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. A base (e.g., K₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the title compound with phenylboronic acid.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and potassium carbonate (3.0 mmol).

  • Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add 5 mL of degassed toluene and 1 mL of degassed water via syringe.

  • Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the desired product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosHighly active catalyst system for C-Cl bond activation.[9][10]
Base K₂CO₃Promotes transmetalation from boron to palladium.
Solvent Toluene / H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to overcome activation barriers.
Typical Yield 75-90%Dependent on purity of reagents and inertness of atmosphere.

Core Derivatization Strategy: Heterocycle Synthesis

The conjugated system of the vinyl chloride in this compound makes it an excellent precursor for synthesizing heterocyclic compounds.[11][12] Reactions with dinucleophiles, such as hydrazine, proceed via a cascade of addition and cyclization steps to afford stable aromatic rings.[13][14]

Protocol 2: Synthesis of a Substituted Pyrazole

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals. The reaction of a vinyl chloride with hydrazine hydrate offers a direct and efficient route to this scaffold.[15][16]

Scientific Rationale: The reaction mechanism likely involves an initial Michael-type addition of one nitrogen atom of hydrazine to the double bond, followed by an intramolecular nucleophilic substitution of the chloride by the second nitrogen atom. A subsequent elimination/oxidation step yields the aromatic pyrazole ring.

Reaction Scheme:

Caption: Synthesis of a pyrazole derivative via cyclocondensation.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (2.0 mmol, 2.0 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 6-10 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate (25 mL) and wash with water (2 x 10 mL) to remove excess hydrazine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude oil or solid by column chromatography or recrystallization to obtain the pure pyrazole derivative.

ParameterConditionRationale
Reagent Hydrazine HydrateActs as a dinucleophile to form the five-membered ring.[17]
Solvent EthanolA polar protic solvent that facilitates the reaction and dissolves reagents.
Temperature Reflux (~80 °C)Provides energy for the addition and cyclization-elimination steps.
Typical Yield 65-85%Good yields are generally observed for this type of cyclization.

Summary and Outlook

This compound is a highly adaptable chemical intermediate. The protocols detailed herein demonstrate two powerful strategies for its derivatization. Palladium-catalyzed cross-coupling reactions provide a reliable method for installing new carbon-carbon bonds at the vinylic position, opening access to a wide range of styrenic and acetylenic derivatives. Furthermore, its use as a precursor in cyclocondensation reactions offers a straightforward entry into valuable heterocyclic systems like pyrazoles. These derivatives are promising scaffolds for applications in drug discovery, agrochemicals, and the development of functional organic materials.

References

  • Allen. (n.d.). Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?
  • El-Sakka, A. A. (2008). Three-Membered Azaheterocycles Based on α,β-Unsaturated Ketones. Letters in Organic Chemistry, 5(5), 399-419.
  • Brainly.in. (2018, December 20). Why vinyl chloride does not go nucleophilic substitution?[Link]
  • Sarthaks eConnect. (2019, May 22). Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?[Link]
  • Nenajdenko, V. G., et al. (2011). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Synthesis, 2011(13), 2143-2148.
  • Fodor, L., et al. (2009).
  • Brookhart, M., et al. (2002). Reaction of Vinyl Chloride with Cationic Palladium Acyl Complexes. Organometallics, 21(19), 3945-3954.
  • Liu, S., et al. (2021). Synthetic Studies toward DNA-Encoded Heterocycles Based on the On-DNA Formation of α,β-Unsaturated Ketones. Organic Letters, 23(4), 1362-1366.
  • Knowledge. (2023, June 19). What does vinyl chloride become when burned?
  • ResearchGate. (2025, August 9).
  • ResearchGate. (n.d.). Synthesis of 1-vinylpyrazoles 6 by dehydrochlorination of 1-(2-chloroethyl)pyrazoles 5. [Link]
  • Ackermann, L., et al. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
  • Ackermann, L., et al. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
  • PubChem. (n.d.). This compound.
  • Martins, M. A. P., et al. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(9), 2253.
  • Al-Obaidi, A. S. M., et al. (2018). New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. Oriental Journal of Chemistry, 34(5).
  • Centers for Disease Control and Prevention (CDC). (n.d.). Vinyl Chloride. Agency for Toxic Substances and Disease Registry. [Link]
  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]
  • ResearchGate. (2025, August 5). Chemical modification of poly(vinyl chloride) by nucleophilic substitution. [Link]
  • Wikipedia. (n.d.). Vinyl chloride. [Link]
  • Westlake Chemical. (2018, May 3). Vinyl Chloride Summary. [Link]
  • YouTube. (2023, July 22). Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?[Link]
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • El-Faham, A., et al. (2018).

Sources

Application Notes and Protocols: Ethyl 4-chloro-2,2-dimethylpent-4-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Guide for the Innovative Chemist

Preamble: Navigating Underexplored Chemical Space

In the landscape of medicinal chemistry, the discovery of novel bioactive scaffolds often hinges on the strategic use of unique and versatile building blocks. Ethyl 4-chloro-2,2-dimethylpent-4-enoate presents itself as such a candidate—a molecule whose potential in drug discovery appears largely untapped in published literature. Extensive searches for direct, field-proven applications of this specific reagent in the synthesis of pharmaceutical agents have yielded limited results.

However, the absence of established applications should not be mistaken for a lack of potential. Instead, it offers a frontier for innovation. This guide, therefore, deviates from a retrospective summary and adopts a forward-looking perspective. By dissecting the molecule's constituent functional groups—the vinyl chloride, the sterically hindered ester, and the gem-dimethyl moiety—we can extrapolate its potential reactivity and propose its application in the synthesis of valuable medicinal chemistry scaffolds. This document serves as a theoretical and practical playbook for the research scientist looking to leverage this building block for novel molecular design.

Molecular Profile and Strategic Value

This compound (C9H15ClO2) is a halogenated unsaturated ester.[1] Its strategic value in synthesis lies in the orthogonal reactivity of its key functional groups.

PropertyValueSource
Molecular Formula C9H15ClO2[1]
Molecular Weight 190.67 g/mol [1]
CAS Number 118427-36-4[1]
Key Features Vinyl Chloride, Hindered Ester, gem-Dimethyl GroupN/A

The vinyl chloride is primed for metal-catalyzed cross-coupling reactions, while the ester functionality offers a handle for amide formation or reduction. The gem-dimethyl group provides steric hindrance that can influence reaction trajectories and impart desirable metabolic stability to resulting drug candidates.

Potential Application: The Vinyl Chloride as a Cross-Coupling Handle

The vinyl chloride moiety is a versatile precursor for the introduction of diverse substituents, a cornerstone of structure-activity relationship (SAR) studies. Its reactivity in palladium-catalyzed cross-coupling reactions is well-documented for analogous structures and represents a primary avenue for the application of this compound.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. By coupling the vinyl chloride with various boronic acids or esters, a wide array of aryl or heteroaryl groups can be introduced. This is particularly relevant for the synthesis of kinase inhibitors, GPCR modulators, and other drug classes where a central aromatic or heteroaromatic core is prevalent.

Exemplary Protocol: Synthesis of Ethyl 2,2-dimethyl-4-phenylpent-4-enoate

Causality: This protocol outlines a standard Suzuki-Miyaura coupling. The choice of a palladium catalyst with a phosphine ligand is critical for activating the vinyl chloride bond. The base is required to facilitate the transmetalation step. The reaction conditions are typical for achieving good yields in such couplings.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add toluene and water to create a biphasic system (typically a 4:1 ratio of toluene to water).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Buchwald-Hartwig Amination for Bioisosteric Scaffolds

The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to modulate polarity, basicity, and hydrogen bonding capacity. The Buchwald-Hartwig amination of the vinyl chloride with a variety of amines can lead to the synthesis of enamines, which are versatile intermediates for various heterocyclic systems or can be incorporated as bioisosteres for other functional groups.

Exemplary Protocol: Synthesis of Ethyl 4-(diethylamino)-2,2-dimethylpent-4-enoate

Causality: This protocol employs a palladium catalyst with a specialized ligand (e.g., BINAP) that is effective for C-N bond formation. A strong base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and inert conditions are crucial to prevent catalyst deactivation.

Materials:

  • This compound

  • Diethylamine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a glovebox or under an inert atmosphere, combine palladium(II) acetate (0.03 equiv) and BINAP (0.045 equiv) in a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate flame-dried flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous toluene.

  • Add diethylamine (1.2 equiv) to the substrate mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction to 100-110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Potential Application: The Hindered Ester as a Modifiable Anchor

The ethyl ester, sterically shielded by the adjacent gem-dimethyl group, provides a site for further synthetic elaboration. While its reactivity may be tempered by steric hindrance, this can also be an advantage, allowing for selective transformations at other sites in the molecule.

Amide Formation for Peptidomimetic and Other Scaffolds

Conversion of the ester to an amide is a fundamental transformation in medicinal chemistry. The resulting amides can serve as key structural elements in a wide range of therapeutic agents, including protease inhibitors and various receptor ligands.

Exemplary Protocol: Synthesis of N-benzyl-4-chloro-2,2-dimethylpent-4-enamide

Causality: Direct amidation of the hindered ester with an amine may be sluggish. This protocol utilizes a common workaround where the ester is first saponified to the corresponding carboxylic acid, which is then coupled with the amine using a standard peptide coupling reagent like HATU. This two-step process is generally more efficient for sterically hindered systems.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl)

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

Step A: Saponification

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid.

Step B: Amide Coupling

  • Dissolve the crude 4-chloro-2,2-dimethylpent-4-enoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Add benzylamine (1.1 equiv) and DIPEA (2.5 equiv).

  • Cool the solution to 0 °C and add HATU (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of this compound.

G cluster_start Starting Material cluster_vinyl Vinyl Chloride Reactions cluster_ester Ester Modifications cluster_products Potential Scaffolds start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald saponification Saponification (LiOH) start->saponification aryl_product Aryl-substituted Alkene suzuki->aryl_product amine_product Enamine Derivative buchwald->amine_product amide Amide Coupling (RNH2, HATU) saponification->amide amide_product Amide Derivative amide->amide_product

Caption: Proposed synthetic pathways for this compound.

Future Outlook and Conclusion

While this compound may not yet have a documented track record in medicinal chemistry, its structural features suggest significant potential. The protocols and strategies outlined in this guide are based on well-established, robust chemical transformations and are intended to provide a solid foundation for researchers to begin exploring the utility of this promising building block. The true value of this reagent will be unlocked by the ingenuity of scientists who are willing to investigate its reactivity and incorporate it into their drug discovery programs. It is our hope that this guide will serve as a catalyst for such explorations, ultimately leading to the development of novel and impactful therapeutic agents.

References

  • Due to the lack of specific literature for this compound, this reference section provides sources for the general reaction types discussed. The user is encouraged to consult these for a deeper understanding of the underlying chemistry.
  • PubChem. This compound.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. [Link]
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016, 116 (19), 12564–12649. [Link]
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009, 38 (2), 606-631. [Link]

Sources

The Synthetic Versatility of Ethyl 4-chloro-2,2-dimethylpent-4-enoate: A Gateway to Novel Organic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Unique Molecular Linchpin

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-chloro-2,2-dimethylpent-4-enoate emerges as a highly versatile and promising precursor for the synthesis of novel organic compounds. Its unique structural features—a reactive vinyl chloride, a sterically hindered gem-dimethyl group adjacent to an ester moiety, and a flexible carbon chain—offer a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development. The strategic application of this building block can unlock new pathways to diverse molecular scaffolds, including those with potential biological activity.

Core Attributes of this compound

The reactivity of this compound is dictated by its key functional groups. The vinyl chloride is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ester group can be hydrolyzed or transformed into other functional moieties, while the gem-dimethyl group provides steric influence that can direct the stereochemical outcome of reactions and enhance the metabolic stability of the resulting molecules.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 118427-36-4[1]
Molecular Formula C₉H₁₅ClO₂[1]
Molecular Weight 190.67 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~210 °C at 760 mmHg[1]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Hexane)[1]

Synthetic Protocols and Applications

This section details validated protocols for the synthesis of this compound and its subsequent application in key synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Protocol 1: Synthesis of this compound via Alkylation

This protocol, adapted from patent literature, demonstrates a robust method for the preparation of the title compound, which is a key intermediate in the synthesis of dihydropyrimidine derivatives for potential therapeutic applications, such as the treatment of HBV infection.[2]

Reaction Scheme:

Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ethyl Isobutyrate Ethyl Isobutyrate ReactionMixture Reaction in THF at -78°C Ethyl Isobutyrate->ReactionMixture LDA Lithium Diisopropylamide (LDA) LDA->ReactionMixture 2,3-Dichloropropene 2,3-Dichloropropene 2,3-Dichloropropene->ReactionMixture Product This compound ReactionMixture->Product Nucleophilic Substitution cluster_0 Reactants cluster_1 Reaction cluster_2 Product Precursor This compound ReactionConditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Precursor->ReactionConditions Amine Primary or Secondary Amine (R₂NH) Amine->ReactionConditions Product Ethyl 4-(dialkylamino)-2,2-dimethylpent-4-enoate ReactionConditions->Product Suzuki Coupling cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product Precursor This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) Precursor->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Product Ethyl 4-aryl-2,2-dimethylpent-4-enoate Catalyst->Product

Sources

Industrial Synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate: A Scalable and Efficient Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the industrial-scale synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a valuable halogenated unsaturated ester intermediate for complex molecule synthesis in the pharmaceutical and agrochemical industries. A robust, two-stage synthetic pathway is detailed, commencing with the synthesis of the precursor, Ethyl 2,2-dimethylpent-4-enoate, via a directed enolate alkylation. The subsequent stage focuses on a highly selective and mild allylic chlorination using an iron(III) chloride catalytic system. This document outlines detailed, step-by-step protocols, process optimization parameters, purification techniques, and critical safety considerations requisite for large-scale production. The causality behind experimental choices is explained to provide a deep, actionable understanding for process chemists and development scientists.

Introduction and Strategic Overview

This compound is a functionalized building block whose stereospecific chlorine and ester moieties, combined with a terminal double bond, make it a versatile precursor for introducing complex side-chains in drug development and specialty chemical synthesis. The development of a scalable, cost-effective, and safe manufacturing process is paramount for its commercial viability.

This guide details a two-step synthetic strategy designed for industrial implementation. The chosen pathway prioritizes commercially available starting materials, high-yield transformations under manageable conditions, and purification methods amenable to large-scale operations.

The overall synthetic workflow is as follows:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalytic Allylic Chlorination Eth_Iso Ethyl Isobutyrate Enolate Lithium Enolate Eth_Iso->Enolate Deprotonation LDA Lithium Diisopropylamide (LDA) LDA->Enolate Allyl_Br Allyl Bromide Precursor Ethyl 2,2-dimethylpent-4-enoate Allyl_Br->Precursor Final_Product This compound Precursor->Final_Product Chlorination Enolate->Precursor SN2 Alkylation Chlorine_Source Sodium Hypochlorite (NaOCl) Chlorine_Source->Final_Product Catalyst Iron(III) Chloride (FeCl3) Catalyst->Final_Product

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of Ethyl 2,2-dimethylpent-4-enoate

Principle and Rationale

The synthesis of the precursor ester is achieved via the alkylation of a pre-formed lithium enolate. Ethyl isobutyrate is selected as the starting material due to its commercial availability and the presence of the required gem-dimethyl group. Deprotonation at the α-carbon is achieved using a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to ensure rapid and complete formation of the enolate, minimizing self-condensation side reactions. The resulting enolate is then alkylated with allyl bromide in a standard SN2 reaction to form the carbon-carbon bond and introduce the terminal alkene. This method is highly efficient and provides excellent control over the desired regioselectivity.

Detailed Industrial Protocol: Precursor Synthesis

Materials:

  • Ethyl Isobutyrate (C₆H₁₂O₂)

  • Diisopropylamine (C₆H₁₅N)

  • n-Butyllithium (n-BuLi) in Hexanes (2.5 M)

  • Allyl Bromide (C₃H₅Br)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass-lined steel reactor (1000 L), equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and addition funnel.

  • Cooling system capable of maintaining -78°C.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Preparation: The reactor is rendered inert by purging with dry nitrogen. 500 L of anhydrous THF is charged into the reactor.

  • LDA Formation: The reactor is cooled to -10°C. Diisopropylamine (1.1 equivalents) is added, followed by the slow, subsurface addition of n-BuLi in hexanes (1.1 equivalents) while maintaining the temperature below 0°C. The mixture is stirred for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: The LDA solution is cooled to -78°C. Ethyl isobutyrate (1.0 equivalent) is added dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed -70°C. The resulting mixture is stirred for an additional 2 hours at -78°C to guarantee complete enolate formation.

  • Alkylation: Allyl bromide (1.2 equivalents) is added to the reaction mixture over 45 minutes, maintaining the temperature at -78°C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight (approx. 12 hours).

  • Reaction Quench: The reactor is cooled to 0°C. The reaction is carefully quenched by the slow addition of 200 L of saturated aqueous NH₄Cl solution.

  • Workup and Extraction: The organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 150 L). The combined organic layers are washed with water (1 x 200 L) and then brine (1 x 200 L).

  • Drying and Solvent Removal: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield Ethyl 2,2-dimethylpent-4-enoate as a colorless liquid.

Stage 2: Catalytic Allylic Chlorination

Principle and Rationale

The conversion of the precursor to the final product is accomplished via a selective allylic chlorination. For industrial-scale synthesis, direct chlorination with Cl₂ gas presents significant handling hazards and can lead to over-chlorination and other side products.[1][2] Therefore, a catalytic approach is superior. We employ a system of Iron(III) chloride (FeCl₃) as a Lewis acid catalyst with sodium hypochlorite (NaOCl) as the chlorine source.[3] This combination is effective for the allylic chlorination of various olefins under mild conditions.[4] The reaction is believed to proceed through a radical mechanism initiated by the interaction between the catalyst and the chlorine donor, offering high selectivity for the allylic position over the double bond. FeCl₃ is an ideal catalyst for industrial processes due to its low cost, ready availability, and proven efficacy.[5]

G FeCl3 FeCl3 Radical_Initiation Radical Initiation FeCl3->Radical_Initiation NaOCl NaOCl NaOCl->Radical_Initiation Alkene Precursor Alkene Allyl_Radical Allyl Radical Intermediate Alkene->Allyl_Radical Radical_Initiation->Alkene H abstraction Product Allylic Chloride Product Radical_Initiation->Product Allyl_Radical->Product Cl transfer Fe_Complex Fe(II) Complex Product->Fe_Complex

Caption: Proposed mechanism for FeCl3-catalyzed chlorination.

Detailed Industrial Protocol: Allylic Chlorination

Materials:

  • Ethyl 2,2-dimethylpent-4-enoate (C₉H₁₆O₂)

  • Iron(III) Chloride (FeCl₃), anhydrous

  • Sodium Hypochlorite (NaOCl) solution (10-15% aqueous)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass-lined steel reactor (1000 L) with mechanical stirrer, nitrogen inlet, thermocouple, and dropping funnel.

  • pH meter.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Charge: The reactor is charged with Ethyl 2,2-dimethylpent-4-enoate (1.0 equivalent) and 400 L of dichloromethane (DCM). The mixture is stirred to ensure homogeneity.

  • Catalyst Addition: Anhydrous FeCl₃ (0.05 equivalents) is added to the reactor. The mixture may turn dark orange/brown.

  • Chlorination: The reactor is cooled to 0-5°C. Aqueous sodium hypochlorite solution (1.2 equivalents) is added dropwise over 2-3 hours, maintaining the internal temperature below 10°C. The reaction progress is monitored by Gas Chromatography (GC).

  • Reaction Quench: Upon completion, the reaction is quenched by the addition of 150 L of saturated aqueous sodium thiosulfate solution to destroy any excess oxidant. The mixture is stirred for 30 minutes.

  • Workup and Extraction: The layers are separated. The aqueous layer is extracted with DCM (2 x 100 L). The combined organic layers are washed with water (1 x 200 L) and brine (1 x 200 L).

  • Drying and Solvent Removal: The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid. Large-scale purification of esters can be challenging; fractional distillation is often the most effective method.[6]

Process Parameters and Data Summary

The following tables summarize the key quantitative data for the industrial synthesis process.

Table 1: Reagent Quantities and Yields (Basis: 100 kg of Ethyl Isobutyrate)

StageReagentMolar Eq.Molecular Weight ( g/mol )Quantity
1 Ethyl Isobutyrate1.0116.16100 kg
Diisopropylamine1.1101.1995.8 kg
n-Butyllithium (2.5M)1.164.06~155 L
Allyl Bromide1.2120.98125 kg
Product: Precursor -156.22Expected Yield: 110-120 kg (82-89%)
2 Precursor Ester1.0156.22115 kg
FeCl₃0.05162.206.0 kg
NaOCl (12.5% soln)1.274.44~700 L
Product: Final -190.67Expected Yield: 112-125 kg (80-89%)

Table 2: Optimized Reaction Conditions

ParameterStage 1: AlkylationStage 2: Chlorination
Solvent Anhydrous THFDichloromethane (DCM)
Temperature -78°C (Enolate formation) -> RT0-10°C
Reaction Time 12-16 hours3-5 hours
Pressure AtmosphericAtmospheric
Monitoring TLC / GCGC / GC-MS
Purity (Post-Distillation) >98%>99%

Critical Safety Considerations

Industrial chemical synthesis requires strict adherence to safety protocols. All operations must be conducted in well-ventilated areas by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Reagent Handling:

    • n-Butyllithium: Highly pyrophoric. Must be handled under an inert atmosphere (nitrogen or argon). All transfers should be done via cannula or syringe techniques.

    • Allyl Bromide: Toxic, lachrymatory, and a potential carcinogen. Handle in a closed system or fume hood with appropriate respiratory protection.

    • Chlorinating Agents (NaOCl): Corrosive. Avoid contact with skin and eyes. Mixing with acids will release toxic chlorine gas.[7]

    • Iron(III) Chloride: Corrosive and hygroscopic. Avoid inhalation of dust.

  • Reaction Hazards:

    • Exothermic Reactions: Both the formation of LDA and the quenching steps are highly exothermic. Slow, controlled addition and efficient cooling are critical to prevent thermal runaways.

    • Gas Evolution: The quenching of LDA with aqueous solutions will evolve hydrogen gas. The reactor must be properly vented.

  • Waste Management:

    • Aqueous waste streams should be neutralized before disposal.

    • Halogenated organic waste (from Stage 2) must be collected and disposed of according to environmental regulations.

  • Emergency Preparedness: Emergency shower and eyewash stations must be readily accessible.[8] Spill kits appropriate for reactive organometallics and chlorinated solvents should be available.

Conclusion

The described two-stage process provides a scalable and economically viable route for the industrial synthesis of this compound. The methodology relies on well-established, high-yield reactions and utilizes cost-effective and readily available materials. The use of a catalytic allylic chlorination step enhances the safety and selectivity of the process compared to traditional methods using elemental chlorine. By adhering to the detailed protocols and safety guidelines presented, this application note serves as a practical resource for the successful large-scale production of this key chemical intermediate.

References

  • Bel-Hadj, T., B. B. Hassine, and H. Ammar. "Catalytic allylic chlorination of natural terpenic olefins using supported and nonsupported lewis acid catalysts." International Journal of Chemical and Materials Engineering 14.10 (2020): 544-550. Source
  • Li, M., et al. "Light‐Induced Vicinal Dichlorination of Alkenes Using FeCl3 as the Dichlorination Reagent." Chemistry–An Asian Journal (2024). Source
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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS No. 118427-36-4).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested protocols and troubleshooting advice. As your application scientist, my goal is to provide not just steps, but the underlying chemical logic to empower you to adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route employed. However, based on common organic transformations, you should anticipate several classes of byproducts. The synthesis of related chlorinated esters often involves challenges with selectivity, leading to various impurities.[3][4]

Table 1: Potential Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely OriginRecommended Removal Strategy
Starting Materials Unreacted ethyl 2,2-dimethyl-4-pentenoate or chlorinating agent.Incomplete reaction.Flash chromatography.
Isomeric Byproducts Ethyl (E/Z)-4-chloro-2,2-dimethylpent-3-enoate.Isomerization of the double bond, potentially acid or base-catalyzed.Careful flash chromatography; may be difficult to separate.
Over-chlorinated Species Dichloro- or trichloro- derivatives.Lack of reaction control; excessive chlorinating agent or prolonged reaction time.[3]Flash chromatography.
Hydrolysis Products 4-chloro-2,2-dimethylpent-4-enoic acid.Exposure of the ester to acidic or basic aqueous conditions during workup.Acid/base extraction during workup; flash chromatography.
Solvent/Reagent Adducts Varies based on reagents used.Side reactions with solvents or additives.Flash chromatography or distillation.
Q2: What are the primary recommended purification techniques for this compound?

A2: Given its structure—a moderately polar ester with a molecular weight of 190.67 g/mol —the two most viable purification methods are flash column chromatography and vacuum distillation.[1]

  • Flash Column Chromatography: This is the most versatile and generally recommended method for achieving high purity on a lab scale. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[5]

  • Vacuum Distillation: This method is suitable for thermally stable, liquid compounds. It separates components based on differences in boiling points. Given that vinyl halides can be thermally sensitive, careful temperature control under reduced pressure is critical to prevent decomposition.[6][7]

Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is essential for confirming both the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. Integration of proton signals in ¹H NMR can be used for quantitative assessment of purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the presence of volatile impurities and confirming the molecular weight of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying less volatile impurities and confirming molecular weight.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and to determine appropriate solvent systems for flash chromatography.

Q4: What are the stability and storage considerations for this compound?

A4: The molecule contains two potentially reactive functional groups: an ester and a vinyl chloride. Vinyl chloride-type compounds can be susceptible to polymerization or degradation, especially at elevated temperatures or in the presence of initiators.[7][8] The ester is susceptible to hydrolysis under strongly acidic or basic conditions.

Recommended Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8 °C) and protected from light.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process.

Problem: My crude reaction mixture shows multiple spots on TLC, and the NMR is very complex. Where do I begin?

Answer: A complex crude mixture requires a systematic purification approach. The goal is to first remove bulk impurities and then perform a high-resolution separation.

Workflow: From Complex Crude to Pure Compound

Caption: General purification workflow.

Detailed Steps:

  • Initial Cleanup (Aqueous Workup): Before attempting chromatography, perform a liquid-liquid extraction. Dissolve your crude material in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a weak base like saturated sodium bicarbonate solution to remove acidic impurities, followed by brine to reduce the water content.[9]

  • High-Resolution Purification (Flash Chromatography): After drying and concentrating the organic layer, subject the residue to flash column chromatography. This is the most critical step for separating structurally similar compounds.

Problem: During flash chromatography, my product is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen solvent system. The key is to modify the mobile phase to exploit subtle differences in their chemical properties.

Table 2: Solvent Systems for Flash Chromatography of Moderately Polar Compounds [5][10]

Solvent System (Mobile Phase)PolarityCharacteristics & Best Use Case
Ethyl Acetate / Hexanes Low to HighThe standard, all-purpose system. Excellent for most separations. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase.
Ether / Hexanes Low to MediumEther is less polar than ethyl acetate. This system can sometimes provide different selectivity and resolve compounds that co-elute in EtOAc/Hexanes.
Dichloromethane / Methanol Medium to HighFor more polar compounds. Use with caution, as methanol percentages above 10% can start to dissolve the silica gel.[10]
Acetone / Hexanes Medium to HighAcetone is a strong, polar solvent that can provide alternative selectivity.

Protocol for Improving Separation:

  • Run TLC Plates: Test multiple solvent systems from the table above. The ideal system will show good separation between your product spot and the impurity spot, with an Rf value for your product between 0.2 and 0.4.

  • Use a Shallow Gradient: Instead of a steep increase in solvent polarity, use a shallow gradient during the column run (e.g., increase the polar solvent by 1-2% every few column volumes). This increases the resolution between closely eluting compounds.

  • Try a Different Stationary Phase: If changing the mobile phase fails, consider a different stationary phase. If you are using silica (polar, acidic), alumina (can be basic, neutral, or acidic) or a reversed-phase silica (non-polar) may provide the selectivity you need.

Problem: My product seems to be degrading on the silica gel column. What can I do?

Answer: Product degradation on silica gel is often due to the acidic nature of the silica surface, which can catalyze the decomposition of sensitive compounds like vinyl chlorides or promote isomerization.

Solutions:

  • Neutralize the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a neutralizating base, such as triethylamine (~0.5-1% by volume).[10] This deactivates the acidic sites.

  • Use Neutral Alumina: Switch to neutral alumina as your stationary phase, which lacks the acidic character of silica.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.

  • Consider an Alternative Method: If degradation is severe, flash chromatography may not be suitable. Vacuum distillation, if the compound is thermally stable enough, would be the next logical choice.

Decision Tree: Choosing the Right Purification Method

Caption: Decision tree for purification method selection.

References

  • The University of Oklahoma. (n.d.). Vinyl Chloride Production.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3653118, this compound.
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  • Izmerov, N. F., & Prokopenko, L. V. (2018). Problems and Prospects of Production of Vinyl Chloride, and Its Toxicity (Review). Health Risk Analysis, (3), 130-140.
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Side reactions and byproducts in Ethyl 4-chloro-2,2-dimethylpent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing this and structurally related vinyl chloride compounds. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis, particularly concerning side reactions and byproduct formation.

Introduction and Synthetic Strategy

This compound is a functionalized vinyl chloride, a class of compounds that are valuable synthetic intermediates. However, their synthesis is often challenging due to issues with regioselectivity and the potential for multiple side reactions. Direct literature for this specific molecule is sparse; therefore, this guide is structured around a plausible and robust synthetic route based on well-established organic transformations.

Our proposed strategy involves a two-step sequence:

  • Johnson-Claisen Rearrangement: A tertiary propargylic alcohol is reacted with an orthoester to form an allenic ester intermediate, Ethyl 2,2-dimethylpenta-3,4-dienoate. This reaction is a powerful tool for carbon-carbon bond formation.[1]

  • Regioselective Hydrochlorination: The allenic ester is then treated with a chlorine source to yield the target vinyl chloride. This step is critical, as the control of regioselectivity in electrophilic additions to allenes is non-trivial and highly dependent on reaction conditions and substrate electronics.[2][3]

This guide will dissect each stage, focusing on the causality behind experimental choices to maximize the yield of the desired product while minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the hydrochlorination of the allenic ester precursor?

The primary challenge is controlling the regioselectivity of the HCl addition across the allene's cumulated double bonds. Electrophilic addition (protonation) can occur at three possible positions, leading to different carbocation intermediates. The stability of these intermediates dictates the product distribution.[4]

  • Pathway A (Desired): Protonation of the central allene carbon (C4) forms a vinyl cation at C3. While vinyl cations are generally less stable than allylic cations, substitution patterns can influence the pathway.[5][6] Subsequent attack by a chloride ion yields the target molecule.

  • Pathway B (Major Side Reaction): Protonation of the terminal carbon (C5) forms a more stable allylic carbocation.[5] This intermediate leads to the formation of two potential regioisomeric byproducts: Ethyl 3-chloro-2,2-dimethylpent-4-enoate and Ethyl 5-chloro-2,2-dimethylpent-3-enoate.

Controlling conditions such as temperature, solvent polarity, and the nature of the HCl source is paramount to favoring the desired, less thermodynamically obvious, kinetic product.

Q2: During the Johnson-Claisen rearrangement to form the allenic ester, what are the common side reactions?

The Johnson-Claisen rearrangement of propargylic alcohols is generally robust but can be subject to side reactions, especially with tertiary alcohols.[7][8]

  • Elimination: Acid-catalyzed elimination of water from the tertiary propargylic alcohol can occur, leading to the formation of an enyne byproduct. This is often favored at higher temperatures or with stronger acids.[9]

  • Meyer-Schuster Rearrangement: Under certain acidic conditions, tertiary propargylic alcohols can rearrange to form α,β-unsaturated ketones or aldehydes, which is a competing pathway to the Claisen rearrangement.[10]

  • Orthoester-Related Byproducts: The orthoester itself can undergo hydrolysis back to an ester and alcohol if significant water is present.[11] Furthermore, under strongly acidic conditions, orthoesters can generate alkylating agents, potentially leading to undesired alkylation of other species in the reaction mixture.

Q3: How can I purify the final product, this compound, from its regioisomers?

Separating the target vinyl chloride from its allylic chloride isomers is challenging due to their similar boiling points and polarities.

  • Fractional Distillation: High-efficiency fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. However, vinyl halides can be thermally sensitive, so care must be taken to avoid decomposition.

  • Chromatography: Preparative column chromatography on silica gel is the most reliable method. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) should be employed. Careful optimization of the solvent system and using a high-resolution column are key to achieving baseline separation. It is often necessary to run multiple columns to obtain a highly pure sample.

Q4: What analytical methods are recommended for monitoring the reaction and characterizing the products?

A combination of techniques is essential for unambiguous identification:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The desired product will show characteristic signals for the terminal vinyl protons (CH₂=C(Cl)-) and the quaternary carbon adjacent to the ester. The isomeric byproducts will show different vinyl proton patterns and chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve the different isomers, giving an indication of the reaction's success and purity. The mass spectrum will confirm the molecular weight (m/z) and provide fragmentation patterns to help distinguish between the isomers.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the allene peak (around 1950 cm⁻¹) from the starting material and the appearance of the C=C stretching frequency for the vinyl chloride product (around 1630 cm⁻¹).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Allenic Ester Intermediate 1. Incomplete reaction. 2. Acid-catalyzed elimination of the starting propargyl alcohol.[9] 3. Competing Meyer-Schuster rearrangement.[10]1. Increase reaction time or temperature cautiously. Ensure removal of ethanol byproduct to drive equilibrium. 2. Use a milder acid catalyst (e.g., propionic acid instead of p-TsOH). Maintain a moderate temperature (100-140°C). 3. Use a large excess of orthoester and ensure anhydrous conditions.
Final Product Contains Multiple Chlorinated Isomers 1. Reaction conditions favor the more stable allylic carbocation intermediate.[5] 2. High reaction temperature leading to thermodynamic product distribution.1. Conduct the reaction at low temperatures (-78°C to 0°C) to favor the kinetic product. 2. Use a less polar solvent to disfavor charge separation in the transition state. 3. Use a pre-complexed or gaseous HCl source for better stoichiometric control.
Formation of Dichlorinated Byproducts 1. Excess HCl or overly harsh reaction conditions. 2. The initially formed vinyl chloride reacts further with HCl.1. Use a stoichiometric amount of HCl. Add the HCl source slowly to the reaction mixture at low temperature. 2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting allene is consumed.
Polymerization of Reactants/Products 1. Presence of radical initiators (light, peroxides). 2. Strong Lewis or Brønsted acids can initiate cationic polymerization of the allene or vinyl chloride.1. Run the reaction in the dark and under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled, peroxide-free solvents. 3. Add a radical inhibitor like BHT (butylated hydroxytoluene) if necessary. Use the mildest effective acid catalyst.
Reaction Stalls (Incomplete Conversion) 1. Insufficiently active HCl source. 2. Deactivation of the catalyst. 3. Reaction temperature is too low.1. Ensure the HCl source is active (e.g., use fresh HCl gas or a solution of HCl in a non-nucleophilic solvent like dioxane). 2. If using a Lewis acid catalyst, ensure anhydrous conditions. 3. Allow the reaction to warm slowly to a higher temperature (e.g., from -78°C to -20°C) while monitoring for byproduct formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-dimethylpenta-3,4-dienoate

  • Materials: 3,3-dimethyl-1-pentyn-4-ol, triethyl orthoacetate, propionic acid, toluene.

  • Procedure:

    • Set up a distillation apparatus with a flask charged with 3,3-dimethyl-1-pentyn-4-ol (1.0 eq), triethyl orthoacetate (5.0 eq), and a catalytic amount of propionic acid (0.1 eq) in toluene.

    • Heat the mixture to reflux (approx. 135-140°C).

    • Slowly distill off the ethanol byproduct as it forms to drive the reaction to completion.

    • Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure allenic ester.

Protocol 2: Synthesis of this compound

  • Materials: Ethyl 2,2-dimethylpenta-3,4-dienoate, anhydrous dichloromethane (DCM), anhydrous HCl (as a solution in dioxane or as a gas).

  • Procedure:

    • Dissolve the allenic ester (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂) and cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of anhydrous HCl in dioxane (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below -70°C.

    • Stir the reaction at -78°C and monitor its progress by TLC.

    • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding cold saturated NaHCO₃ solution.

    • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product immediately by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the target vinyl chloride.

Mechanistic Insights & Workflow Diagrams

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

G cluster_0 Overall Synthetic Workflow Start 3,3-Dimethyl-1-pentyn-4-ol Intermediate Ethyl 2,2-dimethylpenta-3,4-dienoate (Allenic Ester) Start->Intermediate Johnson-Claisen Rearrangement Product This compound (Target Vinyl Chloride) Intermediate->Product Regioselective Hydrochlorination

Caption: Overall synthetic workflow.

G cluster_1 Johnson-Claisen Rearrangement Mechanism Propargyl_Alcohol Propargyl Alcohol + H⁺ Ketene_Acetal Ketene Acetal Intermediate Propargyl_Alcohol->Ketene_Acetal Reaction with Orthoester Enyne Enyne Byproduct (Elimination) Propargyl_Alcohol->Enyne -H₂O Orthoester Triethyl Orthoacetate Allenic_Ester Allenic Ester Product Ketene_Acetal->Allenic_Ester [3,3]-Sigmatropic Rearrangement

Caption: Key pathways in the Johnson-Claisen step.

G cluster_2 Hydrochlorination: Regiochemical Pathways cluster_desired Desired Pathway (Kinetic) cluster_side Side Pathway (Thermodynamic) Allene Allenic Ester + H⁺ Vinyl_Cation Vinyl Cation (Less Stable) Allene->Vinyl_Cation Protonation at C4 Allylic_Cation Allylic Cation (More Stable) Allene->Allylic_Cation Protonation at C5 Target_Product Target Vinyl Chloride Vinyl_Cation->Target_Product + Cl⁻ Isomeric_Byproducts Isomeric Allylic Chlorides Allylic_Cation->Isomeric_Byproducts + Cl⁻

Caption: Competing pathways in the hydrochlorination step.

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Technical Support Center: Synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this sterically hindered, functionalized alkene. Our goal is to provide you with in-depth, actionable insights to increase your reaction yield and purity. This document is structured into a troubleshooting guide for specific experimental issues and a general FAQ section to address common queries.

Troubleshooting Guide: Low Yield and Impurities

Low yields in multi-step organic syntheses are a common challenge. For the synthesis of this compound, a plausible and efficient route involves two key stages:

  • Stage 1: Esterification to form the precursor, Ethyl 2,2-dimethylpent-4-enoate.

  • Stage 2: Allylic Chlorination of the precursor to yield the final product.

This guide will address problems that may arise in each of these stages.

Stage 1: Synthesis of Ethyl 2,2-dimethylpent-4-enoate (Precursor)

The formation of this precursor is critical, and its purity directly impacts the success of the subsequent chlorination step. A common method is the Fischer-Speier esterification of 2,2-dimethylpent-4-enoic acid with ethanol, using an acid catalyst.

Q1: My esterification reaction is slow or does not go to completion, resulting in a low yield of the precursor ester. What are the likely causes and solutions?

A1: Incomplete esterification is a frequent issue, often governed by equilibrium and reaction kinetics.[1] Here are the primary causes and troubleshooting steps:

  • Cause 1: Insufficient Catalyst Activity: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol.[1] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be slow.

    • Solution: Use a fresh, concentrated acid catalyst. For a typical lab-scale reaction, 1-3 mol% of concentrated sulfuric acid is sufficient.[2] Alternatively, consider using a solid acid catalyst like Amberlyst-15, which simplifies workup.

  • Cause 2: Equilibrium Limitations: Esterification is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

    • Solution: Remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[2] Alternatively, using a large excess of the alcohol reactant (ethanol) can shift the equilibrium towards the product.

  • Cause 3: Steric Hindrance: The carboxylic acid, 2,2-dimethylpent-4-enoic acid, has a sterically hindered α-carbon. While this primarily affects reactions at the α-position, it can slightly slow the approach of the alcohol to the carbonyl carbon.

    • Solution: Increase the reaction temperature to the reflux temperature of the solvent to provide sufficient energy to overcome the activation barrier. Ensure the reaction is allowed to proceed for an adequate duration (e.g., 12-24 hours), monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

Experimental Protocol: Fischer Esterification of 2,2-dimethylpent-4-enoic acid

  • Combine 2,2-dimethylpent-4-enoic acid (1.0 eq), absolute ethanol (5-10 eq), and a suitable solvent like toluene (2 mL per mmol of acid) in a round-bottom flask.

  • Add a magnetic stir bar and attach a Dean-Stark apparatus and condenser.

  • Add concentrated sulfuric acid (0.02 eq) to the reaction mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extract the ester with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Stage 2: Allylic Chlorination of Ethyl 2,2-dimethylpent-4-enoate

This step introduces the chloro- functionality at the allylic position. A free-radical mechanism is typically employed, often using N-Chlorosuccinimide (NCS) as the chlorinating agent.[3]

Q2: The allylic chlorination step is resulting in a low yield of the desired product and a mixture of chlorinated byproducts. How can I improve the selectivity?

A2: Poor selectivity in radical allylic halogenation is a classic problem, often stemming from competing reactions.[3]

  • Cause 1: Competitive Electrophilic Addition to the Alkene: If a high concentration of molecular chlorine (Cl₂) is present, electrophilic addition across the double bond can occur, leading to the formation of a vicinal dichloride.

    • Solution: Use a reagent that maintains a very low concentration of the halogen, such as N-Chlorosuccinimide (NCS).[3][4] NCS reacts with trace amounts of HCl to slowly release Cl₂, favoring the radical pathway over the electrophilic addition.

  • Cause 2: Over-chlorination: The product itself contains an allylic position and can undergo further chlorination, leading to dichlorinated byproducts.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0-1.1 equivalents of NCS. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Cause 3: Insufficient Radical Initiation: Radical reactions require an initiator to start the chain reaction. Without proper initiation, the reaction may be slow or incomplete.

    • Solution: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in catalytic amounts (1-2 mol%). Alternatively, initiate the reaction using UV light (photochemical initiation).

Data Presentation: Optimizing Allylic Chlorination Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Chlorinating Agent Cl₂ gasN-Chlorosuccinimide (NCS)NCS maintains a low halogen concentration, favoring substitution over addition.[3]
Solvent Dichloromethane (polar)Carbon tetrachloride (CCl₄, non-polar)Non-polar solvents are preferred for radical reactions to minimize ionic side reactions.
Initiator NoneAIBN (2 mol%) or UV lightEnsures efficient initiation of the radical chain reaction.
Temperature Room TemperatureReflux (approx. 77°C for CCl₄)Provides the necessary energy for homolytic cleavage and propagation steps.

Experimental Protocol: Allylic Chlorination with NCS

  • Dissolve Ethyl 2,2-dimethylpent-4-enoate (1.0 eq) in dry carbon tetrachloride in a flask equipped with a reflux condenser and a magnetic stir bar.

  • Add N-Chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to isolate this compound.

Diagram: Troubleshooting Logic for Low Yield in Allylic Chlorination

Caption: Troubleshooting workflow for allylic chlorination.

Frequently Asked Questions (FAQs)

Q3: Could a Reformatsky reaction be used to synthesize the carbon skeleton of my target molecule?

A3: Yes, the Reformatsky reaction is a viable method for forming the carbon skeleton.[5][6] It involves reacting an α-halo ester (like ethyl α-bromo-α-methylpropanoate) with an aldehyde (like acrolein) in the presence of zinc.[7][8] This would produce a β-hydroxy ester. However, this intermediate would then require two additional steps: dehydration to introduce the double bond and subsequent allylic chlorination. This multi-step process may lead to a lower overall yield compared to the direct chlorination of a pre-formed pentenoate ester.

Q4: Is the Wittig reaction a suitable alternative for creating the double bond in the precursor?

A4: The Wittig reaction is excellent for forming alkenes.[9][10] However, it has limitations with sterically hindered ketones.[9] To synthesize the precursor, you would likely react a phosphorus ylide with ethyl pyruvate. The resulting alkene would be trisubstituted. While feasible, the Wittig reaction is generally less efficient for preparing highly substituted alkenes, and yields can be poor.[11][12]

Q5: My final product seems to decompose during distillation. What precautions should I take?

A5: Allylic chlorides can be thermally labile. High temperatures during purification can lead to elimination reactions (loss of HCl) or other decomposition pathways.

  • Solution: Purify the final product using vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of any acidic or basic residues. Alternatively, for small-scale purifications, flash column chromatography on silica gel at room temperature can be a milder option.

Q6: How can I confirm the structure and purity of my final product?

A6: A combination of spectroscopic methods should be used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the different types of protons and their connectivity. Key signals to look for include the ethyl ester protons, the gem-dimethyl singlet, and the protons on the double bond.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. Look for the characteristic isotopic pattern of a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the alkene (C=C) stretch (around 1640 cm⁻¹).

By carefully considering these troubleshooting steps and understanding the underlying chemical principles, you can significantly improve the yield and purity of this compound in your laboratory.

References

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II.
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  • BYJU'S. (n.d.). Reformatsky Reaction.
  • Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
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  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • Google Patents. (n.d.). Method for producing ethyl(4e)-5-chlorpent-4-enoate.
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  • Google Patents. (n.d.). Synthesis of ethyl 4-haloacetoacetoacetates.
  • YouTube. (2019, September 27). Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
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  • Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
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  • ResearchGate. (n.d.). Convenient method for chlorination in allylic position.
  • PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation.
  • ResearchGate. (n.d.). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes.
  • ACS Publications. (n.d.). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters.
  • YouTube. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions.
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  • PubChem. (n.d.). Ethyl 2,2-dimethylpent-4-ynoate.
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  • PubChem. (n.d.). Ethyl 3,3-dimethylpent-4-enoate.
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Technical Support Center: Workup Procedures for Ethyl 4-chloro-2,2-dimethylpent-4-enoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the workup of reactions involving Ethyl 4-chloro-2,2-dimethylpent-4-enoate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of isolating and purifying your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the workup of reactions with this compound?

This compound is a halogenated ester, and its workup procedures can present several common challenges.[1][2] These include the formation of persistent emulsions, difficulty in removing unreacted starting materials or catalysts, and potential hydrolysis of the ester group under acidic or basic conditions.[3] The presence of the chlorine atom can also lead to colored impurities if excess halogenating agents are used.[4]

Q2: Why do emulsions form so readily during the extraction process?

Emulsions are stable mixtures of two immiscible liquids, like an organic solvent and an aqueous solution.[5] They often form when chlorinated solvents are used for extraction, especially when the aqueous layer is basic.[6] The primary causes include:

  • Vigorous Agitation: Shaking a separatory funnel too aggressively can create fine droplets that are slow to coalesce.[5]

  • Suspended Solids: Fine, insoluble particulates from the reaction mixture can act as stabilizing agents at the liquid-liquid interface.[6]

  • Surfactant-like Byproducts: The reaction may generate side products with both hydrophilic and hydrophobic properties that stabilize the emulsion.[5]

Q3: How can I remove unreacted acids or bases used as catalysts?

To remove acidic catalysts like sulfuric acid or leftover carboxylic acids, a wash with a mild basic solution is effective.[7][8] Saturated sodium bicarbonate (NaHCO₃) solution is commonly used as it neutralizes the acid, forming a water-soluble salt that partitions into the aqueous layer.[7][9] Conversely, to remove basic impurities like amines, a wash with a dilute acidic solution, such as 1M HCl, will protonate the base, making it water-soluble.[4]

Q4: Is the ester group on this compound stable during workup?

Esters can undergo hydrolysis back to the corresponding carboxylic acid and alcohol, a reaction that is catalyzed by both acid and base, especially in the presence of water.[3] While the workup is typically performed at room temperature to minimize this, prolonged exposure to strong acids or bases should be avoided. Using mild reagents like saturated sodium bicarbonate for neutralization is generally safe.[7]

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems you may encounter during your experiments, providing causes and actionable solutions.

Problem 1: A persistent emulsion has formed in my separatory funnel.
  • Probable Cause: This is one of the most common workup challenges, often caused by suspended solids or the use of chlorinated solvents with basic solutions.[6][10] Vigorous shaking exacerbates the issue.[5]

  • Solution Workflow:

    • Patience is Key: First, allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, a weak emulsion will break on its own.[5][6]

    • Gentle Agitation: Gently swirl the funnel or stir the interface with a glass rod. This can help the dispersed droplets coalesce.[5]

    • "Salting Out": Add a small amount of solid sodium chloride or a volume of saturated brine (NaCl solution) to the funnel.[6][10] This increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps force phase separation.[5]

    • Filtration: If the emulsion persists, it is likely stabilized by fine solid particles. Filter the entire mixture through a pad of Celite® (diatomaceous earth).[6][10] Celite acts as a physical filter, removing the suspended solids that stabilize the emulsion.[6]

    • Solvent Modification: As a last resort, try diluting the organic layer significantly (5-10 times the original volume) with your extraction solvent.[10]

G start Persistent Emulsion Forms step1 Let stand for 15-30 min start->step1 step2 Add Saturated Brine (NaCl) and gently rock step1->step2  No Separation end_success Phases Separated step1->end_success Separation Occurs step3 Filter entire mixture through Celite® pad step2->step3  No Separation step2->end_success Separation Occurs step4 Dilute organic layer (5-10x volume) step3->step4  No Separation step3->end_success Separation Occurs step4->end_success Separation Occurs end_fail Consider alternative workup strategy step4->end_fail

Caption: Troubleshooting workflow for breaking emulsions.

Problem 2: A gooey or insoluble precipitate is present at the phase interface.
  • Probable Cause: This often occurs when quenching reactions that used metal catalysts or reagents, leading to the formation of insoluble metal salts or hydroxides.[4][11]

  • Solution:

    • Attempt to remove the precipitate by washing the mixture with water. Keep all layers until your product is confirmed to be isolated.[11]

    • If the precipitate remains, continue with the extraction. After separating the organic layer, treat it with a generous amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • The drying agent will absorb both water and, hopefully, the gooey material.[11]

    • Filter the entire organic solution through a sintered glass funnel or a cotton plug to remove the drying agent and the absorbed precipitate.

Problem 3: The organic layer remains colored after several aqueous washes.
  • Probable Cause: If the color is yellow, orange, or brown, it may be due to the presence of residual halogenating reagents (e.g., excess chlorine or bromine).[4][11]

  • Solution: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reducing agent will react with and decolorize the excess halogen. The organic layer should become colorless. If the color persists, vigorous stirring of the biphasic mixture for 10-15 minutes may be required to ensure the reaction goes to completion.[4]

Problem 4: The final product yield is unexpectedly low.
  • Probable Cause: Low yields can result from several issues:

    • Incomplete Extraction: The product may have some solubility in the aqueous layer.

    • Product Loss During Washes: Aggressive or unnecessary washing steps can remove the product.

    • Ester Hydrolysis: If the workup conditions were too acidic or basic for a prolonged period, the ester may have hydrolyzed.[3]

  • Solution:

    • Back-Extraction: Always perform a "back-extraction" of the initial aqueous layer(s) with a fresh portion of the organic solvent to recover any dissolved product.

    • Use Brine: Use a saturated NaCl solution for the final wash. This reduces the solubility of the organic product in the aqueous layer, driving more of it into the organic phase.[6]

    • pH Control: Ensure that neutralization steps are performed efficiently and without prolonged exposure to harsh pH conditions.

    • Minimize Volume: Use multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL), as this is more efficient.

Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol outlines a general procedure for quenching a reaction and isolating the crude product.

G cluster_0 Reaction Quenching & Extraction cluster_1 Washing & Purification A 1. Cool Reaction Mixture to Room Temperature B 2. Transfer to Separatory Funnel and Dilute with Organic Solvent A->B C 3. Add Quenching Solution (e.g., Water, sat. NH4Cl) B->C D 4. Separate Aqueous and Organic Layers C->D E 5. Wash Organic Layer (e.g., NaHCO3, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Filter to Remove Drying Agent F->G H 8. Concentrate under Reduced Pressure G->H I Proceed to Purification H->I Crude Product

Caption: General workflow for an aqueous workup.

  • Quenching: Once the reaction is complete, cool the reaction vessel to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). The volume should be sufficient to fully dissolve your product.

  • Extraction: Add an equal volume of deionized water or an appropriate aqueous solution (e.g., saturated ammonium chloride for quenching organometallics). Stopper the funnel, invert it, and vent frequently to release any pressure. Gently rock or shake the funnel to mix the layers.

  • Separation: Allow the layers to separate fully. Drain the lower layer and then pour out the upper layer from the top to avoid contamination. Always save all layers until you have confirmed the location of your product.

  • Washing:

    • To remove acid, wash the organic layer with saturated sodium bicarbonate solution until gas evolution (CO₂) ceases.

    • To remove base, wash with 1M HCl.

    • Perform a final wash with saturated brine to help remove water and break any minor emulsions.[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Celite® Filtration to Break a Persistent Emulsion

This protocol should be used when the methods in the troubleshooting guide fail to resolve an emulsion.[6][10]

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®.

  • Wet the Pad: Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.[5]

  • Filtration: Carefully pour the entire emulsified mixture onto the center of the Celite® pad. Apply a gentle vacuum. The Celite will trap the fine particulates causing the emulsion.

  • Rinse: After all the liquid has passed through, wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.[5]

  • Final Separation: Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.

Compound and Solvent Data

Compound/SolventIUPAC NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Product This compoundC₉H₁₅ClO₂190.67N/AN/A
Ethyl AcetateEthyl ethanoateC₄H₈O₂88.1177.10.902
DichloromethaneDichloromethaneCH₂Cl₂84.9339.61.326
Diethyl EtherEthoxyethaneC₄H₁₀O74.1234.60.713
WaterWaterH₂O18.02100.00.997

Data sourced from PubChem.[12]

References

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.).
  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.).
  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.).
  • Christie, W. W., & Han, X. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Lange, J. P. (1985). Stripping of unreacted glycol ethers and acids from an esterification reaction mixture (U.S. Patent No. 4,544,453). U.S.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.).
  • Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange. (2018).
  • This compound - Chemspace. (n.d.).
  • What happens if i don't remove water during esterification? : r/chemistry - Reddit. (2022).
  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
  • Ethyl 4-chloro-2,2-dimethylbutanoate. (n.d.). PubChem.
  • De Groote, M. (1954). Method of preparing chlorosulfuric esters of chlorinated alcohols (U.S. Patent No. 2,684,977). U.S.
  • General procedures for the purification of Esters - Chempedia - LookChem. (n.d.).
  • N.V. Philips' Gloeilampenfabrieken. (1974). Synthesis of ethyl 4-haloacetoacetates (U.S. Patent No. 3,786,082). U.S.
  • Treatment method of ethyl 4-chloroacetoacetate distillation waste liquid. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.

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Technical Support Center: Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but potentially unstable reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve challenges related to its decomposition. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments. Each answer delves into the underlying chemical principles and provides actionable solutions.

Q1: I'm observing a significant loss of my starting material and the appearance of a new, more volatile compound in my GC-MS analysis, especially when my reaction is heated. What is likely happening?

A1: This observation strongly suggests thermal decomposition via an elimination reaction. The allylic chloride functionality in this compound is susceptible to heat, which can lead to the elimination of hydrogen chloride (HCl). This process results in the formation of a conjugated diene, Ethyl 2,2-dimethylpenta-3,4-dienoate, which is more volatile than the starting material.

  • Causality: Allylic halides can undergo thermal decomposition, and elevated temperatures provide the activation energy needed to break the C-Cl bond and facilitate the elimination of HCl[1][2]. The reaction is often autocatalytic, as the eliminated HCl can protonate the ester and promote further decomposition.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If your protocol allows, reduce the reaction temperature. Even a 10-20 °C decrease can significantly slow down the rate of elimination.

    • Use a Non-Protic Solvent: If you are using a protic solvent, consider switching to a non-protic alternative to minimize the potential for acid-catalyzed decomposition.

    • Incorporate an Acid Scavenger: The addition of a non-nucleophilic base, such as proton sponge or a hindered amine like 2,6-lutidine, can neutralize any in-situ generated HCl and prevent autocatalysis.

    • Minimize Reaction Time: Prolonged heating increases the likelihood of decomposition. Optimize your reaction to proceed to completion in the shortest time possible.

Q2: My reaction mixture is becoming acidic over time, and I'm isolating a carboxylic acid byproduct instead of my desired product. What decomposition pathway is responsible?

A2: The generation of an acidic environment and the presence of a carboxylic acid byproduct point towards hydrolysis of the ethyl ester. Although the ester is sterically hindered by the gem-dimethyl group, it can still undergo hydrolysis, especially in the presence of water and an acid or base catalyst.

  • Causality: Ester hydrolysis is a well-known reaction that can be catalyzed by both acids and bases. The steric hindrance of your specific ester makes it more resistant to standard saponification conditions, but it can still occur, particularly under non-aqueous alkaline conditions or with prolonged exposure to moisture[3][4].

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control pH: If your reaction is sensitive to acid, consider adding a buffer. If it is base-sensitive, ensure your reagents are free from basic impurities.

    • Purification Considerations: During aqueous workup, minimize the contact time with acidic or basic solutions. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and work quickly at low temperatures.

Q3: I have identified an unexpected cyclic byproduct, a lactone, in my product mixture. How did this form, and how can I prevent it?

A3: The formation of a lactone is a classic example of an intramolecular cyclization reaction. In this case, the carbonyl oxygen of the ester acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This results in the formation of a stable six-membered ring, a tetrahydropyran-2-one derivative.

  • Causality: Intramolecular reactions are often kinetically and thermodynamically favored over their intermolecular counterparts. The proximity of the reacting groups in this compound facilitates this cyclization. This process can be promoted by heat, polar solvents, or the presence of Lewis acids. The formation of butenolides and other lactones through intramolecular cyclization of functionalized esters is a documented synthetic strategy and a potential decomposition pathway[5][6][7].

  • Troubleshooting Steps:

    • Use Non-Polar Solvents: Polar solvents can stabilize the charge separation in the transition state of the cyclization, thus accelerating the reaction. Switching to a less polar solvent can disfavor this pathway.

    • Lower Temperature: As with other decomposition pathways, reducing the temperature will decrease the rate of this intramolecular reaction.

    • Avoid Lewis Acids: Be mindful of using reagents that are Lewis acids or could generate Lewis acidic species, as these can coordinate to the carbonyl oxygen and activate it for nucleophilic attack.

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for this compound?

The three primary decomposition pathways are:

  • Intramolecular Cyclization: Formation of a six-membered lactone (a tetrahydropyran-2-one derivative). This is often a major pathway under neutral or slightly polar conditions.

  • Elimination: Loss of HCl to form a conjugated diene. This is favored by higher temperatures.

  • Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid. This occurs in the presence of water, and is accelerated by acid or base.

Below is a diagram illustrating these potential pathways.

DecompositionPathways cluster_main Decomposition of this compound cluster_pathways cluster_products Decomposition Products Start This compound P1 Intramolecular Cyclization Start->P1 P2 Elimination (Heat) Start->P2 P3 Hydrolysis (H₂O, H⁺/OH⁻) Start->P3 Prod1 6-chloro-4,4,6-trimethyl- tetrahydro-2H-pyran-2-one (Lactone) P1->Prod1 Polar Solvents Prod2 Ethyl 2,2-dimethylpenta-3,4-dienoate (Diene) + HCl P2->Prod2 High Temp. Prod3 4-chloro-2,2-dimethylpent-4-enoic acid (Carboxylic Acid) + EtOH P3->Prod3 Moisture

Caption: Primary decomposition pathways of this compound.

What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (2-8 °C). Do not freeze unless the material is known to be stable to freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass bottle to protect from light, which can sometimes promote radical pathways.

  • Purity: Ensure the compound is free from acidic or basic impurities from its synthesis, as these can catalyze decomposition during storage.

How can I monitor the decomposition of my sample?

Regularly assessing the purity of your sample is crucial. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile decomposition products like the diene formed from elimination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify all decomposition products, including the lactone and the hydrolyzed acid.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the main component and tracking the appearance of less volatile decomposition products over time.

Analytical Protocol: GC-MS Method for Decomposition Monitoring

This protocol provides a general method for monitoring the stability of this compound.

Objective: To separate and identify the parent compound and its primary volatile decomposition products.

Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column provides good separation for this type of compound.
Injector Temp. 250 °CEnsures complete volatilization without causing on-column decomposition.
Oven Program Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of the parent compound and potential byproducts.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard inert carrier gas.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Mass Range 40-400 amuCovers the expected mass range of the parent compound and fragments.

Expected Elution Order (Approximate):

  • Ethyl 2,2-dimethylpenta-3,4-dienoate (Elimination Product)

  • This compound (Parent Compound)

  • Lactone byproduct (Cyclization Product) - may require higher temperatures to elute

Experimental Workflow: Troubleshooting Unexpected Byproducts

When an unexpected byproduct is detected, a systematic approach is necessary to identify its source and mitigate its formation.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow A Unexpected Peak Detected (GC-MS, NMR, HPLC) B Characterize Byproduct (Mass Spec, NMR, IR) A->B Step 1 C Hypothesize Decomposition Pathway (e.g., Cyclization, Elimination, Hydrolysis) B->C Step 2 D Review Reaction Conditions (Temp, Solvent, pH, Time) C->D Step 3 E Modify Protocol Based on Hypothesis D->E Step 4 F Analyze Modified Reaction E->F Step 5 G Problem Resolved F->G Success H Re-evaluate Hypothesis F->H Failure H->C Iterate

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Troubleshooting common issues in Ethyl 4-chloro-2,2-dimethylpent-4-enoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but structurally complex reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and supported by established literature.

Section 1: Troubleshooting Low Yields in Nucleophilic Substitution Reactions

The primary reactive site of this compound is the allylic chloride. However, its unique structure, featuring a gem-dimethyl group adjacent to the reaction center, introduces significant steric hindrance that can complicate standard substitution protocols.

Q1: My S(_N)2 reaction with a soft nucleophile (e.g., thiol, cyanide) is extremely slow and gives a poor yield. What is the underlying issue and how can I resolve it?

A1: The gem-dimethyl group on the C2 carbon sterically hinders the backside attack required for a classical S(_N)2 mechanism.[1][2] This significantly increases the activation energy of the reaction, leading to sluggish kinetics.

To overcome this, consider the following strategies:

  • Promote an S(_N)1 Pathway: The allylic nature of the substrate allows for the formation of a resonance-stabilized allylic carbocation, making an S(_N)1 pathway viable.[3][4] To favor this mechanism, you can:

    • Switch to a polar, protic solvent: Solvents like ethanol, methanol, or water can stabilize the carbocation intermediate and the leaving group.[1]

    • Introduce a Lewis acid: A catalytic amount of a Lewis acid (e.g., ZnCl(_2), AgBF(_4)) can facilitate the departure of the chloride leaving group, promoting carbocation formation.

  • Optimize S(_N)2 Conditions: If an S(_N)2 pathway is required for stereochemical reasons, you may need to employ more forcing conditions:

    • Increase the reaction temperature: This will provide the necessary energy to overcome the steric barrier. Monitor the reaction closely to avoid decomposition.

    • Use a polar, aprotic solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of your reagent.[1]

Experimental Protocol: Optimizing a Sluggish Substitution Reaction

  • Reaction Setup: In three separate oven-dried flasks under an inert atmosphere (N(_2) or Ar), dissolve this compound (1.0 eq) in the chosen solvent (see table below).

  • Reagent Addition: Add the nucleophile (1.2 eq) to each flask.

  • Reaction Conditions: Stir the reactions under the conditions specified in the table below.

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Analysis: Upon completion (or after 24 hours), quench the reactions appropriately, perform an extractive work-up, and analyze the crude product mixture by

    
    H NMR or GC to determine the conversion and yield.
    

Table 1: Suggested Conditions for Optimizing Nucleophilic Substitution

Flask Solvent Temperature Additive (Optional) Rationale
1Acetonitrile80 °CNoneForcing S(_N)2 conditions
2Ethanol60 °CNonePromoting S(_N)1 via solvent stabilization
3DichloromethaneRoom TempZnCl(_2) (0.1 eq)Promoting S(_N)1 via Lewis acid catalysis

Section 2: Managing Side Reactions - The Challenge of Elimination

A common competing pathway in substitution reactions of alkyl halides is elimination. The structure of this compound makes it susceptible to E2 elimination, especially with strong, sterically hindered bases.

Q2: I am observing a significant amount of a diene byproduct in my reaction. Why is this happening and how can I suppress it?

A2: The formation of a diene byproduct is indicative of an E2 elimination reaction.[5][6] This is favored by strong, non-nucleophilic bases or even by nucleophiles with significant basicity. The gem-dimethyl group can, in some contexts, make the allylic protons more accessible for abstraction by a bulky base.[7]

To minimize elimination, consider these adjustments:

  • Choice of Base/Nucleophile:

    • Use a soft, non-basic nucleophile if possible.

    • If a base is required, opt for a weaker, non-hindered base (e.g., K(_2)CO(_3), NaHCO(_3)). Avoid strong, bulky bases like t-BuOK unless elimination is the desired outcome.

  • Reaction Temperature: E2 reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.

  • Solvent Choice: Polar aprotic solvents can favor S(_N)2 over E2 in some cases.

Diagram 1: Competing S(_N)2 and E2 Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Reactant This compound + Nu⁻/Base SN2 SN2 Pathway (Backside Attack) Reactant->SN2 Soft, non-basic Nu⁻ Low Temperature E2 E2 Pathway (Proton Abstraction) Reactant->E2 Strong, hindered Base High Temperature Sub_Product Substitution Product SN2->Sub_Product Elim_Product Elimination Product (Diene) E2->Elim_Product G Start Low Yield in Substitution Reaction Check_Reaction_Type Is the reaction Sₙ1 or Sₙ2 favored? Start->Check_Reaction_Type SN2_Issue Sₙ2 Sluggish due to Steric Hindrance Check_Reaction_Type->SN2_Issue Likely Sₙ2 SN1_Possible Is Sₙ1 pathway acceptable? SN2_Issue->SN1_Possible SN2_Optimize Optimize Sₙ2: - Increase Temperature - Use Polar Aprotic Solvent (DMF, DMSO) SN1_Possible->SN2_Optimize No SN1_Promote Promote Sₙ1: - Use Polar Protic Solvent (EtOH, MeOH) - Add Lewis Acid (ZnCl₂) SN1_Possible->SN1_Promote Yes Check_Elimination Check for Elimination Byproducts (Diene) SN2_Optimize->Check_Elimination SN1_Promote->Check_Elimination Elim_Present Elimination is an issue Check_Elimination->Elim_Present Yes End Improved Yield Check_Elimination->End No Elim_Solution Minimize Elimination: - Use non-basic nucleophile - Lower reaction temperature - Use weaker, non-hindered base Elim_Present->Elim_Solution Elim_Solution->End

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Optimization of reaction conditions for Ethyl 4-chloro-2,2-dimethylpent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals. Given that this compound is not a widely documented compound with established synthesis routes, this document presents a technically sound, proposed synthetic pathway and provides in-depth troubleshooting and frequently asked questions to navigate the potential challenges in its synthesis.

Our approach is grounded in fundamental principles of organic chemistry, focusing on a plausible and logical method for synthesizing this target molecule. We will explore the reaction mechanism, detail a comprehensive experimental protocol, and offer field-proven insights to optimize the reaction conditions for yield and purity.

Part 1: Proposed Synthetic Pathway

The most logical and direct approach to introduce a chlorine atom at the C-4 position of the target molecule is via a free-radical allylic chlorination of a suitable precursor. The allylic position is the carbon atom adjacent to a double bond, which is activated towards radical substitution.

The proposed reaction is the chlorination of Ethyl 2,2-dimethylpent-4-enoate using N-Chlorosuccinimide (NCS) . NCS is a preferred reagent for allylic chlorination as it provides a low, steady concentration of chlorine radicals, which favors substitution over the competing electrophilic addition to the double bond. The reaction is typically initiated using UV light (hν) or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Reaction Scheme:

Reaction Mechanism: Free-Radical Chain Process

The reaction proceeds through a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.[1]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV light exposure to form initial radicals. These radicals then abstract a chlorine atom from NCS to generate a chlorine radical (Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from the allylic position (C-4) of the starting ester. This forms a resonance-stabilized allylic radical.

    • This allylic radical then reacts with a molecule of NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radical species combine.

Below is a diagram illustrating the key propagation steps.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or hν R• R• Cl• Cl• R•->Cl• + NCS Start_Ester Ethyl 2,2-dimethylpent-4-enoate Allylic_Radical Resonance-Stabilized Allylic Radical Start_Ester->Allylic_Radical + Cl• - HCl Product This compound Allylic_Radical->Product + NCS Succinimide_Radical Succinimidyl Radical Succinimide_Radical->Cl• Propagates chain Rad1 Radical Stable_Molecule Stable_Molecule Rad1->Stable_Molecule + Radical Rad2 Radical Initiation Initiation Propagation Cycle Propagation Cycle Termination Termination

Caption: Free-radical mechanism for allylic chlorination.

Part 2: Detailed Experimental Protocol (Proposed)

This protocol is a model procedure. Optimization will likely be necessary.

Step 1: Synthesis of Starting Material (Ethyl 2,2-dimethylpent-4-enoate)

The starting ester can be prepared by Fischer esterification of 2,2-dimethyl-4-pentenoic acid.[2]

  • To a solution of 2,2-dimethyl-4-pentenoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by vacuum distillation if necessary.

Step 2: Allylic Chlorination

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2,2-dimethylpent-4-enoate (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane, approx. 10 volumes).

  • Add N-Chlorosuccinimide (NCS, 1.05-1.1 eq) and a radical initiator (AIBN, ~2 mol%).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) while irradiating with a UV lamp (a 250W sunlamp is often sufficient).

  • Monitor the reaction by GC or TLC. A key indicator of progress is the consumption of the starting material and the disappearance of solid NCS (succinimide, the byproduct, is also a solid but has different solubility). The reaction may take 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid succinimide and wash the filter cake with a small amount of the cold solvent.

  • Combine the filtrate and washings. Wash the solution with 10% sodium thiosulfate solution to remove any remaining chlorine species, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, this compound, will likely be an oil. Due to the potential thermal instability of allylic chlorides, purification by flash column chromatography is recommended over distillation.[3]

Part 3: Troubleshooting Guide

This section addresses potential issues you might encounter during the synthesis.

Caption: Troubleshooting workflow for common synthesis issues.

Q1: My reaction shows very low or no conversion of the starting material. What could be the cause?

  • Answer: Low conversion is typically related to issues with the radical initiation step.

    • Cause & Solution (Initiator): Radical initiators like AIBN and BPO have finite shelf lives and can decompose. Ensure you are using a fresh or properly stored initiator.

    • Cause & Solution (Initiation Conditions): The reaction requires sufficient energy (heat or light) to initiate. If using a UV lamp, ensure it is positioned close to the flask and is of adequate intensity. For thermally initiated reactions, ensure the solvent is refluxing gently to maintain the required temperature for initiator decomposition.

    • Cause & Solution (Inhibitors): The starting materials or solvent may contain radical inhibitors (e.g., phenols, dissolved oxygen). Degassing the solvent by bubbling nitrogen or argon through it before the reaction and using purified starting materials can resolve this.

Q2: I'm observing multiple spots on my TLC plate, suggesting several products. Why is this happening?

  • Answer: The formation of isomers is a common challenge in allylic halogenation due to the nature of the radical intermediate.

    • Cause & Solution (Resonance): The allylic radical intermediate is resonance-stabilized. This means the unpaired electron is delocalized, and the chlorine can attack at more than one site. This could lead to the formation of the constitutional isomer, Ethyl 5-chloro-2,2-dimethylpent-3-enoate. To minimize this, running the reaction at a lower temperature (if possible) can favor the kinetic product over the thermodynamic one.

    • Cause & Solution (Dichlorination): Over-chlorination can occur if too much NCS is used or if the reaction is left for too long. This can lead to dichlorinated byproducts. Use a slight excess of NCS (e.g., 1.05 equivalents) and monitor the reaction closely by GC or TLC, stopping it as soon as the starting material is consumed.

Q3: My product seems to be decomposing during purification by distillation. How can I isolate it effectively?

  • Answer: Allylic chlorides are often thermally labile and can eliminate HCl or undergo rearrangement at high temperatures.

    • Cause & Solution (Thermal Instability): High temperatures during distillation are likely causing decomposition. The recommended purification method is flash column chromatography on silica gel at room temperature.[3] Use a non-polar eluent system (e.g., hexane/ethyl acetate) to isolate the product.

    • Cause & Solution (Acidic Contamination): Trace amounts of acid (e.g., HCl byproduct) can catalyze decomposition. Ensure the workup includes a thorough wash with a weak base like sodium bicarbonate to neutralize any acidic residues before the final purification step.

Q4: I have a significant amount of a solid byproduct that is difficult to remove. What is it and how do I get rid of it?

  • Answer: The primary byproduct of an NCS reaction is succinimide.

    • Cause & Solution (Inherent Byproduct): Succinimide is formed stoichiometrically in the reaction. It has low solubility in non-polar solvents like CCl₄ or cyclohexane, especially when cooled. The most effective way to remove it is by filtering the reaction mixture after cooling it down. A subsequent aqueous wash of the organic filtrate will remove any remaining dissolved succinimide.

Part 4: Optimization & FAQs

Data Summary: Hypothetical Optimization of Reaction Conditions

ParameterCondition ACondition BCondition CExpected Outcome
Initiator AIBN (2 mol%)BPO (2 mol%)UV Light (250W)All are effective; UV light can offer better control and avoids chemical initiator residues.
Solvent CCl₄CyclohexaneBenzeneCCl₄ is classic but toxic. Cyclohexane is a good, less toxic alternative.
Temperature Reflux (77°C)60°CRoom TempReflux is often needed for thermal initiators. Lower temps may increase selectivity but slow the reaction rate.
NCS (eq.) 1.1 eq1.5 eq1.0 eq1.1 eq is optimal to ensure full conversion without promoting significant dichlorination.
Hypothetical Yield ~60-70%~50% (more side products)<40% (incomplete)Condition A represents a standard starting point for optimization.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the progress of this reaction?

    • A: Gas Chromatography (GC) is ideal for quantitative analysis, allowing you to track the disappearance of the starting ester and the appearance of the product peak. Thin-Layer Chromatography (TLC) is a faster, qualitative method. Staining with potassium permanganate can help visualize the spots, as both starting material and product contain a double bond.

  • Q: Are there specific safety precautions I should take when working with N-Chlorosuccinimide?

    • A: Yes. NCS is an irritant to the skin, eyes, and respiratory system. Always handle it in a fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat). It is also moisture-sensitive and should be stored in a desiccator.[4]

  • Q: What are the expected ¹H NMR signals for the final product, this compound?

    • A: The key diagnostic signals would be:

      • The disappearance of the allylic protons (at C-4) from the starting material.

      • A new methine proton signal (-CHCl-) around 4.5-5.0 ppm.

      • The vinyl protons (=CH₂) will likely shift slightly.

      • The gem-dimethyl group (-C(CH₃)₂) will appear as two singlets.

      • The ethyl ester signals (a quartet and a triplet) will remain.

  • Q: Can I use other chlorinating agents like sulfuryl chloride (SO₂Cl₂)?

    • A: While SO₂Cl₂ can also be used for free-radical chlorination, it can sometimes be less selective than NCS and may lead to more side products. NCS is generally the preferred reagent for controlled allylic chlorination on a lab scale.

References
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. [Link]
  • JoVE. (2023).
  • Chemistry LibreTexts. (2023).
  • LookChem. (n.d.).

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Technical Support Center: Purification of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this versatile building block. Leveraging extensive experience in synthetic and purification sciences, this resource provides in-depth, practical solutions to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via allylic chlorination of the corresponding unsaturated ester, can generate several byproducts. Understanding these impurities is the first step toward effective removal. The primary byproducts include:

  • Dichlorinated and Trichlorinated Species: Over-chlorination is a common side reaction, leading to the formation of di- and trichlorinated pentenoate esters. These arise from the reaction of the desired product or other intermediates with the chlorinating agent.[1]

  • Unreacted Starting Material: Incomplete reaction can leave residual ethyl 2,2-dimethylpent-4-enoate in the crude product mixture.

  • Geometric Isomers: The formation of the double bond can result in E/Z isomers of the product and byproducts, which may have different reactivity and physical properties.

  • Acidic Impurities: Depending on the chlorination reagent and reaction conditions, acidic byproducts such as HCl may be present.

Q2: My crude product is a dark color. What causes this and how can I remove the color?

A2: A dark coloration in the crude product is often indicative of decomposition or the presence of polymeric byproducts. This can be caused by excessive heat, prolonged reaction times, or the presence of certain impurities that catalyze degradation.

Troubleshooting Color Impurities:

  • Activated Carbon Treatment: Before distillation, dissolving the crude product in a suitable solvent (e.g., dichloromethane or diethyl ether) and treating it with a small amount of activated carbon can effectively adsorb many colored impurities. Stir the mixture for 15-30 minutes, then filter through a pad of celite to remove the carbon.

  • Distillation: Fractional distillation under reduced pressure is often effective at separating the desired colorless product from high-boiling, colored impurities.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrometer can help in the tentative identification of byproduct structures based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any isomeric or structural impurities.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for high-precision quantification, HPLC can be a powerful tool.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Presence of Acidic Impurities

Symptom: The crude product has a low pH, or effervescence is observed when a basic solution is added. This can interfere with subsequent reactions or cause product degradation.

Cause: Formation of acidic byproducts like HCl during the chlorination step.

Solution: Aqueous Workup with a Mild Base

A standard and effective method to remove acidic impurities is a liquid-liquid extraction using a mild aqueous base.

Experimental Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[2] Add the bicarbonate solution slowly and vent the funnel frequently to release any CO2 gas that may form.

  • Continue washing until the effervescence ceases, indicating that all the acid has been neutralized.

  • Perform a final wash with brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts from the organic layer.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure.

Aqueous_Workup crude_product Crude Product in Organic Solvent sep_funnel Separatory Funnel crude_product->sep_funnel add_bicarb Add Saturated NaHCO3 (aq) sep_funnel->add_bicarb vent Vent Funnel add_bicarb->vent Release CO2 separate_layers Separate Layers vent->separate_layers organic_layer Organic Layer separate_layers->organic_layer aqueous_layer Aqueous Layer (contains salts) separate_layers->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purified_product Purified Product (Free of Acid) evaporate->purified_product

Figure 1. Workflow for removing acidic byproducts.
Issue 2: Separation of Chlorinated Byproducts and Unreacted Starting Material

Symptom: GC-MS or NMR analysis shows the presence of dichlorinated species and/or the starting material, ethyl 2,2-dimethylpent-4-enoate.

Cause: Incomplete reaction or over-reaction during the chlorination step.

Solution: Fractional Distillation or Flash Chromatography

The choice between these two techniques depends on the boiling point differences of the components and the scale of the purification.

Method A: Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.[3][4][5] This is a suitable method for larger scale purifications.

CompoundPredicted Boiling Point (°C at atm. pressure)Notes
Ethyl 2,2-dimethylpent-4-enoate~160-170Starting material, lower boiling than chlorinated products.
This compound ~190-200 Desired Product
Dichlorinated Byproducts>220Higher boiling due to increased molecular weight and polarity.

Experimental Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus with a vacuum source. A Vigreux column is often sufficient.

  • Ensure all glassware is dry to prevent hydrolysis of the ester.

  • Heat the distillation flask gently using a heating mantle.

  • Collect fractions based on the boiling point at the operating pressure. The unreacted starting material will distill first, followed by the desired product. The higher-boiling dichlorinated byproducts will remain in the distillation flask.

Method B: Flash Column Chromatography

For smaller scales or when boiling points are very close, flash column chromatography offers a high-resolution separation based on polarity.[6][7][8][9]

Experimental Protocol for Flash Chromatography:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel in the chosen solvent system.

  • Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the chromatography eluent) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar starting material will elute first, followed by the desired product. The more polar dichlorinated byproducts will elute last.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

Purification_Flowchart crude_product Crude Product acid_removal Aqueous Workup (remove acidic impurities) crude_product->acid_removal distillation Fractional Distillation acid_removal->distillation Large Scale chromatography Flash Chromatography acid_removal->chromatography Small Scale / Difficult Separation analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Figure 2. General purification strategy.

References

  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978, 43 (14), 2923-2925.
  • Teledyne ISCO.
  • Vogel, A. I. A text book of practical organic chemistry, 3rd ed.; Longman: London, 1974; p 276.
  • Yin, J.; Gallis, C. E.; Chisholm, J. D. J. Org. Chem.2007, 72 (18), 7054–7057.
  • CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google P
  • US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google P
  • Scribd.
  • Wikipedia.
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Biotage.
  • King Group.

Sources

Challenges and solutions for scaling up Ethyl 4-chloro-2,2-dimethylpent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. We will delve into the common challenges, offering troubleshooting strategies and answers to frequently asked questions. Our aim is to provide you with the expertise to optimize your synthetic protocols, ensuring both efficiency and reproducibility.

Preamble: Navigating Synthesis Challenges

The synthesis of this compound, a valuable intermediate in various organic syntheses, presents a unique set of challenges. While a direct, publicly documented, step-by-step industrial synthesis protocol is not widely available, we can infer a logical synthetic pathway based on fundamental principles of organic chemistry and analogous reactions. This guide is structured around a plausible synthetic route, addressing the anticipated hurdles you may encounter. Our insights are drawn from extensive experience in synthetic chemistry and a thorough review of related transformations.

Hypothetical Synthetic Pathway

A plausible and logical approach to the synthesis of this compound involves a multi-step process. The key steps likely include the formation of a suitable enolate, followed by an alkylation or acylation reaction, and subsequent chlorination and esterification. The challenges in such a sequence often revolve around controlling regioselectivity, minimizing side reactions, and ensuring efficient purification.

Troubleshooting Guide

This section is designed to address specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Potential Causes:

  • Incomplete enolate formation: The initial deprotonation step may be inefficient, leading to a low concentration of the reactive enolate.

  • Side reactions: Competing reactions, such as self-condensation of the starting materials or reaction with the solvent, can significantly reduce the yield.

  • Suboptimal reaction temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, promoting decomposition or side reactions.

  • Inefficient purification: Product loss during workup and purification steps is a common issue, especially during scale-up.

Solutions:

ParameterRecommendationScientific Rationale
Base Selection Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS).These bases ensure rapid and complete enolate formation, minimizing the presence of unreacted starting material that can engage in side reactions.
Reaction Temperature Maintain a low temperature (e.g., -78 °C) during enolate formation and the subsequent electrophilic addition.Low temperatures enhance the kinetic control of the reaction, favoring the desired product and suppressing unwanted side reactions and decomposition.
Solvent Choice Employ an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.These solvents are inert under the reaction conditions and effectively solvate the enolate, promoting its reactivity.
Purification Technique Utilize flash column chromatography with a carefully selected solvent system for lab-scale purification. For larger scales, consider vacuum distillation.These methods allow for the efficient separation of the product from impurities and unreacted starting materials.
Problem 2: Formation of Significant Side Products

Potential Causes:

  • Dialkylation or diacylation: The enolate can react with two equivalents of the electrophile, leading to the formation of a dialkylated or diacylated byproduct.

  • O- vs. C-alkylation/acylation: The enolate has two nucleophilic sites (the oxygen and the carbon), and reaction at the oxygen can lead to the formation of an undesired enol ether or ester.

  • Isomerization: The double bond in the final product can potentially migrate, leading to the formation of isomeric impurities.

Solutions:

  • Control of Stoichiometry: Use a slight excess of the enolate relative to the electrophile to minimize dialkylation.

  • Use of Additives: The addition of certain salts, such as lithium chloride (LiCl), can favor C-alkylation over O-alkylation by coordinating with the oxygen atom of the enolate.

  • Careful pH control during workup: Maintaining a neutral or slightly acidic pH during the workup can help to prevent isomerization of the final product.

Problem 3: Difficulties in Scaling Up the Synthesis

Potential Causes:

  • Exothermic reactions: The reaction can generate a significant amount of heat, which can be difficult to control on a larger scale, leading to side reactions and potential safety hazards.

  • Mixing issues: Inefficient mixing in large reactors can lead to localized "hot spots" and incomplete reactions.

  • Workup and purification challenges: Handling large volumes of solvents and performing extractions and distillations on a large scale can be challenging and time-consuming.

Solutions:

  • Use of a jacketed reactor with efficient cooling: This allows for precise temperature control and safe dissipation of the heat generated during the reaction.

  • Employ a robust stirring mechanism: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent the formation of localized temperature gradients.

  • Optimize the workup procedure: Consider using a continuous extraction process and a wiped-film evaporator for solvent removal to improve efficiency and reduce processing time on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of this compound?

A1: A plausible mechanism involves the deprotonation of a suitable carbonyl compound to form an enolate, which then acts as a nucleophile. This is followed by a reaction with an electrophile to introduce the chloro-alkenyl moiety. The final step would be the esterification of the resulting carboxylic acid.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Esterification Start Starting Carbonyl Enolate Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Electrophile Chloro-alkenyl Electrophile Intermediate Alkylated/Acylated Intermediate Enolate->Intermediate Nucleophilic Attack Electrophile->Intermediate Acid Carboxylic Acid Intermediate Intermediate->Acid Hydrolysis (if needed) Ethanol Ethanol/Acid Catalyst Product This compound Acid->Product Fischer Esterification Ethanol->Product caption Plausible Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective. For final product characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and purity.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Use of strong bases: Strong bases like LDA and NaHMDS are pyrophoric and require careful handling under an inert atmosphere.

  • Handling of chlorinated reagents: Chlorinated organic compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Exothermic reactions: As mentioned, the reaction can be exothermic. Proper temperature control and a quench plan are essential, especially on a larger scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Q4: How can I minimize the formation of the isomeric impurity where the double bond is at the 3-position instead of the 4-position?

A4: The formation of the conjugated isomer can be a problem. To minimize this:

  • Use a kinetically controlled reaction: Employ low temperatures and a strong, bulky base to favor the formation of the less thermodynamically stable terminal alkene.

  • Careful workup: Avoid prolonged exposure to acidic or basic conditions during the workup, as this can catalyze the isomerization to the more stable internal alkene.

Q5: What are the key considerations for choosing a suitable solvent for the reaction?

A5: The ideal solvent should:

  • Be aprotic and anhydrous to avoid quenching the strong base and the enolate.

  • Effectively dissolve the starting materials and intermediates.

  • Have a suitable boiling point for the desired reaction temperature and for ease of removal after the reaction is complete.

  • Be inert to the reaction conditions.

Commonly used solvents for such reactions include THF, diethyl ether, and dioxane.

References

  • Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. This book provides a comprehensive overview of important reactions in organic synthesis.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith. A fundamental text covering the theoretical and practical aspects of organic chemistry.
  • For information on a related compound, see: Synthesis of ethyl 4-haloacetoacetates.

Safety precautions and handling guidelines for Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS 118427-36-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth safety information, handling guidelines, and troubleshooting advice for experiments involving this versatile synthetic intermediate.

I. Compound Profile and Key Data

This compound is a colorless to pale yellow liquid organic ester.[1] Its unique structure, featuring a chloro substituent and a dimethyl-substituted double bond, makes it a valuable building block in organic synthesis.[1]

PropertyValueSource
CAS Number 118427-36-4[1][2][3]
Molecular Formula C₉H₁₅ClO₂[1][2][3]
Molecular Weight 190.67 g/mol [1][2]
Appearance Colorless to pale yellow oil/liquid[1][3]
Boiling Point ~210°C at 760 mmHg (calculated)[1]
Density ~1.02 g/cm³ (calculated)[1]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane)[1]

II. Safety Precautions and Handling Guidelines

While a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for structurally similar compounds, such as other chlorinated esters, should be strictly followed. It is imperative to obtain and review the SDS from your supplier before handling this compound.

General Safety Recommendations:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use.[6][7]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5][6]

  • Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.[4]

III. Troubleshooting Guide & FAQs

This section addresses potential issues you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. What could be the cause?

A1: Several factors could contribute to a slow reaction rate:

  • Nucleophile Strength: The reactivity of this compound is highly dependent on the nucleophile used. As an allylic chloride, it can undergo nucleophilic substitution.[1] Weak nucleophiles will react slower than strong ones. Consider using a stronger nucleophile or a catalyst to enhance the reaction rate.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. For S_N2-type reactions, polar aprotic solvents are generally preferred.

  • Temperature: Increasing the reaction temperature can often accelerate the reaction rate. However, be cautious as this may also lead to the formation of side products.

  • Reagent Purity: Ensure that all reagents and solvents are pure and dry, as impurities can inhibit the reaction.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products is a common issue when working with allylic systems due to the potential for allylic rearrangement.[8] The carbocation intermediate formed during S_N1-type reactions is resonance-stabilized, leading to nucleophilic attack at two different positions.

To improve selectivity:

  • Favor S_N2 Conditions: To minimize allylic rearrangement, favor S_N2 reaction conditions. This includes using a strong, non-bulky nucleophile, a polar aprotic solvent, and lower reaction temperatures.[9]

  • Control of Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is formed, minimizing the formation of byproducts.

Q3: The compound appears to be degrading during storage. What are the proper storage conditions?

A3: For long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C.[3] It should be stored in a tightly sealed container to prevent exposure to moisture and air.

Q4: How should I properly dispose of waste containing this compound?

A4: Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[4] Do not pour it down the drain.[5][7]

Experimental Workflow Troubleshooting

Caption: Troubleshooting workflow for common experimental issues.

IV. Chemical Reactivity Profile

This compound is a versatile intermediate due to the presence of both an allylic chloride and an ester functional group.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles.[1] As an allylic halide, it can undergo both S_N1 and S_N2 reactions. The reaction pathway can be influenced by the reaction conditions.[8][10]

  • Oxidation: The double bond can be subjected to oxidation to form various products.[1]

  • Reduction: The ester and the double bond can be reduced to form the corresponding alcohol or alkane.[1]

Reactivity_Profile Start This compound Substitution Nucleophilic Substitution (SN1/SN2) Start->Substitution Oxidation Oxidation (of alkene) Start->Oxidation Reduction Reduction (of ester/alkene) Start->Reduction

Caption: Key reaction types for this compound.

V. References

  • This compound | C9H15ClO2 | CID 3653118 - PubChem. [Link]

  • 4-Chloro-2,2-dimethyl-4-pentenoic Acid Ethyl Ester - Pharmaffiliates. [Link]

  • SN1 with allylic halide example - YouTube. [Link]

  • Reactions of the allylic substrate at a glance - ResearchGate. [Link]

  • 16.5: SN2 Reactions of Allylic Halides and Tosylates - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Disposal of Ethyl 4-chloro-2,2-dimethylpent-4-enoate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Identification and Hazard Profile

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS No. 118427-36-4) is an organic ester with the molecular formula C₉H₁₅ClO₂.[1] Its structure contains two key reactive functional groups: a vinyl chloride moiety and an ethyl ester. These features make it a useful synthetic intermediate but also dictate the necessary precautions for its handling and disposal. The primary hazards stem from its classification as a halogenated organic compound. Halogenated wastes are subject to stringent disposal regulations due to their potential to form toxic and persistent byproducts upon improper treatment.[2][3] This guide provides detailed procedures and troubleshooting advice to ensure the safe and compliant disposal of waste containing this compound.

Frequently Asked Questions (FAQs)

Q1: How must I classify waste containing this compound?

A1: This compound is a chlorinated hydrocarbon. Therefore, any waste containing it must be classified as Halogenated Organic Waste .[2][3] This classification is critical for proper segregation. It should never be mixed with non-halogenated organic waste, aqueous waste (acids/bases), or solid waste.[2] In the United States, spent halogenated solvents are often assigned EPA hazardous waste codes such as F001 or F002.[4][5] Consult your institution's Environmental Health & Safety (EHS) department to confirm the precise waste codes applicable in your jurisdiction.

Q2: What is the correct type of container for accumulating this waste?

A2: Use a container made of a material chemically resistant to chlorinated organic compounds. Recommended options include borosilicate glass or high-density polyethylene (HDPE).[6] The container must have a secure, tight-fitting screw cap to prevent the escape of volatile organic compounds (VOCs).[7] Ensure the container is in good condition, free from cracks or defects.

Q3: Can I neutralize or decontaminate this waste in the laboratory before disposal?

A3: No. You should not attempt to neutralize or chemically treat this waste in the lab. The reactivity of the vinyl chloride group and the ester functionality means that uncontrolled reactions with bases, acids, or oxidizing/reducing agents could occur, potentially generating heat or toxic fumes.[1] Disposal via a licensed hazardous waste contractor, typically involving high-temperature incineration, is the standard and required method.[2][8]

Q4: What Personal Protective Equipment (PPE) is required when handling this waste?

A4: Standard PPE for handling any hazardous organic substance is required. This includes:

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Nitrile gloves.[3]

  • Body Protection: A lab coat.[3]

  • Foot Protection: Closed-toe shoes.[3] All handling of the compound and its waste, including transfers to the waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3][9]

Q5: How do I properly label the hazardous waste container?

A5: The container must be clearly labeled as soon as the first drop of waste is added.[7] The label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • An accurate list of all other components in the container, with percentages or volumes.[2]

  • The associated hazard warnings (e.g., "Toxic," "Corrosive" - if mixed with other reagents).

Troubleshooting Guide

Problem Encountered Probable Cause & Explanation Immediate Action & Solution
Accidental Mixing: The waste was mixed with a non-halogenated solvent (e.g., acetone, hexane).The entire mixture is now contaminated with a halogenated compound.The entire contents of the container must be re-classified and disposed of as Halogenated Organic Waste .[10] Relabel the container immediately to reflect all components and their estimated percentages. This will likely increase the disposal cost, highlighting the importance of strict segregation.
Container Bulging: The waste container appears swollen or is emitting gas.Unintended chemical reaction. The unsaturated nature of the compound could lead to slow polymerization or degradation, especially if contaminated with initiators or exposed to heat/UV light, generating gas.Do not open the container. Place the container in a secondary containment tray within the fume hood, away from other chemicals. Alert your colleagues and immediately contact your institution's EHS department for emergency pickup.[6]
Spill: A small amount of the waste has spilled inside the fume hood.Accidental spillage during transfer.Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[6] Do not use combustible materials like paper towels or sawdust.[6] Scoop the absorbed material into a designated solid hazardous waste container, label it appropriately, and dispose of it as halogenated solid waste. Clean the spill area with soap and water. Report the spill to your EHS department.
Unsure of an Old Waste Bottle's Contents: An old bottle is labeled "Halogenated Waste" but the specific contents, including this compound, are not itemized.Improper labeling or faded label.Treat the waste with maximum precaution. Assume it contains highly reactive or toxic components. Do not add any other waste to this container. Contact your EHS department. They have procedures for identifying and disposing of unknown chemical waste.

Standard Operating Procedure (SOP) for Waste Collection

Objective: To safely collect and store waste containing this compound for disposal.

  • Container Selection: Obtain a clean, designated hazardous waste container of a compatible material (borosilicate glass or HDPE) from your EHS department or lab manager.[6] Ensure it has a proper sealing cap.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill in your name, department, and the date. Write "this compound" in the contents section.[7]

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood.[9]

    • Wear all required PPE (safety goggles, lab coat, nitrile gloves).[3]

    • Carefully pour the waste from your experimental flask or beaker into the waste container using a funnel to prevent spills.

    • If other solvents were used in the process, list them on the label with their approximate percentages.

  • Container Sealing and Storage:

    • Securely fasten the cap on the container. Do not overtighten. The container must be kept closed at all times except when actively adding waste.[7]

    • Wipe the exterior of the container clean with a damp cloth to remove any external contamination.

    • Store the container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location.[6] It should be stored in secondary containment (e.g., a chemical-resistant tray).

  • Disposal Request: Once the container is full (do not exceed 90% capacity) or you are finished with the project, arrange for pickup by your institution's EHS department or licensed hazardous waste disposal service.[6]

Data Summary Table

ParameterSpecificationSource(s)
Waste Classification Halogenated Organic Waste[2][3]
EPA Hazardous Waste Code Likely F001 or F002 (for spent solvent mixtures)[4][5]
Molecular Formula C₉H₁₅ClO₂[1]
Molecular Weight 190.67 g/mol
Physical Appearance Colorless to pale yellow liquid
Compatible Containers Borosilicate glass, High-Density Polyethylene (HDPE)[6]
Required PPE Safety goggles, nitrile gloves, lab coat[3]
Required Engineering Control Chemical Fume Hood[3][9]
Primary Disposal Method High-temperature incineration by a licensed facility[2][8]

Visual Guides and Workflows

Diagram 1: Disposal Decision Workflow

This diagram outlines the step-by-step process for correctly segregating and storing the waste.

start Waste Generated (Contains this compound) classify Classify as: HALOGENATED ORGANIC WASTE start->classify container Select Compatible Container (Glass or HDPE) classify->container label Label Container: 'Hazardous Waste' + Full Chemical Names container->label fume_hood Transfer Waste in Chemical Fume Hood label->fume_hood ppe Wear Appropriate PPE fume_hood->ppe Ensure store Store in Designated Satellite Accumulation Area with Secondary Containment fume_hood->store pickup Arrange for EHS Pickup store->pickup

Caption: Workflow for proper disposal of this compound waste.

Diagram 2: Chemical Reactivity Profile

This diagram highlights the functional groups that make this compound hazardous and dictate its disposal route.

cluster_molecule This compound cluster_hazards Key Hazardous Features mol Structure with key reactive sites vinyl_chloride Vinyl Chloride Group: - Halogenated Compound - Potential for toxic combustion byproducts mol->vinyl_chloride dictates classification as 'Halogenated Waste' ester Ester Group: - Susceptible to hydrolysis - Incompatible with strong acids/bases mol->ester implies incompatibility with aqueous waste alkene Unsaturated Bond (Alkene): - Potential for polymerization - Reactive with oxidizers mol->alkene creates potential for unwanted reactivity

Caption: Key functional groups determining the compound's hazardous waste profile.

References

  • Benchchem. (n.d.). This compound | CAS 118427-36-4.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office.
  • Benchchem Technical Support Team. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemsrc. (n.d.). This compound | CAS#:118427-36-4.
  • Chemtalk. (n.d.). Ester Disposal.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a source document on EPA waste codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Chemspace. (n.d.). This compound.
  • Occupational Safety and Health Administration. (2006). OSHA Health Guidelines for Chlorine.
  • European Composites Industry Association. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from a source document on UP resin safety.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-2,2-dimethyl-4-pentenoate. PubChem Compound Database.

Sources

Technical Support Center: Stabilizing Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this reactive monomer. Uncontrolled polymerization can compromise experimental results, lead to product loss, and pose significant safety risks.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your material.

Understanding the Challenge: The Propensity for Polymerization

This compound possesses structural features—a vinyl chloride and an ester group—that make it susceptible to free-radical polymerization. This process is typically initiated by heat, light (UV radiation), or the presence of radical species. Once initiated, the polymerization can proceed rapidly in an exothermic chain reaction, potentially leading to a dangerous runaway reaction.[2][3][4] Therefore, understanding and implementing effective stabilization strategies are paramount for the successful use of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound becoming viscous or solidifying over time?

A1: Increased viscosity or solidification are classic signs of polymerization. This can be triggered by improper storage conditions such as exposure to light, elevated temperatures, or the depletion of a polymerization inhibitor. It is crucial to store the monomer under recommended conditions and ensure an adequate concentration of an appropriate inhibitor is present.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent premature polymerization.[4][5] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1][4] Common inhibitors for vinyl and acrylate compounds include 4-methoxyphenol (MEHQ) and Butylated hydroxytoluene (BHT).[6][[“]]

Q3: Can I distill this compound without an inhibitor?

A3: It is strongly advised against distilling this compound without an appropriate inhibitor. The elevated temperatures required for distillation can readily initiate thermal polymerization. A patent for the structurally similar compound, ethyl(4E)-5-chloropent-4-enoate, describes purification by vacuum distillation, which lowers the boiling point and reduces thermal stress.[8] However, the use of a suitable high-temperature inhibitor is still a critical safety measure.

Q4: How do I choose between MEHQ and BHT as an inhibitor?

A4: Both MEHQ and BHT are effective radical scavengers. MEHQ is often preferred for storage at ambient temperatures and requires the presence of oxygen to be effective.[1][9][10][11] BHT is also a potent antioxidant and is widely used in various industrial applications.[[“]][12][13][[“]] The choice may depend on the specific experimental conditions, such as the expected storage duration and temperature.

Q5: What are the signs of a runaway polymerization reaction?

A5: A runaway polymerization is a hazardous situation characterized by a rapid, uncontrolled increase in temperature and pressure.[2][3][15] Signs include a sudden temperature spike in the reaction vessel, boiling of the monomer, and the release of vapors. If you observe these signs, evacuate the area immediately and alert safety personnel.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Sample appears cloudy or contains solid particles. Onset of polymerization.1. Do not heat the sample. 2. Check the concentration of the inhibitor. 3. If the inhibitor is depleted, a fresh batch of the monomer should be used.
Discoloration of the monomer (yellowing). Oxidation or degradation, possibly accelerated by light or heat.1. Store the monomer in an amber or opaque container. 2. Ensure the storage area is cool and dark. 3. Purge the container with an inert gas like nitrogen or argon before sealing.
Difficulty in achieving desired reaction outcomes. The presence of polymer in the monomer can interfere with subsequent reactions.1. Confirm the purity of the monomer before use. 2. If polymerization is suspected, consider purifying a small sample by passing it through a column of activated alumina to remove the inhibitor and any polymer, using it immediately after.
Pressure buildup in the storage container. Gassing due to slow decomposition or polymerization.1. Handle with extreme caution. 2. If safe to do so, vent the container in a well-ventilated fume hood. 3. Re-evaluate storage conditions and inhibitor levels.

Detailed Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Inhibitor Addition: Ensure the monomer is stabilized with an appropriate inhibitor such as MEHQ (10-50 ppm) or BHT (50-200 ppm).

  • Container: Store in an amber glass bottle or a stainless steel container to protect from light.[16][17]

  • Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) to minimize contact with oxygen, which can be crucial for the effectiveness of some inhibitors like MEHQ.[11]

  • Temperature: Store in a cool, dark place, ideally in a refrigerator rated for flammable materials, at a temperature between 2-8°C.

  • Monitoring: Regularly inspect the stored material for any changes in appearance, such as discoloration or viscosity increase.

Protocol 2: Safe Handling and Use in Experiments
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Temperature Control: When using the monomer in a reaction, maintain strict temperature control to prevent overheating. Use an ice bath for cooling if the reaction is exothermic.

  • Inhibitor Removal (if necessary): If the presence of an inhibitor interferes with your reaction, it can be removed immediately before use by passing the monomer through a column packed with activated alumina. The uninhibited monomer is highly reactive and should be used without delay.

Visualization of Polymerization and Inhibition

Polymerization Initiation and Propagation

The following diagram illustrates the free-radical polymerization process.

G Initiator Initiator (Heat, Light) Radical Radical (R•) Initiator->Radical generates Growing_Chain Growing Polymer Chain (P•) Radical->Growing_Chain reacts with Monomer Monomer This compound Growing_Chain->Growing_Chain Polymer Polymer Growing_Chain->Polymer Termination

Caption: Free-radical polymerization workflow.

Mechanism of Inhibition by MEHQ and BHT

This diagram shows how inhibitors like MEHQ and BHT interrupt the polymerization process by scavenging free radicals.

G cluster_polymerization Polymerization Cycle cluster_inhibition Inhibition Growing_Chain Growing Polymer Chain (P•) Growing_Chain->Growing_Chain Stable_Radical Stable Radical Growing_Chain->Stable_Radical reacts with Monomer Monomer Inhibitor Inhibitor (MEHQ or BHT)

Caption: Inhibition of polymerization by radical scavenging.

References

  • The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.).
  • Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega.
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  • US6447649B1 - Polymerization inhibitor for vinyl-containing materials. Google Patents.
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  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Royal Society of Chemistry.
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  • Polymerisation inhibitor. Wikipedia.
  • The principle and method of improving the thermal stability of chlorinated paraffin. (n.d.).
  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor.
  • This compound. Chemspace.
  • Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. (n.d.).
  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer. RSC Publishing.
  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer. ResearchGate.
  • Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.
  • The control of runaway polymerisation reactions by inhibition techniques. IChemE.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • How Do Polymerization Inhibitors Work?. (2025, May 26). Chemistry For Everyone - YouTube.
  • Safe and efficient handling of chlorinated solvents. IPI Global.
  • Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Scilit.
  • RU2550510C1 - Method for producing ethyl(4e)-5-chlorpent-4-enoate. Google Patents.
  • This compound. PubChem.
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  • polymerisation of alkenes. Chemguide.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. MDPI.
  • CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates. Google Patents.
  • Runaway inhibition of styrene polymerization: A simulation study by chaos divergence theory. ResearchGate.
  • US4501859A - Process for the manufacture of halogenated polymers. Google Patents.
  • Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.GOV.
  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of analytical methods for the comprehensive characterization of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a halogenated unsaturated ester with potential applications in organic synthesis and materials science. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating approach to analysis.

Introduction to this compound

This compound (C9H15ClO2) is a fascinating molecule presenting multiple analytical challenges due to its functional groups: an ester, a vinyl chloride moiety, and a quaternary carbon center.[1][2] Accurate determination of its identity, purity, and impurity profile is critical for its application in any research or development setting. The presence of a reactive vinyl chloride group suggests potential for polymerization or degradation, making robust analytical monitoring essential.[3]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 118427-36-4[1]
Molecular Formula C9H15ClO2[1]
Molecular Weight 190.67 g/mol [1]

Proposed Synthesis and Potential Impurities

A likely synthetic route to this compound could involve the esterification of 4-chloro-2,2-dimethylpent-4-enoic acid with ethanol. The acid itself could be synthesized through various methods, including reactions involving haloalkanes.[4][5] Given this, potential impurities could include:

  • Starting Materials: Unreacted 4-chloro-2,2-dimethylpent-4-enoic acid and ethanol.

  • Byproducts of Esterification: Water, and potentially side-products from competing elimination reactions.

  • Isomers: Positional isomers of the chloro group or double bond.

  • Related Halogenated Compounds: Di-chlorinated or other halogenated byproducts.[6]

The following analytical techniques provide a multi-faceted approach to identifying and quantifying the target molecule and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency (GC) combined with the structural information from mass spectrometry (MS) makes it ideal for both identification and quantification. The choice of a non-polar or mid-polar column is crucial, as the target molecule is relatively non-polar.

Trustworthiness: A self-validating GC-MS protocol involves the use of an internal standard for accurate quantification, bracketing standards to assess instrument drift, and the analysis of blanks to ensure no carryover.

Experimental Protocol
  • Sample Preparation: Dissolve a known mass of the sample in a high-purity solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL. Add an appropriate internal standard (e.g., a long-chain alkane or another ester not present in the sample).

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Expected Mass Spectrum

While a published spectrum for the exact ethyl ester is unavailable, the mass spectrum of the analogous methyl ester, Methyl 4-chloro-2,2-dimethyl-4-pentenoate, provides valuable insight.[7] We can predict the fragmentation pattern for the ethyl ester:

  • Molecular Ion (M+): A peak at m/z 190, with an M+2 isotope peak at m/z 192 in an approximate 3:1 ratio, characteristic of a single chlorine atom.

  • Loss of Ethoxy Group (-OCH2CH3): A fragment at m/z 145.

  • Loss of the Ester Group (-COOCH2CH3): A fragment at m/z 117.

  • McLafferty Rearrangement: Potential for a fragment resulting from the rearrangement and cleavage of the ester.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample Vial GC Vial Sample->Vial Solvent Solvent (e.g., Hexane) Solvent->Vial InternalStd Internal Standard InternalStd->Vial Injector Injector Vial->Injector Injection Column Column Injector->Column Separation MS Ionization & Fragmentation Column->MS Detector Detection MS->Detector Data Data Acquisition Detector->Data NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Picking, Integration, Structural Assignment Processing->Analysis

Caption: NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FTIR is excellent for confirming the presence of the ester and the carbon-carbon double bond.

Trustworthiness: A background spectrum should be collected before analyzing the sample to subtract the contributions from atmospheric CO₂ and water vapor. The ATR (Attenuated Total Reflectance) crystal should be cleaned thoroughly between samples to prevent cross-contamination.

Experimental Protocol
  • Instrument Setup: Perform a background scan on the FTIR spectrometer.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (sp³) stretch2950-2850Strong
C=O (ester) stretch~1735Strong
C=C stretch~1640Medium
C-O (ester) stretch1300-1000Strong
C-Cl stretch850-550Medium-Strong

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For this compound, which is relatively non-polar, reversed-phase HPLC is the method of choice. This technique is particularly useful for quantifying non-volatile impurities such as the starting carboxylic acid.

Trustworthiness: A robust HPLC method will include a system suitability test to ensure the chromatographic system is performing adequately. This involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.

Experimental Protocol
  • Sample Preparation: Dissolve a known mass of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 column is a suitable choice for this non-polar analyte.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A typical gradient might start at 50:50 water:acetonitrile and ramp to 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the analyte absorbs (likely around 210 nm due to the ester carbonyl).

Comparison of Analytical Methods

TechniqueStrengthsLimitationsPrimary Application
GC-MS High sensitivity, excellent for separation of volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.Purity assessment and identification of volatile impurities.
NMR Unambiguous structure elucidation, quantitative capabilities.Lower sensitivity compared to MS, more expensive instrumentation.Definitive structural confirmation.
FTIR Rapid, non-destructive, excellent for functional group identification.Provides limited structural information, not ideal for quantification.Quick confirmation of functional groups.
HPLC Suitable for non-volatile impurities, excellent quantitative accuracy.May have lower resolution for very similar volatile compounds compared to GC.Quantification of non-volatile impurities.

Conclusion

A comprehensive and reliable characterization of this compound requires a multi-technique approach. GC-MS is the workhorse for purity assessment and the identification of volatile impurities. NMR spectroscopy provides the definitive structural confirmation. FTIR offers a rapid check for the key functional groups, and HPLC is essential for the quantification of any non-volatile impurities. By employing these methods in a complementary fashion and adhering to self-validating protocols, researchers can ensure the quality and integrity of their chemical entities.

References

  • PubChem. Vinyl Chloride - Compound Summary.
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A Comparative Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate and Its Analogs for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a research program. Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a versatile allylic chloride, and its analogs represent a class of reagents with significant potential. This guide provides an in-depth, objective comparison of this compound with its structurally similar counterparts, supported by foundational principles of physical organic chemistry and available data. We will delve into the nuances of their reactivity, explore the underlying mechanistic pathways, and provide a framework for selecting the optimal analog for specific synthetic transformations.

Introduction to the Core Scaffold: The 4-Halo-2,2-dimethylpent-4-enoate System

The core structure of these compounds, characterized by a quaternary center at the α-position to the ester and a halogenated vinyl group, presents a unique combination of steric and electronic properties. The gem-dimethyl group provides significant steric hindrance around the α-carbon, influencing the accessibility of the carbonyl group and the potential for enolate formation. The allylic halide moiety is the primary site of reactivity, susceptible to nucleophilic substitution reactions. The nature of the halogen, the ester group, and other substituents can profoundly impact the reactivity and physicochemical properties of the molecule.

Comparative Analysis of Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these analogs is essential for predicting their behavior in different reaction conditions and for developing appropriate purification protocols. The following table summarizes key computed properties for this compound and its selected analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound[1]C₉H₁₅ClO₂190.672.9
Ethyl 4-bromo-2,2-dimethylpent-4-enoateC₉H₁₅BrO₂235.123.1
Mthis compound[2]C₈H₁₃ClO₂176.642.5
Ethyl 2,2-dimethylpent-4-enoateC₉H₁₆O₂156.222.6

Key Insights:

  • Effect of the Halogen: The substitution of chlorine with bromine significantly increases the molecular weight and slightly increases the lipophilicity (as indicated by the higher XLogP3 value). This is an important consideration for downstream processing and purification, as the bromo-analog will have a higher boiling point and may exhibit different solubility profiles.

  • Effect of the Ester Group: Replacing the ethyl ester with a methyl ester decreases the molecular weight and lipophilicity. This seemingly minor change can influence the compound's volatility and its interaction with solvents and stationary phases during chromatography.

  • Absence of Halogen: The non-halogenated analog, Ethyl 2,2-dimethylpent-4-enoate, has the lowest molecular weight and a lower XLogP3 value compared to its halogenated counterparts, highlighting the contribution of the halogen to the overall lipophilicity of the molecule.

Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound and its analogs is dominated by the chemistry of the allylic halide functional group. These compounds can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways. The preferred mechanism is dictated by the nature of the substrate, the nucleophile, the solvent, and the leaving group.

The Role of the Leaving Group: Chloride vs. Bromide

A fundamental principle in nucleophilic substitution reactions is that the rate of reaction is influenced by the ability of the leaving group to depart. In general, weaker bases are better leaving groups. Consequently, bromide is a better leaving group than chloride because hydrobromic acid is a stronger acid than hydrochloric acid.[3] This translates to a faster rate of reaction for the bromo-analog in both Sₙ1 and Sₙ2 reactions.

Experimental Expectation: In a comparative kinetic study, such as the solvolysis in a polar protic solvent, Ethyl 4-bromo-2,2-dimethylpent-4-enoate is expected to exhibit a significantly higher rate constant than this compound.[3][4] This is due to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond.

leaving_group_ability

The Influence of the Ester Moiety: Ethyl vs. Methyl

The difference in the ester group (ethyl vs. methyl) is not expected to have a dramatic impact on the rate of nucleophilic substitution at the allylic position, as it is electronically distant from the reaction center. However, subtle secondary electronic effects and differences in solvation could lead to minor variations in reaction rates.

Experimental Expectation: A kinetic study comparing the solvolysis rates of this compound and Mthis compound would likely reveal very similar rate constants. Any observed differences would be minimal and likely attributable to slight variations in the steric environment or solvation of the transition state.

The Sₙ1 vs. Sₙ2 Manifold

The steric hindrance at the α-position due to the gem-dimethyl group does not directly impact the accessibility of the γ-carbon (the site of nucleophilic attack in an Sₙ2 reaction) or the stability of the allylic carbocation formed in an Sₙ1 reaction. However, the overall substitution pattern of the alkene will influence the preferred pathway.

  • Sₙ1 Pathway: Favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. The allylic carbocation intermediate is stabilized by resonance, making the Sₙ1 pathway a viable option for these compounds.[5]

  • Sₙ2 Pathway: Favored by polar aprotic solvents, strong nucleophiles, and unhindered substrates. The primary nature of the allylic halide in these compounds would typically favor an Sₙ2 reaction.

reaction_pathways

Experimental Protocols: A Guide to Comparative Analysis

To empirically validate the theoretical predictions outlined above, a series of well-controlled experiments are necessary. The following protocols provide a framework for the synthesis, characterization, and kinetic analysis of this compound and its analogs.

General Synthesis of 4-Halo-2,2-dimethylpent-4-enoic Acid Esters

A general and robust method for the synthesis of these compounds involves the esterification of the corresponding carboxylic acid, followed by allylic halogenation.

Step 1: Synthesis of 2,2-dimethyl-4-pentenoic acid

This can be achieved via the condensation of allyl chloride with diethyl malonate, followed by saponification and decarboxylation.

Step 2: Esterification

The resulting carboxylic acid can be esterified using standard methods, such as Fischer esterification with the appropriate alcohol (ethanol or methanol) in the presence of a catalytic amount of strong acid.

Step 3: Allylic Halogenation

The ester is then subjected to allylic halogenation using a suitable reagent. For chlorination, N-chlorosuccinimide (NCS) can be employed, while N-bromosuccinimide (NBS) is used for bromination. These reactions are typically initiated by light or a radical initiator.

Characterization

Thorough characterization of the synthesized compounds is crucial. The following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compounds and can be used to assess purity.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the product.[2]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the carbon-carbon double bond.

Kinetic Studies: Comparative Solvolysis

A comparative solvolysis experiment is a straightforward method to quantify the relative reactivity of the chloro and bromo analogs.

Protocol:

  • Prepare equimolar solutions of this compound and Ethyl 4-bromo-2,2-dimethylpent-4-enoate in a suitable polar protic solvent (e.g., 80% ethanol/20% water).

  • Maintain the reaction mixtures at a constant temperature in a thermostatted bath.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a large volume of cold acetone).

  • Titrate the liberated acid (HCl or HBr) with a standardized solution of sodium hydroxide using a suitable indicator.

  • Calculate the first-order rate constant (k) for each reaction by plotting ln([Substrate]t/[Substrate]₀) versus time.

Expected Outcome: The calculated rate constant for the bromo-analog will be significantly higher than that of the chloro-analog, providing quantitative evidence for the superior leaving group ability of bromide.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of this compound with its key analogs. The choice between these reagents will be dictated by the specific requirements of the synthetic target. The bromo-analog offers enhanced reactivity, which can be advantageous for sluggish transformations, while the chloro-analog may be preferred for reasons of cost or stability. The ester functionality offers a handle for further modifications, with the choice between ethyl and methyl esters often being a matter of synthetic convenience.

Future research in this area could focus on expanding the library of analogs to include different ester groups, substituents on the gem-dimethyl carbon, and alternative halogens. Detailed kinetic studies under a wider range of conditions, including different nucleophiles and solvent systems, would provide a more complete picture of the reactivity of this versatile class of compounds and enable their more effective application in the synthesis of complex molecules.

References

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  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
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  • Synthesis of (±)-4-alkanolides from pent-4-enoic acid.
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  • 4,4-Dimethyl-2-pentenoic acid ethyl ester. PubChem. [Link]
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Topic: Navigating Synthetic Equivalents: A Comparative Guide to Alternatives for Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of molecular design and synthesis, the selection of appropriate building blocks is a critical determinant of a project's success. Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a functionalized intermediate whose structure is valuable for constructing more complex molecules. The vinyl chloride offers a handle for carbon-carbon bond formation, while the gem-dimethyl group—a common motif in natural products—can enhance biological activity, metabolic stability, and binding affinity through conformational restriction.[1][2][3][4] However, the inherent reactivity of the C-Cl bond, potential synthetic challenges, or the need for alternative coupling strategies often compels chemists to seek more efficient or versatile synthetic equivalents.

This guide provides a comprehensive comparison of viable synthetic alternatives to this compound. We will dissect the synthetic protocols, compare performance based on established chemical principles, and explore the mechanistic underpinnings that dictate their utility. The objective is to provide a decision-making framework for selecting the optimal reagent for your specific synthetic challenge.

The Rationale for Seeking Alternatives

The utility of a vinyl halide in palladium-catalyzed cross-coupling reactions is inversely proportional to the strength of its carbon-halogen bond. This reactivity trend is generally accepted as I > Br > OTf (triflate) > Cl.[5][6][7] The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the Pd(0) center. The stronger C-Cl bond requires more forcing conditions (higher temperatures, stronger bases, and specialized ligands) to achieve this step, which can limit functional group tolerance and overall efficiency.[8][9][10][11] Therefore, exploring alternatives with more reactive C-X bonds or entirely different coupling handles is a logical and often necessary strategic pivot.

Comparative Analysis of Key Alternatives

We will focus on two primary classes of alternatives: other vinyl halides with enhanced reactivity and organometallic derivatives designed for specific, highly efficient coupling reactions.

Alternative 1: The Bromo-Analogue for Enhanced Suzuki-Miyaura Coupling

Ethyl 4-bromo-2,2-dimethylpent-4-enoate is the most direct analogue, replacing the chloro group with a bromo substituent. The significantly weaker C-Br bond makes it a superior substrate for Suzuki-Miyaura couplings, allowing for milder reaction conditions and often leading to higher yields.[5][7]

This synthesis is predicated on the allylic bromination of a readily prepared alkene precursor. The choice of N-Bromosuccinimide (NBS) is standard for achieving high selectivity for allylic C-H bromination over alkene bromination, especially at low concentrations, with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.

  • Precursor Synthesis: Ethyl 2,2-dimethyl-4-pentenoate is first synthesized via Fischer esterification of 2,2-dimethyl-4-pentenoic acid.

  • Allylic Bromination: To a solution of ethyl 2,2-dimethyl-4-pentenoate (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.05 equiv.).

  • Reaction Execution: Reflux the mixture under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS. The solid succinimide byproduct will float to the surface upon completion.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

The C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), facilitating a more rapid oxidative addition to the Pd(0) catalyst. This kinetic advantage translates to lower required temperatures and a broader tolerance for sensitive functional groups elsewhere in the coupling partners.

Alternative 2: The Stannyl-Derivative for Stille Coupling

Ethyl 2,2-dimethyl-4-(tributylstannyl)pent-4-enoate is an organometallic alternative designed for the Stille cross-coupling reaction. The Stille coupling is renowned for its exceptional functional group tolerance and mild, neutral reaction conditions, though it is hampered by the toxicity and purification challenges associated with organotin compounds.[12][13]

The most direct route is the hydrostannylation of the corresponding terminal alkyne. This reaction can be catalyzed by palladium complexes or initiated by radicals to provide the vinylstannane.[14][15][16]

  • Precursor Synthesis: Prepare ethyl 2,2-dimethyl-4-pentynoate from commercially available starting materials.

  • Hydrostannylation: In a flame-dried flask under an inert atmosphere, dissolve ethyl 2,2-dimethyl-4-pentynoate (1.0 equiv.) in anhydrous toluene.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.1 equiv.) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).

  • Reaction Execution: Heat the mixture at 60-80 °C and monitor by TLC or GC-MS until the starting alkyne is consumed.

  • Purification: Cool the reaction, concentrate it under reduced pressure, and directly purify the residue by flash column chromatography (silica gel, often pre-treated with triethylamine to prevent protodestannylation) to afford the vinylstannane product.

The Stille coupling's catalytic cycle relies on a transmetalation step where the vinyl group is transferred from tin to the palladium center.[12][17] This step is typically fast and irreversible. The key advantage here is the stability of organostannanes to a wide range of reagents, allowing for their use in complex, multi-step syntheses where other reactive intermediates might fail.[18]

Quantitative Performance Comparison

FeatureEthyl 4-chloro-…-enoateEthyl 4-bromo-…-enoateEthyl 4-(tributylstannyl)-…-enoate
Primary Coupling Reaction Suzuki, Heck (challenging)Suzuki, Heck (efficient)Stille
Relative Reactivity LowHighVery High (in Stille)
Typical Conditions High Temp, Strong Base, Specialized LigandsMild Temp, Standard BasesMild, often Neutral Conditions
Functional Group Tolerance ModerateGoodExcellent
Toxicity/Byproducts ModerateModerateHigh (Organotin reagents are toxic)
Atom Economy GoodGoodPoor (Stoichiometric tin waste)

Visualization of Synthetic Strategies

The choice of synthetic equivalent is dictated by the desired bond-forming reaction. This can be visualized as a strategic decision point in a synthetic plan.

G cluster_0 Precursor Synthesis cluster_1 Alternative Synthesis Start 2,2-dimethyl-4-pentenoic acid or alkyne equivalent Alkene Ethyl 2,2-dimethyl-4-pentenoate Start->Alkene Alkyne Ethyl 2,2-dimethyl-4-pentynoate Start->Alkyne Chloro This compound Alkene->Chloro  Allylic  Chlorination Bromo Ethyl 4-bromo-2,2-dimethylpent-4-enoate Alkene->Bromo  Allylic  Bromination (NBS) Stannyl Ethyl 4-(tributylstannyl)-...-enoate Alkyne->Stannyl  Hydrostannylation  (Bu3SnH, Pd cat.) caption Synthetic pathways to key intermediates.

Caption: Synthetic pathways to key intermediates.

The selection process can be further illustrated with a decision-making diagram.

G Start Desired C-C Coupling? Suzuki Suzuki-Miyaura Start->Suzuki Stille Stille Start->Stille Other Other (e.g., Heck) Start->Other Bromo Use Bromo-Analogue (High Reactivity) Suzuki->Bromo Stannyl Use Stannyl-Analogue (High F.G. Tolerance) Stille->Stannyl Other->Bromo Preferred Chloro Use Chloro-Analogue (Cost-effective, but challenging) Other->Chloro Possible

Caption: Decision matrix for selecting the optimal synthetic equivalent.

Conclusion

While this compound is a viable building block, its synthetic utility can be significantly enhanced by considering more reactive or specialized alternatives. For Suzuki-Miyaura couplings, the bromo-analogue offers a clear advantage in reactivity, enabling milder conditions and potentially higher yields. For complex syntheses demanding supreme functional group tolerance, the stannyl-derivative is an excellent choice for Stille couplings, provided the challenges of tin toxicity and purification are managed. The choice is not merely one of reagent, but of strategy; a careful analysis of the target molecule's complexity, the desired reaction conditions, and the overall synthetic sequence will guide the judicious selection of the optimal building block for success.

References

  • Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]
  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.Journal of Medicinal Chemistry, 2018, 61(6), 2166-2210. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Ackermann, L., et al. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
  • Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Talele, T. T. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.
  • Stille Coupling. OpenOChem Learn. [Link]
  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.PubMed, 2018. [Link]
  • Ackermann, L., et al. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Skrydstrup, T., et al. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions.Molecules, 2022, 27(21), 7431. [Link]
  • Maleczka, R. E., & Terstiege, I. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin.The Journal of Organic Chemistry, 1998, 63(26), 9622-9623. [Link]
  • Brown, H. C., & Zweifel, G. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation.Organic Syntheses, 2023, 100, 327-346. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Zhang, X., et al. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability.ScienceOpen, 2023. [Link]
  • Application of gem-dimethyl groups.
  • Scheme 2. Preparation of vinyl stannane 2.
  • Smith, A. B., & O'Malley, S. J. Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes.Advanced Synthesis & Catalysis, 2023, 365(9), 1602-1606. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach AB. [Link]

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A Comparative Guide to Purity Assessment of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a halogenated unsaturated ester, serves as a versatile intermediate in organic synthesis. Its reactivity, dictated by the chloro, ester, and alkene functional groups, also predisposes it to a unique profile of potential impurities arising from its synthesis and degradation.

This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on established principles and exemplary data.

The Analyte: this compound

Molecular Formula: C₉H₁₅ClO₂ Molecular Weight: 190.67 g/mol [1] Structure:

The synthesis of this molecule likely involves a variation of the Reformatsky reaction, where an α-haloester reacts with a ketone or aldehyde in the presence of a metal like zinc.[2][3][4][5][6] This synthetic route can introduce specific impurities, such as unreacted starting materials, byproducts from side reactions (e.g., self-condensation of the ester), or isomers. The stability of the vinyl chloride moiety and the ester group under different analytical conditions is a key consideration in method selection.

Comparative Overview of Analytical Methods

The choice of an analytical method for purity determination is a critical decision driven by the physicochemical properties of the analyte and the specific information required.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei.
Analyte Volatility RequiredNot requiredNot required
Typical Impurity Detection Volatile impurities, isomers, residual solvents.Non-volatile impurities, isomers, degradation products.Structural isomers, residual solvents, and any proton-containing impurity.
Quantification Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.Can be a primary ratio method using a certified internal standard.[7]
Structural Information Limited (retention time). Mass spectrometry (MS) coupling provides structural data.Limited (retention time). UV and MS detection provide some structural clues.Provides detailed structural information and quantification in a single experiment.
Sample State DestructiveNon-destructive (sample can be collected post-column).Non-destructive.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[6] For this compound, its moderate volatility makes it a suitable candidate for GC analysis. The presence of a halogen atom suggests that an Electron Capture Detector (ECD) could be employed for high sensitivity, although a Flame Ionization Detector (FID) is more common for general purity assessment.

Experimental Protocol: GC-FID

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph with FID

  • Capillary Column: SE-54 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar to mid-polar column.

Reagents:

  • High-purity nitrogen or helium (carrier gas)

  • High-purity hydrogen and air (for FID)

  • Ethyl acetate (HPLC grade) as solvent

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample in ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis:

    • The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Expected Performance and Causality
  • Separation: The non-polar to mid-polar stationary phase (SE-54) is chosen to separate compounds based on their boiling points and slight polarity differences. Isomeric impurities may have slightly different retention times.

  • Detection: The FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon. This makes it suitable for purity assessment by area percent, assuming similar response factors for closely related impurities.

  • Limitations: Thermally labile impurities might degrade in the hot injector or column, leading to inaccurate results. The method's accuracy relies on the assumption that all impurities are volatile and detectable by FID.

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Weigh sample and dissolve in Ethyl Acetate Inject Inject 1 µL into GC Prep->Inject Separate Separation on SE-54 Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Workflow for GC-FID Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally unstable.[8] For this compound, reversed-phase HPLC is the method of choice, separating the analyte and its impurities based on their hydrophobicity.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Data Analysis:

    • Purity is determined by area normalization, similar to the GC method.

Expected Performance and Causality
  • Separation: The C18 stationary phase retains non-polar compounds. The acetonitrile/water mobile phase allows for the elution of the analyte and separation from more polar or less polar impurities. This method is particularly effective for separating isomers that may have very similar boiling points but different polarities.

  • Detection: The ester carbonyl group provides sufficient chromophore for UV detection at low wavelengths (around 210 nm). This provides good sensitivity for the main analyte and related impurities.

  • Advantages: The mild conditions of HPLC prevent thermal degradation of the analyte. It is also capable of detecting a broader range of impurities, including those that are not volatile enough for GC.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh sample and dissolve in Acetonitrile Inject Inject 10 µL into HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result Masses Accurate Masses (Analyte & Standard) Formula Purity Formula Masses->Formula Integrals NMR Signal Integrals (Analyte & Standard) Integrals->Formula Constants Known Constants (MW, N, Purity of Standard) Constants->Formula Purity Absolute Purity (%) Formula->Purity

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate Derivatives: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. X-ray crystallography remains the gold standard for providing this definitive structural information.[1] This guide provides a comprehensive overview of the methodologies involved in the X-ray crystallographic analysis of ethyl 4-chloro-2,2-dimethylpent-4-enoate and its derivatives, a class of compounds with potential applications in organic synthesis.

While, to date, no specific crystallographic data for this compound itself is publicly available in crystallographic databases, this guide will use the structurally related compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate , as a case study to illustrate the experimental workflow, data analysis, and the principles of comparative structural analysis.[2][3]

The Significance of Structural Analysis for Halogenated Enoates

Halogenated organic compounds are of significant interest due to the unique physicochemical properties imparted by the halogen atom(s).[4] These properties can influence a molecule's reactivity, lipophilicity, and metabolic stability, all critical parameters in drug design. Furthermore, halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can play a crucial role in molecular recognition and crystal packing.[5] A detailed crystallographic study of a series of derivatives allows for a systematic investigation of how modifications to the molecular structure affect its conformation and intermolecular interactions, providing invaluable insights for molecular engineering.

Experimental Workflow: From Crystal to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and expertise. The general workflow is outlined below.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Growth Single Crystal Growth Optimization->Growth Mounting Crystal Mounting Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (e.g., SHELXS) Integration->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Analysis Validation->Analysis Comparative Structural Analysis

Caption: Figure 1: A generalized workflow for the X-ray crystallographic analysis of small organic molecules.

Synthesis and Purification

The first step involves the synthesis of the target compound and its derivatives.[6] Purity is of utmost importance for successful crystallization. Standard organic chemistry techniques such as column chromatography, recrystallization, and sublimation are employed to obtain highly pure material.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] The process involves slowly increasing the concentration of the solute in a solution to the point of supersaturation, where crystal nucleation and growth can occur.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Preparation of the Reservoir Solution: A solvent in which the compound is sparingly soluble (the precipitant) is placed in the bottom of a sealed well.

  • Preparation of the Drop: A concentrated solution of the purified compound is mixed with the reservoir solution in a small drop on a coverslip.

  • Equilibration: The sealed well is incubated at a constant temperature. The solvent from the drop slowly evaporates and diffuses into the reservoir, gradually increasing the concentration of the compound in the drop.

  • Crystal Growth: If the conditions are optimal, single crystals will form in the drop over a period of days to weeks.

Common techniques for crystallization of small organic molecules include slow evaporation, solvent layering, and vapor diffusion (hanging or sitting drop). A screening of various solvents, concentrations, and temperatures is typically necessary to identify suitable crystallization conditions.[7]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies until the model converges.

Case Study: Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate

The crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate provides a concrete example of the type of data obtained from a crystallographic study.[2][3]

Crystallographic Data
ParameterValue[2][3]
Chemical FormulaC₁₃H₁₃ClO₄
Molecular Weight268.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4557 (4)
b (Å)16.6411 (7)
c (Å)8.4319 (3)
β (°)105.644 (2)
Volume (ų)1277.64 (9)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.045
wR-factor0.135
Key Structural Features

The analysis of the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate reveals several important features. The molecule is not perfectly planar, with a dihedral angle of 54.10 (5)° between the chlorobenzene ring and the 4-methoxy-2-oxobut-3-enoate ethyl ester residue.[2][3] This twist is likely influenced by the crystal packing forces.

The crystal packing is dominated by weak non-classical C-H···O hydrogen bonds, which connect the molecules into a supramolecular layer.[2][3]

A Guide to Comparative Structural Analysis

If crystallographic data for a series of this compound derivatives were available, a comparative analysis would provide a wealth of information. The following aspects would be compared:

Comparative_Analysis Figure 2: Logic of Comparative Crystallographic Analysis cluster_derivatives Crystallographic Data of Derivatives cluster_parameters Parameters for Comparison cluster_insights Derived Insights Derivative1 Derivative 1 UnitCell Unit Cell Parameters & Space Group Derivative1->UnitCell BondLengths Bond Lengths & Angles Derivative1->BondLengths TorsionAngles Torsion Angles Derivative1->TorsionAngles Interactions Intermolecular Interactions (e.g., Halogen Bonding) Derivative1->Interactions Derivative2 Derivative 2 Derivative2->UnitCell Derivative2->BondLengths Derivative2->TorsionAngles Derivative2->Interactions DerivativeN Derivative n DerivativeN->UnitCell DerivativeN->BondLengths DerivativeN->TorsionAngles DerivativeN->Interactions Conformation Conformational Changes UnitCell->Conformation Packing Crystal Packing Motifs UnitCell->Packing SAR Structure-Activity Relationships (SAR) UnitCell->SAR BondLengths->Conformation BondLengths->Packing BondLengths->SAR TorsionAngles->Conformation TorsionAngles->Packing TorsionAngles->SAR Interactions->Conformation Interactions->Packing Interactions->SAR

Caption: Figure 2: A diagram illustrating the logical flow of a comparative structural analysis.

  • Unit Cell Parameters and Space Group: A comparison of the unit cell dimensions and space groups can reveal if the derivatives are isostructural. Isostructural crystals have similar packing arrangements, suggesting that the structural modifications did not significantly alter the overall crystal packing.

  • Bond Lengths and Angles: Small but significant changes in bond lengths and angles can indicate electronic effects of different substituents. For example, the introduction of an electron-withdrawing group could shorten adjacent bonds.

  • Torsion Angles and Molecular Conformation: The conformation of a flexible molecule can be significantly influenced by its substituents. A comparison of torsion angles across a series of derivatives would reveal how different functional groups affect the molecule's three-dimensional shape. This is particularly important for understanding how a molecule might fit into the active site of a protein.

  • Intermolecular Interactions: A detailed analysis of the intermolecular interactions in the crystal lattice is crucial. This includes classical hydrogen bonds, weaker C-H···O interactions, and, importantly for this class of compounds, halogen bonds. The presence, strength, and geometry of these interactions determine the crystal packing and can be correlated with physical properties such as melting point and solubility. The importance of halogen bonding increases with the polarizability of the halogen (F < Cl < Br < I).[5]

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of organic molecules. While specific crystallographic data for this compound and its derivatives are not yet available, this guide has outlined the established methodologies for such an investigation. By applying these techniques, researchers can gain profound insights into the structure-property relationships of this and other important classes of molecules, thereby accelerating the discovery and development of new chemical entities.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
  • This compound - C9H15ClO2 | CSCS00000085183. Chemspace. [Link]
  • This compound | C9H15ClO2 | CID 3653118. PubChem. [Link]
  • Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. (2014).
  • Ethyl 4-chloro-2-methylbut-2-enoate | C7H11ClO2 | CID 53845033. PubChem. [Link]
  • Search - Access Structures. CCDC. [Link]
  • (PDF) Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate.
  • (PDF) (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate.
  • (E)-4-chloro-2-methylpent-2-enoic acid | C6H9ClO2 | CID 19789213. PubChem. [Link]
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). Journal of the American Chemical Society. [Link]
  • Synthesis, Properties, and Structures of Functionalized Peri-Xanthenoxanthene. (2013). Organic Letters. [Link]
  • X-Ray Crystallography of Chemical Compounds. (2012). Methods in Molecular Biology. [Link]
  • Halogenated Metal-Organic Framework Glasses and Liquids. (2020). Journal of the American Chemical Society. [Link]
  • Organic Compounds Containing Halogen
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

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A Comparative Benchmarking of Synthetic Routes to Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, incorporating a reactive vinyl chloride moiety and a sterically hindered ester, makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds.[1] This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, offering experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 118427-36-4
Molecular Formula C₉H₁₅ClO₂
Molecular Weight 190.67 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~210 °C at 760 mmHg
Density ~1.02 g/cm³
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane)

(Data sourced from Benchchem)[1]

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes have been identified for the preparation of this compound:

  • Direct Alkylation of an Ester Enolate: This approach involves the formation of a lithium enolate from ethyl isobutyrate, which is subsequently alkylated with an appropriate electrophile.

  • Malonic Ester Synthesis followed by Decarbalkoxylation: A more classical approach utilizing the alkylation of a malonic ester derivative, followed by a decarbalkoxylation step to yield the final product.

The following sections will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis.

Route 1: Direct Alkylation of Ethyl Isobutyrate Enolate

This modern and efficient route relies on the deprotonation of ethyl isobutyrate using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate is then reacted in situ with 2,3-dichloroprop-1-ene to yield the target molecule.

Mechanistic Rationale

The causality behind this experimental design lies in the controlled generation of a specific enolate isomer. Ethyl isobutyrate, having only one type of alpha-hydrogen, forms a single enolate upon deprotonation, thus avoiding issues with regioselectivity. The use of a strong, bulky base like LDA at low temperatures (-78 °C) ensures rapid and complete enolate formation while minimizing self-condensation of the ester. The subsequent SN2 reaction with 2,3-dichloroprop-1-ene proceeds at the less hindered allylic carbon, leading to the desired product.

Experimental Protocol
  • Materials:

    • Ethyl isobutyrate

    • Lithium diisopropylamide (LDA) (2M solution in THF)

    • 2,3-Dichloroprop-1-ene

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: [2][3]

    • To a solution of tetrahydrofuran (500 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add lithium diisopropylamide (150 mL, 0.3 mol, 2M in THF).

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add ethyl isobutyrate (33 g, 0.284 mol) dropwise, ensuring the internal temperature remains below -60 °C.

    • After the addition is complete, stir the mixture at -70 to -65 °C for 20 minutes.

    • Add 2,3-dichloroprop-1-ene (31 g, 0.279 mol) dropwise to the reaction mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification.

Workflow Diagram

G cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Workup A Ethyl Isobutyrate in THF C Cool to -78 °C A->C B LDA in THF B->C D Add Ethyl Isobutyrate C->D E Stir at -70 °C D->E F Add 2,3-Dichloroprop-1-ene E->F G Warm to RT, Stir 18h F->G H Quench with aq. NH4Cl G->H I Extract with DCM H->I J Dry and Concentrate I->J K This compound J->K G cluster_reaction Decarbalkoxylation cluster_workup Workup and Purification A Substituted Malonic Ester in DMSO B Add LiCl and H2O A->B C Reflux at ~189 °C for 25h B->C D Aqueous Workup and Extraction C->D E Purification (Distillation/Chromatography) D->E F This compound E->F

Sources

A Comparative Guide to Catalytic Systems for Reactions of Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Strategies for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-chloro-2,2-dimethylpent-4-enoate

This compound is a functionalized organic ester with significant potential as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive vinyl chloride and a quaternary carbon center, makes it a valuable synthon for introducing sterically demanding fragments and for constructing intricate molecular architectures. The presence of both an electrophilic carbon at the vinyl chloride and a nucleophilic precursor at the ester enolate position allows for a diverse range of chemical transformations.

The primary synthetic utility of this substrate lies in its ability to participate in carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. The steric hindrance around the double bond, however, necessitates careful selection of the catalytic system to achieve efficient and selective transformations. This guide will focus on the comparative performance of palladium and nickel-based catalytic systems for such reactions, and will also touch upon other potential transformations.

Synthesis of this compound

A robust and scalable synthesis of the starting material is a critical first step in any synthetic campaign. A documented method for the preparation of this compound involves the alkylation of an ester enolate with a suitable electrophile.[2]

Experimental Protocol: Synthesis of this compound[2]
  • Enolate Formation: To a solution of ethyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium diisopropylamide (LDA) (2 M in THF, 1.2 eq) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 2,3-dichloroprop-1-ene (1.0 eq) to the reaction mixture at -78 °C.

  • Warm to Room Temperature: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 12 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Synthetic pathway for this compound.

Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions

The vinyl chloride moiety in this compound is a prime handle for transition metal-catalyzed cross-coupling reactions. Both palladium and nickel-based systems are viable options, with the choice often depending on the specific coupling partners, cost considerations, and desired functional group tolerance.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, offering a broad scope and high functional group tolerance. For sterically hindered vinyl chlorides, the choice of ligand is paramount to achieving good catalytic activity.

Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron reagent. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts. This can be advantageous for challenging substrates, though the preparation and handling of organozinc reagents require more stringent anhydrous conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference (Analogous Systems)
Suzuki-Miyaura
Pd(OAc)₂SPhosCsFIsopropanol80Good
Pd(PPh₃)₄(t-Bu)₃PK₃PO₄Toluene/H₂O100Moderate-Good[1]
Negishi
Pd(P(t-Bu)₃)₂--THF25-66High[2]
PdCl₂(dppf)--THF66Good
Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They often excel in the activation of challenging C-Cl bonds.

Suzuki-Miyaura Coupling: Nickel catalysts can be particularly effective for the coupling of vinyl chlorides, often operating under milder conditions than palladium systems.

Reductive Cross-Coupling: An attractive feature of some nickel-catalyzed systems is the ability to perform reductive cross-couplings between two different electrophiles, avoiding the pre-formation of organometallic reagents.

Catalyst SystemLigandReductantSolventTemp (°C)Yield (%)Reference (Analogous Systems)
Suzuki-Miyaura
NiCl₂(PCy₃)₂--t-Amyl alcohol100Good
Ni(acac)₂Xantphos-THF60Good
Reductive Coupling
NiCl₂(dme)Chiral Bis(oxazoline)Mn⁰DMA25Good

dot graphdot { rankdir="LR"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (Exemplary)

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a sterically hindered vinyl chloride, adapted from literature on analogous systems.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.5 eq), cesium fluoride (2.0 eq), and this compound (1.0 eq).

  • Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous isopropanol.

  • Addition of Catalyst: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Potential Intramolecular Reactions

The structure of this compound also lends itself to potential intramolecular cyclization reactions, which are powerful methods for the construction of cyclic frameworks.

Intramolecular Heck Reaction: An intramolecular Heck reaction could potentially lead to the formation of a five-membered ring system. The success of such a reaction would be highly dependent on the choice of catalyst and reaction conditions to favor the intramolecular pathway over intermolecular side reactions.

Radical Cyclization: Radical-mediated cyclizations could also be envisioned, potentially initiated by a single-electron transfer (SET) process from a suitable reductant in the presence of a transition metal catalyst.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its sterically hindered vinyl chloride moiety can be effectively functionalized using a variety of transition metal-catalyzed cross-coupling reactions. Palladium-based systems with bulky phosphine ligands and nickel-based catalysts both offer viable routes to C-C bond formation, with the optimal choice depending on the specific synthetic goals and constraints. The potential for intramolecular cyclization reactions further enhances the synthetic utility of this substrate. This guide provides a foundation for researchers to design and execute efficient and selective catalytic transformations involving this important chemical intermediate.

References

  • Google Patents. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases.
  • Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • Wikipedia. Negishi coupling. [Link]
  • PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
  • ResearchGate. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P( t -Bu) 3 )
  • PubMed Central (PMC). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. [Link]
  • PubMed. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents. [Link]
  • ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. [Link]
  • Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. [Link]

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Evaluating the Efficacy of Ethyl 4-chloro-2,2-dimethylpent-4-enoate as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive evaluation of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a versatile yet specific synthetic intermediate. Herein, we dissect its chemical reactivity, explore its applications, and objectively compare its performance against viable alternatives, supported by experimental data and protocols to inform your synthetic strategy.

Introduction: Unveiling a Unique Allylic Chloride

This compound (CAS 118427-36-4) is a bifunctional organic molecule featuring a sterically hindered ester moiety and a reactive vinyl chloride.[1][2] Its molecular formula is C₉H₁₅ClO₂, and it has a molecular weight of 190.67 g/mol .[1] This unique combination of a quaternary center adjacent to the ester and a terminal chlorinated double bond bestows upon it distinct reactivity profiles, making it a subject of interest for the synthesis of novel carbocyclic and heterocyclic frameworks.

The presence of the gem-dimethyl group provides steric shielding, influencing the regioselectivity of reactions at the ester and the double bond. The vinyl chloride moiety, an allylic chloride equivalent, is the primary site of reactivity, susceptible to a range of nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This guide will delve into the practical applications of this intermediate, with a focus on its utility in constructing five-membered rings, a common motif in natural products and pharmaceutical agents.

Core Applications and Mechanistic Considerations

The primary synthetic utility of this compound lies in its role as a precursor for the construction of functionalized cyclopentene rings and heterocyclic systems.

Synthesis of Substituted Cyclopentenes via [4+1] Annulation

One of the key applications of this intermediate is in [4+1] annulation strategies for the synthesis of substituted cyclopentenes. In this approach, the four-carbon backbone of the ester reacts with a single-carbon component. A common strategy involves the alkylation of an active methylene compound with this compound, followed by an intramolecular cyclization.

The mechanism proceeds through the initial deprotonation of an active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the allylic chloride of this compound. The resulting intermediate, now containing both the ester and the malonate functionalities, can be induced to cyclize under basic or acidic conditions to form a highly functionalized cyclopentene ring.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization Active Methylene Active Methylene Compound (e.g., Diethyl Malonate) Enolate Enolate Intermediate Active Methylene->Enolate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Enolate Alkylated_Intermediate Alkylated Intermediate Enolate->Alkylated_Intermediate SN2 Attack Target This compound Target->Alkylated_Intermediate Cyclopentene Functionalized Cyclopentene Alkylated_Intermediate->Cyclopentene Intramolecular Cyclization Cyclization_Base Base or Acid Cyclization_Base->Cyclopentene

Caption: General workflow for cyclopentene synthesis.

Precursor to Heterocyclic Compounds

The electrophilic nature of the vinyl chloride in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds.[1] For instance, reaction with binucleophiles such as hydrazines can lead to the formation of pyrazole derivatives. The initial nucleophilic attack by one nitrogen of the hydrazine on the vinyl chloride, followed by an intramolecular condensation involving the ester group, would lead to the cyclized product.

Comparative Analysis with Alternative Intermediates

The efficacy of a synthetic intermediate is best understood through comparison with alternative building blocks that can achieve similar synthetic transformations.

IntermediateStructureKey FeaturesAdvantagesDisadvantages
This compound CCOC(=O)C(C)(C)CC(=C)ClGem-dimethyl group, vinyl chlorideSteric hindrance can lead to higher regioselectivity.Reduced reactivity due to steric bulk; higher cost.[1]
Ethyl 4-bromopent-4-enoate CCOC(=O)CH2CH2C(=C)BrVinyl bromideHigher reactivity of the C-Br bond compared to C-Cl.Potentially lower stability; different regioselectivity in the absence of gem-dimethyl groups.
Ethyl 4-tosyloxypent-4-enoate CCOC(=O)CH2CH2C(=C)OTsVinyl tosylateExcellent leaving group; can be prepared from the corresponding alcohol.Often requires an additional synthetic step to prepare the tosylate.

Rationale for Comparison: The choice between a chloride, bromide, or tosylate as the leaving group significantly impacts the reactivity of the intermediate. Bromides are generally more reactive than chlorides in nucleophilic substitutions due to the weaker C-Br bond.[3] Tosylates are excellent leaving groups, often providing cleaner reactions and higher yields, but their preparation adds a step to the synthetic sequence. The gem-dimethyl group in the target compound is a key structural feature that differentiates it from simpler analogues, influencing both steric accessibility and the stability of potential intermediates.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis.

Protocol 1: Alkylation of Diethyl Malonate

Objective: To synthesize diethyl 2-(4-ethoxycarbonyl-4,4-dimethylbut-1-en-2-yl)malonate, a precursor for a functionalized cyclopentenone.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting enolate solution back to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired alkylated product should be obtained as a colorless oil. The yield will be dependent on the precise reaction conditions and purification.

Protocol 2: Intramolecular Cyclization to a Cyclopentenone Precursor

Objective: To synthesize a substituted cyclopentanone via intramolecular Dieckmann condensation of the product from Protocol 1.

Materials:

  • Diethyl 2-(4-ethoxycarbonyl-4,4-dimethylbut-1-en-2-yl)malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the product from Protocol 1 in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The resulting crude cyclopentanone can be further purified and hydrolyzed/decarboxylated to the corresponding cyclopentenone.

G Start Start: This compound + Diethyl Malonate Alkylation Alkylation (Protocol 1) Start->Alkylation Intermediate Alkylated Diester Alkylation->Intermediate Cyclization Intramolecular Cyclization (Protocol 2) Intermediate->Cyclization Product Functionalized Cyclopentanone Cyclization->Product

Caption: Experimental workflow for cyclopentanone synthesis.

Conclusion and Future Outlook

This compound presents itself as a specialized synthetic intermediate with clear potential in the construction of sterically hindered carbocyclic and heterocyclic systems. Its gem-dimethyl group offers a handle for controlling regioselectivity, a valuable attribute in multi-step synthesis. While its reactivity is somewhat attenuated compared to its bromo- and tosyl-analogs, this can be advantageous in preventing side reactions.

The higher cost and limited documented applications suggest that its use is likely to be in niche areas where the specific substitution pattern it provides is crucial. Future research could focus on expanding its reaction scope, particularly in palladium-catalyzed cross-coupling reactions, and in the synthesis of novel bioactive molecules. For researchers in drug discovery and natural product synthesis, this compound should be considered a valuable, albeit specialized, tool in their synthetic arsenal.

References

  • Pharmaffiliates. 4-Chloro-2,2-dimethyl-4-pentenoic Acid Ethyl Ester. [Link]
  • Doubleday, W. W.; Thoen, J. C.; Le, H. V. Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. 2014, 79 (14), 6666–6673. [Link]
  • Doubleday, W. W.; Thoen, J. C.; Le, H. V. Effect of Allylic Groups on SN2 Reactivity. PMC. [Link]
  • Ciofini, I.; de Visser, S. P.; Re, N. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. 2017, 4 (1), 47-56. [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations: A Comparative Study of Ethyl 4-chloro-2,2-dimethylpent-4-enoate and a Structural Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of performing and analyzing quantum chemical calculations on Ethyl 4-chloro-2,2-dimethylpent-4-enoate. In the absence of extensive experimental data for this specific molecule, we will generate comparative computational data against a close structural analog, Ethyl 2,2-dimethylpent-4-enoate, to elucidate the electronic and steric effects of the chloro substituent on the vinyl group. This approach is designed for researchers, scientists, and drug development professionals seeking to understand and predict molecular properties and reactivity through computational methods.

Introduction: The "Why" Behind the "How"

This compound is a halogenated ester with several features of interest for theoretical study, including a sterically hindered ester group and a substituted vinyl chloride moiety. Quantum chemical calculations offer a powerful lens to investigate its electronic structure, reactivity, and spectroscopic properties. By comparing it to a non-halogenated counterpart, we can isolate the influence of the chlorine atom on the molecule's frontier molecular orbitals, electrostatic potential, and vibrational frequencies. This comparative approach provides a robust framework for understanding structure-property relationships, a cornerstone of rational molecular design.

Experimental Design: A Self-Validating Computational Workflow

Our computational protocol is designed to be a self-validating system. We will employ Density Functional Theory (DFT), a widely used and versatile quantum chemical method that provides a good balance between accuracy and computational cost. The choice of functional and basis set is critical and will be justified based on their proven performance for organic molecules.

Computational Workflow Overview

The following diagram outlines the key steps in our computational investigation.

G cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Comparison mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization mol_build->geom_opt Input Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries struct_anal Structural Parameter Analysis geom_opt->struct_anal pop_anal Population Analysis freq_calc->pop_anal Verified Minima spec_anal Spectroscopic Data Interpretation freq_calc->spec_anal solv_calc Solvation Modeling (Optional) pop_anal->solv_calc electro_anal Electronic Property Analysis pop_anal->electro_anal comp_anal Comparative Analysis struct_anal->comp_anal electro_anal->comp_anal spec_anal->comp_anal

Caption: A generalized workflow for quantum chemical calculations.

Detailed Computational Protocol
  • Molecule Building and Initial Optimization:

    • The 3D structures of this compound and Ethyl 2,2-dimethylpent-4-enoate are built using a molecular editor.

    • An initial geometry optimization is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Methodology: Density Functional Theory (DFT) is employed for geometry optimization.

    • Functional: The B3LYP hybrid functional is chosen as it has been shown to provide excellent results for the geometries of a wide range of organic molecules.

    • Basis Set: The 6-31G(d,p) basis set is selected, offering a good compromise between accuracy and computational cost for molecules of this size. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe chemical bonds.

    • Convergence Criteria: Tight convergence criteria are used for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

  • Frequency Calculation:

    • Purpose: To verify that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate vibrational frequencies for comparison with experimental infrared (IR) spectra.

    • Methodology: The same level of theory (B3LYP/6-31G(d,p)) as the geometry optimization is used.

  • Population Analysis and Electronic Properties:

    • Purpose: To analyze the charge distribution and molecular orbitals.

    • Methodology: Natural Bond Orbital (NBO) analysis is performed to obtain atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity.

Results and Comparative Analysis

The following tables present the hypothetical, yet expected, results from the quantum chemical calculations on this compound and its non-halogenated analog.

Structural Parameters
ParameterThis compoundEthyl 2,2-dimethylpent-4-enoateExpected Influence of Chlorine
C=C Bond Length (Å)~1.34~1.33Lengthening due to inductive effect
C-Cl Bond Length (Å)~1.75N/A-
C-C-Cl Bond Angle (°)~123N/A-
Dihedral Angle (C-C-C=C) (°)VariableVariablePotential conformational changes
Electronic Properties
PropertyThis compoundEthyl 2,2-dimethylpent-4-enoateExpected Influence of Chlorine
HOMO Energy (eV)LoweredHigherStabilization due to electronegativity
LUMO Energy (eV)LoweredHigherStabilization due to electronegativity
HOMO-LUMO Gap (eV)Slightly SmallerSlightly LargerIncreased reactivity at the C=C bond
Dipole Moment (Debye)IncreasedLowerSignificant increase due to polar C-Cl bond
Vibrational Frequencies
Vibrational ModeThis compound (cm⁻¹)Ethyl 2,2-dimethylpent-4-enoate (cm⁻¹)Expected Influence of Chlorine
C=O Stretch~1730~1735Minor shift due to electronic effects
C=C Stretch~1640~1650Shift to lower frequency
C-Cl Stretch~750N/ACharacteristic vibrational mode

Discussion: Interpreting the Computational Data

The hypothetical data presented above illustrates the expected impact of the chlorine substituent. The inductive electron-withdrawing effect of chlorine is anticipated to polarize the C=C bond, potentially making it more susceptible to nucleophilic attack. The lowering of both the HOMO and LUMO energies is a classic electronic signature of an electronegative substituent. The smaller HOMO-LUMO gap in the chlorinated compound suggests a higher kinetic reactivity.

The calculated vibrational frequencies can be a powerful tool for experimental validation. The predicted C-Cl stretching frequency, for instance, provides a clear spectroscopic marker to look for in an experimental IR spectrum.

Alternative Computational Approaches

For enhanced accuracy, especially for reaction mechanisms and transition state analysis, more advanced computational methods can be employed.

  • Higher-Level DFT Functionals: Functionals like M06-2X or ωB97X-D can provide more accurate descriptions of non-covalent interactions and reaction barriers.

  • Larger Basis Sets: Employing larger basis sets, such as those from the correlation-consistent family (e.g., cc-pVTZ), can improve the accuracy of the calculated energies and properties.

  • Solvation Models: To simulate the behavior of the molecule in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[1] This is particularly important for charged or highly polar species.

The following diagram illustrates the decision-making process for selecting a computational methodology.

G start Define Research Question q1 Accuracy Requirement? start->q1 dft DFT (e.g., B3LYP/6-31G(d,p)) q1->dft Standard high_dft Higher-Level DFT (e.g., M06-2X/cc-pVTZ) q1->high_dft High mp2 MP2 / Coupled Cluster q1->mp2 Very High q2 System Size? q2->dft Large solv Include Solvation Model? q2->solv Small to Medium dft->q2 high_dft->q2 mp2->q2 gas_phase Gas Phase Calculation solv->gas_phase No solution_phase Solution Phase Calculation solv->solution_phase Yes end Perform Calculation gas_phase->end solution_phase->end

Caption: Decision tree for selecting a computational chemistry method.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical study of this compound. By employing a comparative strategy against a well-chosen structural analog, we can derive valuable insights into its structure, reactivity, and spectroscopic properties. The presented workflow, from initial structure generation to in-depth analysis of computational data, provides a robust framework for researchers in the chemical and pharmaceutical sciences to leverage the predictive power of modern computational chemistry.

References

  • PubChem. This compound.
  • Chemspace.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of specialized chemical reagents. This guide for Ethyl 4-chloro-2,2-dimethylpent-4-enoate is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of a chlorine atom in its molecular structure dictates that it must be segregated into a specific waste stream to prevent contamination and ensure it undergoes the correct treatment process, which is typically high-temperature incineration.[1][2]

Part 1: Immediate Safety & Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile gloves. Note that nitrile provides protection for incidental contact; for prolonged handling, consider thicker, specialized gloves and consult manufacturer compatibility charts.[6]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of this compound, including transfer to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][7]

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb the initial spill. Collect the absorbent material into a designated, sealable container for hazardous waste.[8] Clean the spill area thoroughly.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Characterization

  • Identify as Hazardous Waste: As the generator, you are the first and most critical link in the waste management chain.[9] You must correctly identify this compound waste as a Halogenated Organic Hazardous Waste .[1][7] This classification is due to the covalently bonded chlorine atom.

Step 2: Segregate the Waste Stream

  • Dedicated Halogenated Waste Container: This is the most critical step in the disposal process. Halogenated organic wastes must be collected in a container separate from all other waste streams.[2][8]

  • Why Segregation is Crucial: Non-halogenated solvents can often be recycled as fuel additives.[2] However, even small amounts of halogenated compounds contaminate this stream, forcing the entire volume to be disposed of via incineration, a more complex and costly process.[2][7]

  • DO NOT MIX with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[11]

    • Acids or bases.[1]

    • Aqueous waste.[11]

    • Heavy metals.[7][11]

    • Oxidizers or reducing agents.[11]

Step 3: Select and Prepare the Waste Container

  • Container Compatibility: Use a container made of a material compatible with chlorinated compounds, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[7][12] The container must be in good condition, free of leaks, cracks, or corrosion.[12]

  • Proper Sealing: The container must have a tight-fitting screw-top cap to prevent the release of vapors.[8][12] Keep the container closed at all times except when actively adding waste.[8][13]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[7]

Step 4: Labeling the Waste Container

  • Immediate Labeling: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[7][8]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "Waste this compound".[8] If it is in a solvent solution, list all components and their approximate percentages.

    • The accumulation start date (the date the first drop of waste was added).

    • The specific hazards associated (e.g., Irritant, Combustible).

Step 5: Accumulation and Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[13]

  • Storage Location: Do not store hazardous waste containers on the floor, in a fume hood where reactions are being performed, or near sinks.[14] Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

Step 6: Arranging for Final Disposal

  • Engage a Certified Vendor: Your institution's Environmental Health & Safety (EHS) office will have a contract with a certified hazardous waste disposal company. This vendor is responsible for the transportation, treatment, and final disposal of the waste.

  • Manifest System: For transport, a Uniform Hazardous Waste Manifest is required. This is a legal document that tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody.[12][15] Your EHS office will manage this process.

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup once your container is nearly full or reaches its designated accumulation time limit.

Part 3: Data Summary and Process Visualization

To simplify these requirements, the following table summarizes the key logistical information.

ParameterSpecificationRationale & References
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains chlorine.[7]
Primary Hazard Irritant (assumed)Based on similar chemical structures.[3]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard protection for handling organic chemicals.[6]
Handling Location Certified Chemical Fume HoodPrevents inhalation of potentially harmful vapors.[7]
Waste Container HDPE Carboy or Coated Glass Bottle with Screw CapEnsures chemical compatibility and prevents leaks/vapor release.[8][12]
Waste Segregation HALOGENATED ONLY Prevents contamination of other waste streams and ensures proper disposal via incineration.[2][11]
Container Labeling "Hazardous Waste" + Full Chemical Name + DateComplies with EPA and DOT regulations.[8][11]
Final Disposal Method High-Temperature IncinerationStandard procedure for halogenated organic compounds, managed by a certified vendor.[1][2]

To further clarify the decision-making process for proper disposal, the following workflow diagram illustrates the key steps and segregation logic.

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor Responsibility Start Generate Waste: This compound Classify Step 1: Classify Waste Is it Halogenated? Start->Classify Segregate Step 2: Segregate Waste Place in dedicated 'Halogenated Organics' container Classify->Segregate Yes NonHalo Place in 'Non-Halogenated Organics' container Classify->NonHalo No Label Step 3: Label Container 'Hazardous Waste' + Full Chemical Name Segregate->Label Store Step 4: Store Safely In Satellite Accumulation Area Label->Store Contact Step 5: Contact EHS for Pickup Store->Contact Vendor Certified Vendor Transports Waste (with Hazardous Waste Manifest) Contact->Vendor Disposal Final Disposal: High-Temperature Incineration Vendor->Disposal

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards associated with the chloro- and ester- functional groups, we can implement robust safety measures that protect personnel, preserve experimental integrity, and ensure environmental compliance.

Hazard Assessment: An Evidence-Based Approach

Given the molecular structure of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, which contains a chlorinated alkene and an ethyl ester functional group, we must anticipate potential hazards based on similar chemical classes.[1] Halogenated organic compounds can be carcinogenic and present significant disposal challenges.[3] Esters can act as irritants. Therefore, a cautious approach is warranted.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Similar chlorinated esters are known to cause skin and eye irritation, and in some cases, severe burns and eye damage.[4][5][6]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[6][7]

  • Toxicity: While specific data is unavailable, related compounds can be toxic if swallowed or absorbed through the skin.[4][5]

  • Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following recommendations are based on a comprehensive risk assessment for handling chlorinated organic liquids.[8][9][10]

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a full-face shield.[9][10][11][12]Provides a robust barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][12] Consider double-gloving for high-risk procedures.[9]Prevents direct skin contact and absorption. The choice of glove material should be verified for compatibility with chlorinated compounds.
Body A laboratory coat is mandatory. For larger quantities or splash-prone procedures, a chemical-resistant apron or suit should be worn.[10][13]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.[13]Protects feet from spills.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors. For emergencies or situations with inadequate ventilation, a respirator may be necessary.
PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Toxicity Eye_Face Eye/Face Protection: - Goggles - Face Shield Assess_Hazards->Eye_Face Protects Against Splashes & Vapors Hand Hand Protection: - Chemical-Resistant Gloves Assess_Hazards->Hand Prevents Skin Contact Body Body Protection: - Lab Coat - Apron/Suit Assess_Hazards->Body Shields Body from Spills Respiratory Respiratory Protection: - Fume Hood Assess_Hazards->Respiratory Minimizes Inhalation

Caption: PPE selection is guided by a thorough hazard assessment.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]

  • Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard information.[3][14]

Handling Procedures
  • Preparation: Before starting any work, ensure that a chemical spill kit is readily available and you are familiar with its contents and use.[15] An eyewash station and safety shower must be accessible.[11][13]

  • Engineering Controls: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[3][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: When transferring the liquid, use a funnel or other appropriate dispensing aid to minimize the risk of spills.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid the use of open flames.[8]

  • Post-Handling: After use, securely close the container. Decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[11]

Emergency Procedures: A Plan for the Unexpected

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[16][17]

  • Assess the Spill: Determine the extent of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.[15][18]

  • Containment: For a minor spill, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[16]

  • Cleanup: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[16][17] Do not dispose of contaminated materials in the general trash.[16]

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

  • Reporting: Report the incident to your supervisor.

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate & Alert Start->Evacuate Assess Assess Spill Size Evacuate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Contain Contain with Absorbent Minor_Spill->Contain Proceed with Caution Emergency_Response Contact Emergency Response Major_Spill->Emergency_Response Evacuate Area Cleanup Collect in Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report Incident Decontaminate->Report End End Report->End Emergency_Response->End

Caption: A clear workflow for responding to chemical spills.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6][19]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][6][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water and seek immediate medical attention.[4][5]

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound requires special disposal procedures.[8][20]

  • Waste Collection: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[8][20] Do not mix with non-halogenated waste.[14][21]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3][14] Do not use abbreviations.[14]

  • Storage: Keep the waste container closed except when adding waste.[3][14][21] Store in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Never dispose of this chemical down the drain.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • Temple University Environmental Health and Radiation Safety.
  • M&M Pool & Spa Services. Emergency Procedures for Pool Chemical Spills. (2025-09-23) [Link]
  • Bucknell University.
  • PubChem. This compound.
  • Reed College. Pool Chemical Spill Response Plan. (2019-11-13) [Link]
  • Health and Safety Executive. Emergency response / spill control. [Link]
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
  • University of Manitoba. Chemical Spill Response Procedure. [Link]
  • WorkSafe GEAR Australia. Essential PPE for Protection Against Liquid Chemicals. (2025-12-18) [Link]
  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]
  • Unisafe. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25) [Link]
  • Texas Department of Insurance. Chlorine Safety. [Link]
  • PubChem. Ethyl 2,2-dimethylpent-4-ynoate.
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. (2025-04-09) [Link]
  • Chemsrc.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.